molecular formula C27H26P2 B1586814 (R)-(+)-1,2-Bis(diphenylphosphino)propane CAS No. 67884-32-6

(R)-(+)-1,2-Bis(diphenylphosphino)propane

Cat. No.: B1586814
CAS No.: 67884-32-6
M. Wt: 412.4 g/mol
InChI Key: WGOBPPNNYVSJTE-HSZRJFAPSA-N
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Description

(R)-(+)-1,2-Bis(diphenylphosphino)propane is a useful research compound. Its molecular formula is C27H26P2 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOBPPNNYVSJTE-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369154
Record name (R)-(+)-1,2-Bis(diphenylphosphino)propane
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Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67884-32-6
Record name 1,1′-[(1R)-1-Methyl-1,2-ethanediyl]bis[diphenylphosphine]
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URL https://commonchemistry.cas.org/detail?cas_rn=67884-32-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-1,2-Bis(diphenylphosphino)propane
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Record name (2R)-1,2-Propanediylbis(diphenylphosphine)
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Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of (R)-(+)-1,2-Bis(diphenylphosphino)propane, ((R)-PROPHOS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-(+)-1,2-Bis(diphenylphosphino)propane, commonly known in the scientific community by its trade name (R)-PROPHOS, is a chiral diphosphine ligand of significant interest in the fields of synthetic chemistry and drug development.[1] Its robust molecular architecture, characterized by a C2-symmetric backbone and two diphenylphosphino moieties, makes it a cornerstone ligand in asymmetric catalysis. The precise spatial arrangement of its phosphorus atoms allows for the formation of stable, well-defined complexes with transition metals, creating a chiral environment that can induce high stereoselectivity in a wide array of chemical transformations. This guide provides a comprehensive overview of the core structural properties of (R)-PROPHOS, offering field-proven insights for researchers and drug development professionals aiming to leverage its catalytic potential.

Chemical Identity and Physicochemical Characteristics

A precise understanding of a ligand's fundamental properties is paramount for its effective application. (R)-PROPHOS is a white to off-white crystalline solid under standard conditions.[1] Key identifying information and its primary physicochemical properties are summarized below for ease of reference.

PropertyValueSource(s)
Synonym (R)-PROPHOS[2]
CAS Number 67884-32-6[1]
Molecular Formula C₂₇H₂₆P₂[1]
Molecular Weight 412.44 g/mol [2]
Melting Point 69-73 °C (lit.)[1][2]
Appearance White to off-white crystalline solid[1]
Optical Activity [α]²⁰/D +184° to +186° (c=1 in acetone)[1]

Molecular Structure and Stereochemistry

The efficacy of (R)-PROPHOS as a chiral ligand is a direct consequence of its unique three-dimensional structure. The molecule consists of a propane backbone with two diphenylphosphino groups attached to the first and second carbon atoms.

Key Structural Features:
  • Chiral Center: The defining feature is the stereocenter at the C2 position of the propane backbone, which bears a methyl group. The "(R)" designation in its name refers to the absolute configuration at this carbon, as determined by the Cahn-Ingold-Prelog priority rules.

  • Bidentate Nature: The two phosphorus atoms act as Lewis bases, enabling the molecule to chelate to a metal center in a bidentate fashion. This chelation forms a stable five-membered ring, a favored conformation in coordination chemistry.

  • Phenyl Groups: Four phenyl groups are attached to the phosphorus atoms. Their steric bulk and electronic properties are critical in creating the specific chiral pocket around the coordinated metal, which is the basis for enantioselective catalysis.

Below is a two-dimensional representation of the (R)-PROPHOS structure.

Caption: 2D structure of this compound ((R)-PROPHOS).

X-ray Crystallography Insights

Spectroscopic Characterization

Spectroscopic techniques are essential for verifying the identity, purity, and structural integrity of (R)-PROPHOS.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is the most direct and informative method for characterizing phosphine ligands.[8] The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, providing excellent sensitivity and sharp signals.[9]

  • Expected Spectrum: For (R)-PROPHOS, the two phosphorus atoms are chemically inequivalent due to the chiral center. Therefore, one would expect to see two distinct signals in the proton-decoupled ³¹P NMR spectrum. These signals would likely appear as doublets due to P-P coupling through the two-bond carbon backbone (²J(P,P)).

  • Causality: The chemical shift of each phosphorus nucleus is highly sensitive to its electronic environment. Coordination to a metal center causes a significant downfield shift, and the magnitude of this shift provides valuable information about the nature of the metal-ligand bond.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum would be complex, with overlapping multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the twenty protons of the four phenyl groups. The aliphatic region would show distinct signals for the methyl (CH₃), methylene (CH₂), and methine (CH) protons of the propane backbone. P-H coupling would further split these signals, providing connectivity information.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show distinct resonances for the three carbons of the propane backbone and for the ipso-, ortho-, meta-, and para-carbons of the phenyl groups. The signals for the carbons bonded to phosphorus, as well as those in close proximity, will appear as doublets or more complex multiplets due to C-P coupling.

Handling, Storage, and Safety

As a senior scientist, ensuring the integrity of reagents and the safety of personnel is paramount. (R)-PROPHOS is an air-sensitive solid and requires specific handling procedures to prevent degradation.[1]

  • Air Sensitivity: The phosphorus(III) centers are susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxides. This oxidation compromises the ligand's ability to coordinate to metals and destroys its catalytic activity.

  • Hazard Profile: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2]

Experimental Protocol: Handling and Storage
  • Inert Atmosphere: All manipulations, including weighing and transfer, should be conducted under an inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.[10] If a glovebox is unavailable, standard Schlenk techniques should be employed.

  • Storage: The compound should be stored in a tightly sealed container, such as a Sure/Seal™ bottle, in a cool, dry place away from light.[11][12][13] The container headspace should be flushed with an inert gas before sealing.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling the compound.[2] Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.[2]

Application in Asymmetric Catalysis: A Conceptual Workflow

The primary application of (R)-PROPHOS is as a chiral ligand in transition metal-catalyzed asymmetric synthesis. The general workflow involves the in situ preparation of a chiral catalyst from a metal precursor and the ligand.

Catalysis_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Reaction Metal Metal Precursor (e.g., Pd₂(dba)₃, [Rh(COD)₂]BF₄) Catalyst Active Chiral Catalyst [M*-(R)-PROPHOS] Metal->Catalyst + Prophos (R)-PROPHOS Ligand Prophos->Catalyst Substrate Prochiral Substrate Catalyst->Substrate Introduces Chirality Product Enantioenriched Product Substrate->Product Catalyst (cat.) Reagent Reagent Reagent->Product

Caption: General workflow for using (R)-PROPHOS in asymmetric catalysis.

Trustworthiness through Self-Validation: In any catalytic experiment, the stereochemical outcome serves as a validation of the catalyst's integrity. A loss in enantiomeric excess compared to literature precedents often indicates ligand degradation (oxidation) or the presence of impurities. Therefore, careful handling is not just a safety measure but a critical parameter for experimental reproducibility.

Measurement of Optical Activity

The specific rotation is a defining physical property that confirms the enantiopurity of the ligand.

Experimental Protocol: Measuring Specific Rotation
  • Sample Preparation: Accurately weigh a sample of (R)-PROPHOS and dissolve it in a precise volume of a suitable solvent (e.g., acetone, as cited) to achieve a known concentration (e.g., c = 1 g/100 mL).[14]

  • Instrumentation: Use a polarimeter equipped with a sodium D-line lamp (589 nm).[15] Ensure the instrument is properly calibrated.

  • Measurement: Fill a sample cell of a known path length (typically 1 decimeter) with the solution. Measure the observed rotation (α) at a controlled temperature (e.g., 20°C).[15]

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.[14][16]

Causality: The interaction of plane-polarized light with a chiral molecule causes the plane of light to rotate. The direction and magnitude of this rotation are unique to the molecule's three-dimensional structure. A value consistent with the literature confirms that the sample is the correct enantiomer and is enantiomerically pure.[15]

Conclusion

This compound is a powerful and versatile chiral ligand whose structural properties are intricately linked to its function in asymmetric catalysis. Its well-defined stereocenter, bidentate chelating ability, and the steric and electronic influence of its phenyl groups collectively create a highly effective chiral environment for stereoselective synthesis. A thorough understanding of its chemical identity, structural characteristics, and proper handling requirements is essential for any researcher seeking to unlock its full potential in the development of novel chemical entities and pharmaceutical agents.

References

  • Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • 31 Phosphorus NMR. (n.d.). University of Warwick. Retrieved February 6, 2026, from [Link]

  • P-31 NMR Data for Protonated Trialkyl Phosphines. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Phosphorus-31 nuclear magnetic resonance spectral assignments of phosphorus compounds in soil NaOH–EDTA extracts. (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved February 6, 2026, from [Link]

  • IV. NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Representation of the X‐ray crystal structure of (R,Sp,Rphos)‐3... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh, Wipf Group. Retrieved February 6, 2026, from [Link]

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Specific Rotation. (n.d.). Chemistry Steps. Retrieved February 6, 2026, from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex. (2025, July 13). Frontiers. Retrieved February 6, 2026, from [Link]

  • Determining Crystal Thickness by Measuring Optical Rotation in Chiral Crystals. (n.d.). Knowledge Box. Retrieved February 6, 2026, from [Link]

  • how to deal with an air sensitive solid? (2015, November 17). Reddit. Retrieved February 6, 2026, from [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex. (2025, July 14). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Specific Rotation and Observed Rotation Calculations in Optical Activity. (2017, November 21). YouTube. Retrieved February 6, 2026, from [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved February 6, 2026, from [Link]

  • X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). (n.d.). JOCPR. Retrieved February 6, 2026, from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MilliporeSigma. Retrieved February 6, 2026, from [Link]

  • 1,3-Bis(diphenylphosphino)propane. (n.d.). SpectraBase. Retrieved February 6, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (R)-(+)-1,2-Bis(diphenylphosphino)propane [(R)-ProPhos]

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed exploration of the synthesis of (R)-(+)-1,2-Bis(diphenylphosphino)propane, a prominent chiral diphosphine ligand commonly known as (R)-ProPhos. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and practical nuances of the synthesis. Our focus is on delivering a self-validating protocol grounded in established chemical literature, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Significance of (R)-ProPhos in Asymmetric Catalysis

(R)-ProPhos is a C₂-symmetric chiral bidentate phosphine ligand of significant importance in the field of asymmetric catalysis.[1] Its rigid backbone and chiral environment make it highly effective in a variety of transition metal-catalyzed reactions, most notably in asymmetric hydrogenation.[2][3] The ability of (R)-ProPhos-metal complexes to stereoselectively deliver hydrogen to prochiral olefins has been instrumental in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.[4] Applications extend to other critical transformations, including nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, further cementing its role as a "privileged ligand" in the synthetic chemist's toolkit.[5][6]

The synthesis detailed herein follows a robust and logical two-step sequence starting from the commercially available and enantiopure precursor, (R)-(-)-1,2-propanediol. This strategy ensures the preservation and transfer of chirality from a readily accessible starting material to the final high-value ligand.

Part 1: Mechanistic Rationale and Strategic Considerations

A successful synthesis is predicated on informed strategic decisions. The chosen pathway for (R)-ProPhos is designed for efficiency, stereochemical control, and reliability.

The Chiral Foundation: (R)-(-)-1,2-Propanediol

The synthesis commences with (R)-(-)-1,2-propanediol as the chiral source. This molecule is an ideal starting point for several reasons:

  • Stereochemical Integrity: It is available in high enantiomeric purity (typically >97% ee), which is essential as the stereochemistry of the final ligand is directly derived from this precursor.

  • Commercial Availability: As a bulk chemical, it is readily accessible and cost-effective, which is a crucial consideration for both academic research and process development.[7]

  • Functional Handles: The two primary hydroxyl groups provide the necessary reaction sites for the subsequent chemical transformations.

Activation of Hydroxyl Groups via Tosylation

Alcohols are notoriously poor leaving groups in nucleophilic substitution reactions because the hydroxide ion (OH⁻) is a strong base.[8] To facilitate the crucial carbon-phosphorus bond formation, the hydroxyl groups must be converted into excellent leaving groups. This is achieved by transforming the diol into a ditosylate.

The p-toluenesulfonate (tosylate, TsO⁻) group is an exceptional leaving group because its negative charge is extensively delocalized through resonance across three oxygen atoms, making it a very weak base and highly stable upon departure.[9] The reaction involves treating the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine.

Key Advantages of Tosylation:

  • High Reactivity: The resulting tosylate is highly susceptible to nucleophilic attack.

  • Stereochemical Retention: The conversion of an alcohol to a tosylate occurs at the oxygen atom and does not involve the chiral carbon center. This ensures that the (R) configuration of the starting diol is retained in the intermediate, (R)-1,2-propanediol ditosylate.[10]

The Nucleophile: Lithium Diphenylphosphide

The introduction of the diphenylphosphino moieties is accomplished using a potent phosphorus-based nucleophile, lithium diphenylphosphide (LiPPh₂).[11] This organolithium reagent is typically prepared in situ by the reductive cleavage of triphenylphosphine with metallic lithium in an ethereal solvent like tetrahydrofuran (THF).[11][12]

(C₆H₅)₃P + 2 Li → (C₆H₅)₂PLi + C₆H₅Li

The use of a pre-formed, highly reactive nucleophile like LiPPh₂ is critical for driving the double S_N2 substitution on the ditosylate intermediate to completion. The reaction is an irreversible and efficient method for forming the two required P-C bonds.[11]

Part 2: Detailed Synthesis Protocol

Safety Precaution: This synthesis involves pyrophoric, air- and moisture-sensitive, and corrosive reagents. All steps must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment (PPE).

Step 1: Synthesis of (R)-(-)-1,2-Propanediol Ditosylate

This step converts the diol into a reactive electrophile.

Experimental Protocol:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere.

  • Dissolve (R)-(-)-1,2-propanediol in a 2:1 mixture of anhydrous pyridine and dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (TsCl) in anhydrous DCM and add it to the dropping funnel.

  • Add the TsCl solution dropwise to the stirred diol solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The formation of pyridinium hydrochloride salt will be observed as a white precipitate.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 4 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Quench the reaction by slowly adding cold water. Pour the mixture into a separatory funnel containing more water and DCM.

  • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude ditosylate.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure (R)-(-)-1,2-propanediol ditosylate as a white solid.

ReagentMolar Eq.ParameterValue/Note
(R)-(-)-1,2-Propanediol1.0Starting MaterialHigh enantiomeric purity
p-Toluenesulfonyl Chloride2.2Sulfonylating AgentAdded as a solution in DCM
Anhydrous Pyridine~5.0Base and CatalystActs as HCl scavenger
Anhydrous DCM-Solvent-
Temperature-Reaction Condition0 °C to Room Temp.
Reaction Time-Reaction Condition16-24 hours
Expected Yield-Outcome85-95%
Step 2: Synthesis of this compound [(R)-ProPhos]

This is the core S_N2 displacement reaction to form the final ligand.

Experimental Protocol:

  • Preparation of Lithium Diphenylphosphide:

    • To a flame-dried, three-necked round-bottom flask under argon, add finely cut lithium metal and anhydrous tetrahydrofuran (THF).

    • Add triphenylphosphine to the stirred suspension. The reaction is exothermic and the solution will turn a characteristic deep red-orange, indicating the formation of LiPPh₂.[11] Stir at room temperature for 4-6 hours. For improved yield, maintaining the temperature below 40°C is beneficial.[13]

  • Reaction with Ditosylate:

    • Cool the freshly prepared LiPPh₂ solution to -78 °C using a dry ice/acetone bath.

    • Dissolve the (R)-(-)-1,2-propanediol ditosylate from Step 1 in anhydrous THF.

    • Add the ditosylate solution dropwise to the cold LiPPh₂ solution.

    • After addition, allow the mixture to slowly warm to room temperature and stir overnight. The deep red color will fade as the LiPPh₂ is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by adding degassed water to hydrolyze any unreacted organolithium species.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with diethyl ether or toluene.

    • Wash the combined organic extracts with degassed brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product is an oil or semi-solid. Purify by recrystallization from hot, degassed ethanol or methanol to yield (R)-ProPhos as a white crystalline solid.[14]

ReagentMolar Eq.ParameterValue/Note
Triphenylphosphine1.0Phosphine Source-
Lithium Metal2.0Reducing AgentFinely cut, fresh surface
(R)-Ditosylate1.0 (rel. to PPh₃)ElectrophileAdded as a solution in THF
Anhydrous THF-SolventEssential for reagent stability
Temperature-Reaction Condition-78 °C to Room Temp.
Reaction Time-Reaction Condition12-18 hours
Expected Yield-Outcome70-85%

Part 3: Workflow Visualization and Data Summary

Overall Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis from the chiral precursor to the final (R)-ProPhos ligand.

Synthesis_Workflow A (R)-(-)-1,2-Propanediol C (R)-(-)-1,2-Propanediol Ditosylate A->C Step 1: Tosylation B p-Toluenesulfonyl Chloride Pyridine, DCM E This compound [(R)-ProPhos] C->E Step 2: S_N2 Displacement D Lithium Diphenylphosphide (LiPPh₂) in THF

Sources

Precision Engineering in Asymmetric Catalysis: The Mechanistic Core of Chiral Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of action of chiral phosphine ligands Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the "Black Box"

In the high-stakes arena of drug development, enantioselectivity is not merely a preference; it is a mandate. While high-throughput screening (HTS) often yields a "hit" ligand, relying solely on empirical data creates a "black box" dependency. For the senior application scientist, true control comes from understanding the causality of chiral induction.

This guide dismantles the mechanism of action of chiral phosphine ligands. We move beyond simple coordination chemistry to explore how steric quadrants, electronic trans-effects, and kinetic paradoxes (Halpern-Brown) dictate the stereochemical outcome of asymmetric hydrogenation and cross-coupling reactions.

Mechanistic Fundamentals

Steric Induction: The Quadrant Model

The foundational logic of chiral phosphine ligands relies on the Quadrant Model , originally conceptualized by Knowles.[1] When a


-symmetric bisphosphine coordinates to a metal center, the rigid backbone forces the P-substituents to adopt a specific conformation.[2]
  • The Mechanism: The ligand's aryl or alkyl groups protrude into the space around the metal, effectively blocking two diagonal quadrants (Q2 and Q4) while leaving the other two (Q1 and Q3) open.

  • The Causality: This creates a "chiral pocket." An incoming prochiral substrate (e.g., an enamide) must minimize steric clash. It orients its bulkiest groups into the open quadrants, thereby exposing only one enantioface to the metal hydride or alkyl group.

Visualization: The Quadrant Logic

QuadrantModel Center Metal Center (M) Q1 Q1: OPEN (Substrate Access) Result Stereoselective Coordination (Single Enantioface) Q1->Result Q2 Q2: BLOCKED (Ligand Aryl Group) Q3 Q3: OPEN (Substrate Access) Q3->Result Q4 Q4: BLOCKED (Ligand Aryl Group) Substrate Prochiral Substrate (Enamide) Substrate->Q1 Minimizes Steric Clash Substrate->Q3 Minimizes Steric Clash

Figure 1: The Quadrant Model illustrating how ligand architecture enforces substrate orientation.

Electronic Effects: The Trans-Influence

While sterics define the shape of the pocket, electronics define the reactivity.

  • Trans-Effect: Electron-rich alkyl phosphines (e.g., DuPhos, BisP*) are strong

    
    -donors. They destabilize the bond trans to them (trans-influence), facilitating the labilization of solvent molecules or the insertion of the substrate.
    
  • Electronic Tuning: In modular ligands like Josiphos , the two phosphorus atoms are electronically distinct (e.g., one aryl-P, one alkyl-P). This electronic asymmetry directs the trans-position of the hydride in Rh-catalyzed hydrogenation, ensuring that the hydride attacks the most electrophilic carbon of the alkene.

The Major/Minor Paradox (Halpern-Brown Mechanism)

A critical insight for optimization is that the most abundant species is often the catalytic dead-end. In Rh-catalyzed asymmetric hydrogenation (e.g., with DIPAMP or BINAP), NMR studies at low temperatures reveal two diastereomeric catalyst-substrate complexes:

  • Major Diastereomer: More stable, sterically less congested.

  • Minor Diastereomer: Less stable, higher energy.[3]

The Paradox: The reaction proceeds through the Minor Diastereomer. Because it is higher in energy, it is more reactive toward oxidative addition of


. The Major isomer is a "thermodynamic sink" that inhibits the reaction. Understanding this allows researchers to manipulate temperature and pressure to shift the equilibrium or reactivity rates.
Visualization: The Halpern-Brown Cycle

HalpernBrown PreCat Rh-Solvent Complex Major MAJOR Diastereomer (Stable, Low Reactivity) PreCat->Major Substrate Binding (K_eq) Minor MINOR Diastereomer (Unstable, High Reactivity) PreCat->Minor Substrate Binding Major->Minor Interconversion OA_Major Slow Oxidative Addition (H2) Major->OA_Major OA_Minor Fast Oxidative Addition (H2) (Rate Determining Step) Minor->OA_Minor k_minor >> k_major Prod_R Product (R) OA_Major->Prod_R Prod_S Product (S) (Observed Major Enantiomer) OA_Minor->Prod_S

Figure 2: The Halpern-Brown mechanism showing the "Minor" pathway dominance.

Ligand Architectures & Performance Data

Different scaffolds exploit these mechanisms in unique ways.[4]

Ligand ClassRepresentativeChirality SourceMechanism FocusBest Application
Biaryl BINAP, SEGPHOSAxial (Atropisomerism)Dynamic Sterics: The dihedral angle adjusts to accommodate substrate size.Hydrogenation of ketones (Ru), Enamides (Rh).
Phospholane DuPhos, BPECarbon-center (

)
Rigid Quadrants:

-symmetry creates a highly defined, deep chiral pocket.
Hydrogenation of enamides, acrylates.[5][6]
Ferrocenyl Josiphos, WalphosPlanar & P-ChiralElectronic Asymmetry: Modular substituents allow independent tuning of steric/electronic properties.Bulky substrates, Hydrogenation of imines.

Experimental Protocols

Protocol: Mechanistic Elucidation via Low-Temperature NMR

Objective: Determine if the reaction follows a Halpern-Brown "unsaturated" pathway or a "dihydride" pathway.

Reagents & Equipment:

  • NMR Spectrometer (500 MHz+, equipped with VT probe).

  • Solvent:

    
     or 
    
    
    
    (degassed).
  • Pre-catalyst:

    
    .
    
  • Substrate: Methyl acetamidoacrylate (MAA).

Step-by-Step Workflow:

  • Complex Formation: In a glovebox, dissolve

    
     (0.02 mmol) in 
    
    
    
    .
  • Hydrogenation of COD: Bubble

    
     through the tube at 
    
    
    
    to remove the COD ligand (observed as cyclooctane formation). This generates the solvate complex
    
    
    .
  • Substrate Addition: Inject 1.0 equivalent of MAA at

    
    .
    
  • Observation (The "Snapshot"): Acquire

    
     NMR.
    
    • Result: You will likely observe two sets of doublets of doublets (corresponding to Major and Minor diastereomers).

  • Reactivity Check: Pressurize with

    
     (1-3 bar) while maintaining 
    
    
    
    .
    • Analysis: If the Minor signals disappear faster than the Major signals, the reaction follows the Halpern-Brown mechanism. If the Major species disappears first, it follows a "lock-and-key" mechanism (rare for Rh-phosphines).

Protocol: Rational Ligand Screening

Do not screen randomly. Use a "Cluster Approach" based on the quadrant model.

ScreeningWorkflow Start Define Substrate Challenges StericCheck Is the substrate bulky? Start->StericCheck Path_Bulky Select Open Quadrant Ligands (e.g., Josiphos, Walphos) StericCheck->Path_Bulky Yes Path_Small Select Rigid/Deep Pocket Ligands (e.g., DuPhos, BINAP) StericCheck->Path_Small No ElectronicCheck Does substrate have competing coordination groups? Path_Bulky->ElectronicCheck Path_Small->ElectronicCheck Action_Hemilabile Use Hemilabile Ligands (P-N or P-O hybrids) ElectronicCheck->Action_Hemilabile Yes Action_Standard Proceed to Micro-Screening (96-well plate) ElectronicCheck->Action_Standard No

Figure 3: Decision tree for rational ligand selection minimizing empirical waste.

References

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. Link

  • Halpern, J. (1982). Mechanism and Stereoselectivity of Asymmetric Hydrogenation. Science, 217(4558), 401–407. Link

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. Link

  • Burk, M. J. (1991). C2-symmetric Bis(phospholanes) and their Use in Highly Enantioselective Hydrogenation Reactions. Journal of the American Chemical Society, 113(22), 8518–8519. Link

  • Blaser, H. U., et al. (2003). Josiphos Ligands: From Discovery to Technical Applications. Topics in Catalysis, 19, 3–16. Link

  • Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chiral Phosphine Ligands. Accounts of Chemical Research, 37(9), 633–641. Link

Sources

The Architecture of Asymmetry: A Technical Guide to the Discovery and Evolution of C₂-Symmetric Diphosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis, the quest for enantiopure compounds is paramount, particularly in the realms of pharmaceuticals and materials science. Asymmetric catalysis, powered by chiral ligands, has emerged as the most elegant and efficient methodology for achieving this goal. Among the vast arsenal of chiral ligands developed, C₂-symmetric diphosphines hold a position of historical and practical prominence. Their unique structural element—a two-fold rotational axis of symmetry—imparts a remarkable degree of order to the catalytic environment, simplifying the diastereomeric transition states and enabling unprecedented levels of stereocontrol. This guide provides an in-depth exploration of the discovery, historical evolution, and application of these pivotal ligands. We will examine the foundational design principles, from the pioneering work on DIOP and DIPAMP to the revolutionary development of BINAP and the subsequent proliferation of highly specialized scaffolds like DuPhos and Josiphos. This text is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind the success of C₂-symmetric diphosphines and their practical application in solving complex synthetic challenges.

The Principle of C₂ Symmetry: An Elegant Solution to a Complex Problem

In asymmetric catalysis, a chiral ligand coordinates to a metal center to create a chiral catalyst. This catalyst then interacts with a prochiral substrate to selectively form one enantiomer of the product over the other. The challenge lies in controlling the complex energetic landscape of the reaction, which involves multiple potential transition states.

The introduction of C₂ symmetry into the ligand design was a conceptual breakthrough. A C₂-symmetric ligand possesses a two-fold rotational axis that renders the two phosphine donor groups chemically equivalent. This symmetry has a profound impact on the catalytic complex.

Causality Behind the C₂-Symmetric Advantage: The primary reason for choosing a C₂-symmetric ligand is to reduce the number of possible isomeric metal complexes and the number of different substrate-catalyst arrangements.[1] By limiting the number of competing reaction pathways, the energy difference between the transition states leading to the major and minor enantiomers is maximized, resulting in higher enantioselectivity.[1] This simplification is also a significant advantage in mechanistic studies, as it facilitates the analysis of the ligand-substrate interactions responsible for enantioselection.[1]

Caption: C₂ symmetry reduces the number of possible reaction pathways.

The Pioneers: Foundational Discoveries in C₂-Symmetric Diphosphines

The late 1960s and early 1970s marked the dawn of homogeneous asymmetric catalysis. The initial breakthrough came from the realization that the achiral phosphine ligands in catalysts like Wilkinson's catalyst could be replaced with chiral phosphines to induce enantioselectivity.

DIOP: The First C₂-Symmetric Diphosphine

In 1971, Henri B. Kagan and T.P. Dang reported the synthesis of DIOP [(-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane], the first C₂-symmetric diphosphine ligand.[1] This was a landmark achievement that demonstrated the power of the C₂-symmetry design principle.

Design Rationale: Kagan's choice of a tartaric acid backbone was a stroke of genius. Tartaric acid is a readily available, inexpensive, and enantiopure starting material from the "chiral pool." The C₂-symmetric backbone creates a conformationally flexible seven-membered chelate ring upon coordination to a metal. This flexibility, combined with the steric bulk of the diphenylphosphino groups, creates a chiral environment that effectively differentiates the two faces of a prochiral olefin.

A rhodium complex of DIOP was successfully used in the asymmetric hydrogenation of alkenes, achieving what were at the time remarkable enantiomeric excesses (ee) of up to 72%.

DIPAMP: Industrial Application in the Synthesis of L-DOPA

Contemporaneously, William S. Knowles and his team at Monsanto were developing P-chirogenic phosphines, where the chirality resides on the phosphorus atom itself. This work culminated in the development of the C₂-symmetric diphosphine ligand, DIPAMP, in the early 1970s.

Design Rationale: DIPAMP features two P-stereogenic phosphorus atoms linked by an ethylene backbone. The rationale was that placing the chiral centers directly on the coordinating phosphorus atoms would exert a more direct and powerful influence on the substrate binding at the metal center. The o-anisyl groups on the phosphorus were found to be crucial for high enantioselectivity, likely due to their electronic properties and their ability to engage in secondary interactions.

The true triumph of DIPAMP was its application in the Monsanto process for the industrial synthesis of L-DOPA, a crucial drug for treating Parkinson's disease.[2] The key step, the asymmetric hydrogenation of an enamide precursor using a Rh-DIPAMP catalyst, achieved an impressive 96% ee.[3] This was the first industrial-scale application of asymmetric catalysis and earned Knowles a share of the 2001 Nobel Prize in Chemistry.

The Second Generation: The Rise of Axially Chiral Ligands

The success of DIOP and DIPAMP spurred a wave of research into new C₂-symmetric diphosphine scaffolds. A major conceptual leap was the use of atropisomerism, or axial chirality, as the source of asymmetry.

BINAP: A Revolution in Asymmetric Catalysis

In 1980, Ryōji Noyori and his collaborator Hidemasa Takaya reported the synthesis of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This ligand, which possesses axial chirality due to restricted rotation around the C-C bond connecting the two naphthalene rings, would go on to revolutionize the field.

Design Rationale: The key to BINAP's success lies in its unique structure. The C₂-symmetric, atropisomeric binaphthyl backbone is conformationally rigid and well-defined. When complexed to a metal like rhodium or ruthenium, the four phenyl groups on the phosphorus atoms create a highly organized and sterically demanding chiral environment. This structure forms a "chiral pocket" that forces the substrate to bind in a very specific orientation, leading to exceptionally high enantioselectivity. The large P-M-P "bite angle" of BINAP is also a critical feature influencing its catalytic behavior.

BINAP-metal complexes have proven to be extraordinarily versatile, effective for the asymmetric hydrogenation of a vast range of substrates, including functionalized olefins and ketones.[4] One of the most celebrated applications is in the Takasago synthesis of (-)-menthol. The success and broad applicability of BINAP earned Noyori a share of the 2001 Nobel Prize in Chemistry.

Modern C₂-Symmetric Diphosphines: Fine-Tuning for Performance

The foundational principles established by DIOP, DIPAMP, and BINAP paved the way for the development of a vast array of "second-generation" C₂-symmetric diphosphine ligands. These modern ligands are often designed to address the limitations of their predecessors, offering improved activity, broader substrate scope, and enhanced stability.

DuPhos and BPE: Privileged Phospholane Ligands

Developed by M. J. Burk, the DuPhos and BPE families of ligands are based on a C₂-symmetric bis(phospholane) scaffold. In DuPhos, the phospholane rings are connected by a 1,2-phenylene backbone, while in BPE they are linked by an ethane backbone.

Design Rationale: The key innovation of DuPhos and BPE is the placement of chirality on the carbon atoms of the phospholane rings. This design allows for the systematic variation of the alkyl substituents on the phospholane ring (e.g., Me, Et, i-Pr), which in turn allows for the fine-tuning of the steric environment of the catalyst to match a specific substrate. These catalysts are exceptionally robust and efficient, achieving high turnover numbers (TON) and turnover frequencies (TOF) at low catalyst loadings, with substrate-to-catalyst ratios reaching up to 50,000:1.[5] They have found widespread use in the synthesis of unnatural amino acids.[5]

Josiphos: Ferrocene-Based Excellence

The Josiphos family of ligands, developed by Antonio Togni at Ciba (now Novartis), are ferrocene-based diphosphines. They are not strictly C₂-symmetric but possess a unique combination of planar chirality from the ferrocene backbone and central chirality at the side-chain carbon.

Design Rationale: The ferrocene scaffold provides a rigid and sterically defined backbone. The tunability of Josiphos ligands is remarkable; by varying the phosphine substituents on the cyclopentadienyl ring (PR₂) and the side chain (PR'₂), a large library of ligands can be synthesized to optimize performance for a specific reaction.

Josiphos ligands have achieved significant industrial success, most notably in the production of the herbicide (S)-metolachlor. The key imine hydrogenation step proceeds with a turnover number greater than 7,000,000, producing over 10,000 tons of product annually.[6]

Data and Protocols: From Theory to Practice

The true measure of a ligand's utility is its performance in real-world applications. The following table summarizes the performance of several key C₂-symmetric diphosphine ligands in benchmark asymmetric hydrogenation reactions.

LigandSubstrateCatalystConditionsYield (%)ee (%)Reference
(-)-DIOP (Z)-α-Acetamidocinnamic acid[Rh(COD)(DIOP)]⁺BF₄⁻EtOH, 25°C, 1 atm H₂~10081 (R)Kagan, H. B. et al. J. Am. Chem. Soc.1972 , 94, 6429-6433
(R,R)-DIPAMP Methyl (Z)-α-acetamidocinnamate[Rh(COD)(DIPAMP)]⁺BF₄⁻MeOH, 50°C, 3 atm H₂10095 (R)Vineyard, B. D. et al. J. Am. Chem. Soc.1977 , 99, 5946-5952
(R)-BINAP Methyl (Z)-α-acetamidocinnamate[Rh(BINAP)(MeOH)₂]⁺ClO₄⁻MeOH, 20°C, 3 atm H₂100100 (S)Noyori, R. et al. J. Am. Chem. Soc.1980 , 102, 7932-7934
(R,R)-Me-DuPhos Methyl (Z)-α-acetamidocinnamate[Rh(COD)(Me-DuPhos)]⁺OTf⁻MeOH, 25°C, 2 atm H₂100>99 (R)Burk, M. J. J. Am. Chem. Soc.1991 , 113, 8518-8519
(R,R)-Et-DuPhos Dimethyl itaconate[Rh(COD)(Et-DuPhos)]⁺OTf⁻MeOH, 25°C, 4 atm H₂10098 (R)Burk, M. J. et al. J. Am. Chem. Soc.1993 , 115, 10125-10138
Josiphos Dimethyl itaconate[Rh(COD)₂(Josiphos)]⁺BF₄⁻CH₂Cl₂, 25°C, 100 bar H₂10099 (S)Togni, A. et al. Organometallics1995 , 14, 1976-1978
Experimental Protocol: Synthesis of (-)-DIOP

This protocol is adapted from the procedure reported by Kagan and Dang. The synthesis starts from commercially available (+)-diethyl L-tartrate.

Causality of Experimental Choices: The use of acetone with an acid catalyst (p-toluenesulfonic acid) efficiently forms the acetonide, protecting the diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent necessary to convert the esters to primary alcohols. The conversion of the diol to a ditosylate with tosyl chloride in pyridine provides a good leaving group for the subsequent nucleophilic substitution. Finally, sodium diphenylphosphide, a strong nucleophile, displaces the tosylates to form the desired diphosphine. Each step is designed for high yield and retention of stereochemistry.

Caption: Synthetic workflow for the preparation of (-)-DIOP.

Step-by-Step Methodology:

  • Protection: To a solution of (+)-diethyl L-tartrate in acetone, add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for several hours until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure and purify the resulting diethyl acetonide by distillation.

  • Reduction: In a flame-dried flask under an inert atmosphere (N₂ or Ar), carefully add a solution of the diethyl acetonide in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Carefully quench the reaction by the sequential addition of water and 15% NaOH solution. Filter the resulting salts and extract the filtrate. Dry the organic layer and remove the solvent to yield the crude diol.

  • Tosylation: Dissolve the crude diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at this temperature for several hours, then allow it to stand in a refrigerator overnight. Pour the reaction mixture into ice water and extract the product. Wash the organic layer sequentially with cold dilute HCl, water, and brine. Dry the organic layer and remove the solvent to yield the ditosylate, which can be recrystallized.

  • Phosphination: Prepare sodium diphenylphosphide (NaPPh₂) by reacting triphenylphosphine with sodium metal in liquid ammonia or by reacting chlorodiphenylphosphine with sodium in THF. Under an inert atmosphere, add a solution of the ditosylate in THF to the solution of NaPPh₂ at room temperature. Stir the mixture overnight. Quench the reaction with degassed water and extract the product. Remove the solvent under vacuum and recrystallize the crude product from methanol to yield pure (-)-DIOP as a white solid.[7]

Self-Validation: The final product should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy.[7] The optical rotation should be measured and compared to the literature value. The melting point should also be consistent with the reported value. A ³¹P NMR purity of >99% is expected.[7]

Conclusion and Future Outlook

The discovery of C₂-symmetric diphosphine ligands was a watershed moment in organic chemistry. The elegant design principle of using symmetry to simplify a complex catalytic manifold provided a powerful and general strategy for asymmetric synthesis. From the seminal discovery of DIOP to the industrial workhorses DIPAMP and BINAP, and onward to the highly tunable modern ligands like DuPhos and Josiphos, the evolution of this ligand class has been a story of increasing sophistication and efficacy.

The field continues to evolve, with ongoing research focused on developing ligands that are more active, more selective, and more sustainable. New scaffolds are being explored, and computational methods are playing an increasingly important role in ligand design. The foundational principles established by the pioneers of C₂-symmetric diphosphines, however, remain as relevant as ever, continuing to inspire the development of new catalysts that push the boundaries of chemical synthesis and enable the creation of the complex, enantiopure molecules that shape our world.

References

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

  • Genet, J. P. (2002). Modified BINAP: The How and the Why. Chemical Reviews, 102(10), 3381-3436. [Link]

  • Wikipedia. (n.d.). C2-Symmetric ligands. [Link]

  • Diéguez, M., Pàmies, O., & Claver, C. (2005). C1 and C2-symmetric carbohydrate phosphorus ligands in asymmetric catalysis. Chemical Society Reviews, 34(9), 795-806. [Link]

  • Burk, M. J. (2000). Asymmetric Catalysis: Development and Applications of the DuPHOS Ligands. In Catalysis of Organic Reactions (pp. 341-353). CRC Press. [Link]

  • Dong Group. (2014). Chiral Ligand Design. [Link]

  • Au-Yeung, T. T.-L., Chan, S.-S., & Chan, A. S. C. (2003). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 100(13), 7323–7328. [Link]

  • Wikipedia. (n.d.). Josiphos ligands. [Link]

  • Dang, T. P., & Kagan, H. B. (1971). The asymmetric synthesis of hydratropic acid and amino-acids by homogeneous catalytic hydrogenation. Journal of the Chemical Society D: Chemical Communications, (10), 481. [Link]

  • Martínez Medina, Y. (n.d.). Synthesis and coordination to Rh and Co of methylene-bridged diphosphines designed for asymmetric hydrogenation. Treball Final de Grau. [Link]

  • Wikipedia. (n.d.). DIOP. [Link]

Sources

Technical Guide: Solubility & Stability of (R)-(+)-1,2-Bis(diphenylphosphino)propane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility, stability, and handling of (R)-(+)-1,2-Bis(diphenylphosphino)propane , commonly referred to as (R)-PROPHOS .

Executive Summary & Chemical Identity

(R)-PROPHOS is a chiral diphosphine ligand extensively used in asymmetric catalysis, particularly in Rhodium (Rh) and Ruthenium (Ru) catalyzed hydrogenations. Its efficacy relies entirely on the integrity of the phosphorus centers. Oxidation to phosphine oxides destroys its coordination capability, leading to catalytic failure or loss of enantioselectivity.

Critical Naming Alert: Do not confuse this classic ligand (CAS 67884-32-6) with the recently developed "ProPhos" scaffolding ligands (containing pendant hydroxyl groups) used for Nickel-catalyzed Suzuki-Miyaura couplings. This guide focuses strictly on the chiral bisphosphine (R)-PROPHOS .

Physicochemical Profile
PropertyData
Chemical Name This compound
Abbreviation (R)-PROPHOS
CAS Number 67884-32-6
Molecular Formula C₂₇H₂₆P₂
Molecular Weight 412.44 g/mol
Appearance White crystalline solid or powder
Melting Point 69–73 °C
Optical Rotation

(c = 1, Acetone)
Chirality Axial chirality induced by the backbone methyl group

Solubility Dynamics

The solubility of (R)-PROPHOS is dictated by its four lipophilic phenyl rings and the non-polar propane backbone. It exhibits high solubility in non-polar and moderately polar organic solvents but is hydrophobic.

Solubility Matrix

Data reflects ambient temperature (25°C).

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Preferred for stock solutions. Excellent solubility.
Aromatic Toluene, BenzeneHigh Ideal for catalytic reactions requiring elevated temperatures.
Ethers THF, 2-MeTHF, Diethyl EtherGood Standard reaction media. Ensure THF is peroxide-free to prevent oxidation.
Ketones AcetoneGood Used for optical rotation measurements.
Alcohols Methanol, EthanolModerate Often used in hydrogenation; solubility may decrease at low temps.
Alkanes Hexanes, PentaneLow / Insoluble Used as anti-solvents for recrystallization.
Aqueous WaterInsoluble Ligand is hydrophobic. Requires biphasic systems or surfactants if water is present.
Scientific Insight: Solvent Choice & Catalysis

While DCM offers the highest solubility, Methanol (MeOH) is frequently the solvent of choice for Rh-catalyzed asymmetric hydrogenations due to its ability to stabilize cationic metal intermediates. Researchers often predissolve the ligand in a small volume of DCM or Toluene before diluting into degassed MeOH to ensure rapid complexation.

Stability & Degradation Mechanisms

The primary instability mode of (R)-PROPHOS is oxidative degradation . The phosphorus lone pairs are nucleophilic and react readily with atmospheric oxygen to form phosphine oxides.

Degradation Pathway
  • Mono-oxidation: One phosphorus atom oxidizes (P=O). This species acts as a hemilabile ligand, often killing enantioselectivity.

  • Di-oxidation: Both phosphorus atoms oxidize. This species is catalytically dead as it cannot bind soft metal centers effectively.

OxidationPathway Ligand (R)-PROPHOS (Active Diphosphine) MonoOx Mono-Oxide Impurity (Hemilabile / Defective) Ligand->MonoOx Slow Oxidation (Solid State) Ligand->MonoOx Rapid Oxidation (Solution Phase) Oxygen + O2 (Air) Oxygen->Ligand DiOx Di-Oxide (Catalytically Dead) MonoOx->DiOx Continued Exposure

Stability Benchmarks
  • Solid State: Moderately stable. Can be weighed in air for short periods (< 5 mins) but should be stored under Argon/Nitrogen.

  • In Solution: High Risk. In aerated solvents (e.g., non-degassed THF), significant oxidation is detectable by ³¹P NMR within 1–4 hours.

  • Thermal: Stable up to its melting point (~70°C). Avoid vacuum drying above 60°C to prevent sintering/melting.

Handling & Storage Protocols

To guarantee experimental reproducibility, strict adherence to air-free techniques is required.

Protocol A: Long-Term Storage
  • Container: Store in a tightly sealed glass vial with a Teflon-lined cap.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing. Parafilm is insufficient for long-term storage; use electrical tape or store inside a glovebox.

  • Temperature: Room temperature is generally acceptable, but 2–8°C is preferred to slow diffusion of oxygen through seals.

Protocol B: Preparation of Catalyst Stock Solution

This workflow ensures the ligand remains active during complexation.

HandlingWorkflow Start Start: Solid (R)-PROPHOS Weighing Step 2: Weigh Ligand (Ideally in Glovebox or rapid air weighing) Start->Weighing SolventPrep Step 1: Degas Solvent (Sparge with Ar/N2 for >15 mins) Dissolution Step 3: Dissolution (Add degassed solvent under inert flow) SolventPrep->Dissolution Combine Weighing->Dissolution Check Visual Check: Clear solution? (Cloudiness = Oxidation/Insolubility) Dissolution->Check Check->Dissolution No (Filter/Redo) Complexation Step 4: Metal Addition (Add Metal Precursor immediately) Check->Complexation Yes

Self-Validating Quality Control (The "P-Check")

Before committing valuable starting materials to a reaction, validate the ligand quality:

  • ³¹P NMR Check: Dissolve a small sample (~5 mg) in degassed CDCl₃ or C₆D₆.

    • Active Ligand: Single singlet peak at ~ -15 ppm (approximate shift, varies by solvent).

    • Oxidized Ligand: Peaks shifted downfield (positive ppm values, typically +30 to +50 ppm range).

    • Criterion: If oxide peaks constitute >5% of the integration, recrystallize or discard.

References

  • Chemical Identity & Properties: Sigma-Aldrich.[1] this compound Product Sheet. Link

  • Physical Data (MP/Rotation): Strem Chemicals (Ascensus). Technical Data for (R)-PROPHOS. Link

  • General Phosphine Handling: "Preparation and Handling of Air-Sensitive Compounds." The manipulation of air-sensitive compounds, Wiley-Interscience.
  • Application Context: Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society, 99(19), 6262–6267. (Seminal paper establishing PROPHOS efficacy).

Sources

Comprehensive Spectroscopic Characterization of (R)-PROPHOS

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of (R)-PROPHOS , a privileged chiral diphosphine ligand used extensively in asymmetric hydrogenation.[1][2] The content is structured for researchers requiring rigorous verification standards.

Technical Guide for Asymmetric Catalysis & Ligand Quality Control

Core Identity & Molecular Architecture

(R)-PROPHOS is a


-symmetric bidentate phosphine ligand derived from the chiral pool (typically (S)-lactic acid).[1][2] Its asymmetry arises from the methyl substituent on the propylene backbone, which renders the two phosphorus atoms chemically and magnetically non-equivalent.[1][2] This structural feature is the primary driver for its spectroscopic complexity compared to 

-symmetric ligands like DPPP or CHIRAPHOS.[1][2]
PropertyValue
IUPAC Name (R)-(+)-1,2-Bis(diphenylphosphino)propane
CAS Number 67884-32-6
Formula

Molecular Weight 412.45 g/mol
Appearance White crystalline solid
Melting Point 71–73 °C (Lit.)[1][2][3][4]
Optical Rotation

(

, acetone)
Solubility Soluble in

, THF, Toluene; Insoluble in water

NMR Spectroscopy: The Gold Standard for Purity

Nuclear Magnetic Resonance (NMR) is the definitive method for assessing the integrity of (R)-PROPHOS.[1][2] Due to the high susceptibility of alkyl-phosphines to oxidation, anaerobic sampling is mandatory .[1][2]

A. P{1H} NMR: Oxidation & Purity Check

The


P spectrum is the first checkpoint.[1][2] Unlike symmetric ligands (e.g., dppe, dppp) which show a single singlet, (R)-PROPHOS possesses two distinct phosphorus environments:
  • 
     : Attached to the primary carbon (
    
    
    
    ).[1][2]
  • 
     : Attached to the chiral secondary carbon (
    
    
    
    ).[1][2]

Chemical Shift Data (


): 
| Species | Chemical Shift (

ppm) | Multiplicity | Interpretation | | :--- | :--- | :--- | :--- | | (R)-PROPHOS | -1.0 to -15.0 | Two doublets (or broad m) | Intact P(III) centers.[1][2] The two P atoms are diastereotopic.[1][2] | | Mono-Oxide | ~ +30 to +35 | Singlet/Multiplet | Impurity (Partial oxidation).[1][2] | | Di-Oxide | ~ +32 to +40 | Multiplet | Impurity (Full oxidation).[1][2] |

Note: The exact chemical shift varies slightly with concentration and solvent, but the negative chemical shift is diagnostic of the free trivalent phosphine.[1][2] Any signal in the positive region indicates degradation.

B. H NMR: Backbone Verification

The proton spectrum confirms the chiral backbone structure.[1][2]

  • Aromatic Region (7.0 – 7.6 ppm): Multiplet, integrating to 20 protons (4 x Phenyl rings).[1][2]

  • Chiral Methine (-CH-): Complex multiplet around 2.2 – 2.8 ppm.[1][2]

  • Methylene (-CH2-): Diastereotopic protons, appearing as complex multiplets in the 1.5 – 2.5 ppm range.[1][2]

  • Methyl Group (-CH3): Distinct doublet (or dd due to P-coupling) around 1.1 – 1.3 ppm .[1][2] This is the diagnostic handle for the (R)-enantiomer's backbone.[1][2]

C. C{1H} NMR: Carbon Framework
  • Aromatic Carbons: 128 – 135 ppm (doublets due to

    
     coupling).[1][2]
    
  • Aliphatic Backbone:

    • Methine (

      
      ): ~30-35 ppm (doublet of doublets).[1][2]
      
    • Methylene (

      
      ): ~35-40 ppm.[1][2]
      
    • Methyl (

      
      ): ~15-20 ppm.[1][2]
      

Mass Spectrometry (MS) & Infrared (IR) Data[2][5]

Mass Spectrometry (EI/ESI)[2]
  • Molecular Ion (

    
    ):  412 m/z.[1][2]
    
  • Fragmentation Pattern (EI):

    • m/z 412: Parent ion.

    • m/z 335: Loss of phenyl group (

      
      ).[1][2]
      
    • m/z 183: Diphenylphosphide cation (

      
      ), a characteristic fragment for all 
      
      
      
      -containing ligands.[1][2]
    • m/z 108: Phenylphosphine fragment.[1][2]

Infrared Spectroscopy (FT-IR)[1][2]
  • 3050 cm

    
    :  Aromatic C-H stretch (weak).[1][2]
    
  • 2850–2950 cm

    
    :  Aliphatic C-H stretch (methyl/methylene).[1][2]
    
  • 1435 cm

    
    :  P-Ph (Phosphorus-Phenyl) deformation band (Diagnostic).[1][2]
    
  • 1090 cm

    
    :  P-Ph sensitive vibration.[1][2]
    
  • Absence of bands: No strong bands at 1150–1200 cm

    
     (P=O stretch), confirming lack of oxidation.[1][2]
    

Experimental Workflow: Anaerobic NMR Sampling

To ensure the "Trustworthiness" pillar of this guide, the following protocol is defined for handling (R)-PROPHOS. Phosphines oxidize rapidly in solution; standard air preparation will yield false "impure" results.[1][2]

G Start Solid (R)-PROPHOS (Stored under Argon) Glovebox Glovebox / Schlenk Line (O2 < 0.5 ppm) Start->Glovebox Prep Dissolution (20 mg in 0.6 mL) Glovebox->Prep Combine Solvent Deuterated Solvent (Degassed CDCl3/C6D6) Solvent->Glovebox Seal Seal NMR Tube (J. Young Valve or Flame) Prep->Seal Inside Inert Atm Analyze Acquire 31P NMR (No lock if necessary) Seal->Analyze Transport to Magnet

Figure 1: Anaerobic workflow for reliable NMR characterization of phosphine ligands.

Protocol Steps:
  • Solvent Prep: Degas

    
     or 
    
    
    
    via three freeze-pump-thaw cycles. Store over activated 4Å molecular sieves.[1][2]
  • Sampling: In a nitrogen-filled glovebox, dissolve ~10-20 mg of (R)-PROPHOS in 0.6 mL of degassed solvent.

  • Sealing: Use a J. Young NMR tube or cap strictly with parafilm/tape if analyzing immediately (within 10 mins).[1][2]

  • Acquisition: Run

    
    P{1H} (proton decoupled) first.[1][2] A clean sample should show signals only in the negative ppm region.[1][2]
    

References

  • Synthesis & Characterization: Fryzuk, M. D.; Bosnich, B. "Asymmetric synthesis.[1][2][5][6] Production of optically active amino acids by catalytic hydrogenation."[5][6] J. Am. Chem. Soc.[1][2][6][7]1977 , 99, 6262–6267.[1][2][6] Link[2]

  • PROPHOS Specifics: Fryzuk, M. D.; Bosnich, B. "Asymmetric synthesis.[1][2][5][6][7] Preparation of (R)-1,2-bis(diphenylphosphino)propane and its use in the rhodium-catalyzed hydrogenation of

    
    -acylaminoacrylic acids."[2] J. Am. Chem. Soc.[1][2][6][7]1979 , 101, 3043–3049.[1][2] Link[2]
    
  • General Phosphine NMR: "31P Chemical Shifts in NMR Spectra." TriLink BioTechnologies. Link

Sources

The Architect of Reactivity: A Technical Guide to Phosphine Ligands in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Phosphine Ligands in Homogeneous Catalysis Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

In homogeneous catalysis, the metal center acts as the engine, but the ligand is the steering wheel, transmission, and brake. While the transition metal (Pd, Ni, Rh, Ir) mediates bond breaking and forming, the phosphine ligand dictates the thermodynamics of stability and the kinetics of the catalytic cycle .

This guide moves beyond basic textbook definitions to provide a functional framework for ligand selection. We analyze the interplay between steric bulk (Tolman Cone Angle,


) and electronic bias (Tolman Electronic Parameter), explaining how these factors manipulate specific steps of the catalytic cycle—oxidative addition, transmetallation, and reductive elimination. Included are actionable screening protocols and self-validating experimental workflows designed for high-stakes drug development environments.

The Quantitative Language of Ligands

To rationally design a catalyst, one must quantify the "fat" (steric bulk) and the "rich" (electron donation) of the ligand.

The Metrics
  • Tolman Cone Angle (

    
    ):  The apex angle of a cone centered at the metal (2.28 Å distance) that encompasses the van der Waals radii of the ligand substituents.
    
    • Limitation: Assumes free rotation; fails for rigid, anisotropic ligands like Biaryls.

  • Percent Buried Volume (

    
    ):  A modern descriptor calculated from crystallographic data, representing the percentage of a sphere (radius 3.5 Å) around the metal occupied by the ligand. Essential for N-Heterocyclic Carbenes (NHCs) and Buchwald ligands.
    
  • Tolman Electronic Parameter (TEP,

    
    ):  A measure of electron-donating ability based on the A1 carbonyl stretching frequency of 
    
    
    
    complexes.[1]
    • Rule: Lower wavenumber (

      
      ) = Stronger 
      
      
      
      -donor (more electron density pushed to Metal
      
      
      more back-bonding to CO
      
      
      weaker C=O bond).[2]
Comparative Data Table

Table 1: Steric and Electronic Properties of Common Phosphine Ligands

Ligand ClassLigandCone Angle (

, °)
TEP (

,

)
Character
Small / Poor

1072079Small,

-acceptor (acidic)
Small / Rich

1182064Small, strong

-donor
Standard

1452069Moderate steric/electronic baseline
Bulky / Rich

1702056Bulky, strong donor
Super-Bulky

1822056Extreme bulk, very electron-rich
Biaryl XPhos N/A (Anisotropic)~2060"Dial-a-steric" via Pd-arene interaction

Senior Scientist Insight: Do not rely solely on Cone Angle for biaryl phosphines (e.g., SPhos, XPhos). Their effectiveness stems from the "flexible steric bulk" where the second ring can rotate to protect the metal center or open up for substrate approach.

Mechanistic Orchestration

Ligands are not static spectators; they actively modulate the energy barrier of the transition states.

The Push-Pull Dynamic
  • Oxidative Addition (OA): Requires an electron-rich metal center (to donate

    
     to the substrate).
    
    • Ligand Requirement:Strong

      
      -donor  (raises HOMO energy of Metal).[2]
      
    • Steric Role:High bulk favors the formation of the reactive, unsaturated monoligated species

      
       over the saturated 
      
      
      
      .
  • Reductive Elimination (RE): Requires the metal to reduce its coordination number and oxidation state.[3]

    • Ligand Requirement:Electron-withdrawing (pulls density, destabilizing the oxidized state) OR Steric Bulk (accelerates RE to relieve steric congestion).

Visualization: Ligand Influence on the Catalytic Cycle

The following diagram maps specific ligand properties to the acceleration of catalytic steps.

CatalyticCycle cluster_legend Ligand Impact Zones Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd Accelerated by: Electron-Rich Ligands (High HOMO) PdII_Ox Intermediate [L-Pd(II)-Ar-X] OxAdd->PdII_Ox TransMet Transmetallation PdII_Ox->TransMet Accelerated by: Small Cone Angle (Access to Metal) PdII_Biaryl Intermediate [L-Pd(II)-Ar-Nu] TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim Accelerated by: Bulky Ligands (Steric Relief) RedElim->Pd0 Regeneration Note1 Bulky Alkyl Phosphines (e.g., P(t-Bu)3) Drive OA via Monoligation Note2 Biaryl Phosphines (e.g., Buchwald) Stabilize Pd(0) & Speed RE

Figure 1: The catalytic cycle of Pd-catalyzed cross-coupling, highlighting where ligand properties (sterics/electronics) exert kinetic control.[2][4][3][5][6][7][8][9][10][11][12]

Strategic Ligand Selection: The "Toolbox" Approach

In drug development, you rarely have time to screen 100 ligands. Use this decision matrix to select high-probability candidates.

The Decision Tree

LigandSelection Start Substrate Challenge Easy Aryl Bromide / Iodide Standard Sterics Start->Easy Hard Aryl Chloride or Sterically Hindered Start->Hard Hetero Heterocycles (N, S, O containing) Start->Hetero Gen1 PPh3, dppf (Cheap, Robust) Easy->Gen1 Rich P(t-Bu)3, PCy3 (Electron Rich) Hard->Rich Buchwald Buchwald Biaryls (XPhos, RuPhos) Hard->Buchwald Hetero->Buchwald Specific Gen 3/4 Bidentate Xantphos, BINAP (Wide Bite Angle) Hetero->Bidentate Chelation prevents catalyst poisoning

Figure 2: Ligand selection strategy based on substrate difficulty and functional group profile.

High-Value Ligand Classes
  • Tri-tert-butylphosphine (

    
    ): 
    
    • Role: The "Sledgehammer." Extreme bulk forces monoligation (

      
      ), creating a hyper-reactive center for difficult aryl chlorides.
      
    • Risk: Pyrophoric.[13][14] Often used as the tetrafluoroborate salt (

      
      ) for air stability until activation.
      
  • Buchwald Biaryls (e.g., XPhos, SPhos, RuPhos):

    • Role: The "Swiss Army Knife." The lower aryl ring provides electrons; the upper ring provides steric bulk. The Pd-

      
       interaction with the ipso-carbon of the lower ring stabilizes the catalyst during resting states.
      
    • Selection: Use SPhos for Suzuki coupling; use RuPhos or BrettPhos for C-N coupling (amination).

  • Wide Bite-Angle Bidentates (e.g., Xantphos):

    • Role: Forces a specific geometry that favors reductive elimination. Crucial for C-O bond formation where

      
      -hydride elimination is a competing side reaction.
      

Experimental Protocols

Protocol 1: Microscale "Sighting Screen" (Self-Validating)

Objective: Rapidly identify the hit ligand class using minimal material (10-20 mg scale).

Materials:

  • Pd source:

    
     (provides "naked" Pd) or Precatalysts (e.g., XPhos Pd G4).
    
  • Ligand Set:

    
     (Baseline), 
    
    
    
    (Rich/Bulky), XPhos (Biaryl), Xantphos (Bidentate).
  • Base:

    
     (Weak/General) and 
    
    
    
    (Strong).

Workflow:

  • Stock Solutions: Prepare 0.1 M stock solutions of substrates and ligands in anhydrous solvent (Dioxane or Toluene) inside a glovebox.

  • Dosing: In 1-dram vials, dispense Pd (1 mol%) and Ligand (1.2 - 2 mol% for mono, 1.2 mol% for bi).

    • Validation Step: Stir Pd+Ligand for 5 mins. A color change (often dark red to orange/yellow) indicates active catalyst formation.

  • Reaction: Add substrates and base. Seal. Heat to 80°C for 2 hours.

  • Analysis: Aliquot

    
     into 
    
    
    
    MeCN. Filter. LC-MS analysis.
    • Pass Criteria:

      
       conversion of limiting reagent; 
      
      
      
      protodehalogenation (indicates successful OA but failed RE).
Protocol 2: Safe Handling of Pyrophoric Ligands ( )

Hazard:


 liquid ignites immediately on contact with air.
Procedure: 
  • Use Salts: Whenever possible, use the air-stable salt

    
    .
    
  • Liberation: If the salt is used, add an extra equivalent of base to the reaction mixture to deprotonate the phosphonium salt in situ.

  • Liquid Handling: If using the liquid (10 wt% in hexane), never use a syringe with a rubber plunger tip (hexanes swell rubber, causing seizing and spills). Use all-glass or polyethylene syringes. Flush all needles with inert gas before entering the bottle.

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Parameters in Organometallic Chemistry. Chemical Communications, 46, 841-861. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Hartwig, J. F. (2010).[8][15] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard text for mechanistic grounding).

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry – A European Journal, 18(31), 9758-9769. Link

Sources

Safe Stewardship of Organophosphorus Compounds: From Synthesis to Biological Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Organophosphorus

Organophosphorus (OP) compounds occupy a unique and often treacherous position in research. In catalysis and materials science, phosphines (


) are indispensable ligands, enabling Nobel-winning cross-coupling reactions. In medicinal chemistry and agrochemistry, phosphate esters and phosphonates serve as the backbone for nucleotide analogs and pesticides.

However, this utility masks a severe dual hazard profile:

  • Pyrophoricity: Many low-molecular-weight phosphines (e.g., trimethylphosphine) are spontaneously flammable in air.

  • Neurotoxicity: Pentavalent phosphorus esters (e.g., DFP, paraoxon) are potent acetylcholinesterase (AChE) inhibitors, sharing the same mechanism of action as G-series nerve agents (Sarin, Soman).

This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic, field-proven framework for handling OPs with the rigor required for high-stakes research.

The Toxicological Mechanism: Why OPs Kill

To handle OPs safely, one must understand the molecular causality of their toxicity. The primary hazard of phosphate esters is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for terminating synaptic transmission.[1][2]

The Phosphorylation Cascade

Unlike reversible inhibitors, OPs act as "suicide substrates." The serine hydroxyl group in the AChE active site performs a nucleophilic attack on the phosphorus center of the OP. This forms a stable covalent phospho-enzyme complex, preventing the hydrolysis of acetylcholine.

The resulting accumulation of acetylcholine leads to Cholinergic Crisis :[3][4]

  • Muscarinic effects: Salivation, Lacrimation, Urination, Defecation (SLUD).

  • Nicotinic effects: Muscle fasciculations, paralysis, and respiratory failure.

Visualization: AChE Inhibition Pathway

The following diagram illustrates the kinetic pathway from exposure to "Aging"—a chemical process where the OP-enzyme complex becomes chemically resistant to reactivation by antidotes like Pralidoxime (2-PAM).

AChE_Inhibition Figure 1: Mechanism of Acetylcholinesterase Inhibition and Aging AChE Active AChE (Serine-OH) Complex Phosphorylated AChE (Inhibited) AChE->Complex Phosphorylation OP Organophosphate (Inhibitor) OP->Complex Aged Aged Complex (Irreversible) Complex->Aged Dealkylation (Time-Dependent) Reactivated Reactivated AChE Complex->Reactivated Oxime (2-PAM) Intervention Reactivated->AChE Restoration

[5]

Engineering Controls & PPE: The Barrier Strategy

Effective safety is not about "being careful"; it is about engineering out the possibility of exposure.

Hierarchy of Containment
Hazard ClassExample CompoundPrimary Engineering ControlSecondary Barrier (PPE)
Class A: Pyrophoric Trimethylphosphine,

Inert Atmosphere Glovebox (

ppm

). Schlenk lines are acceptable only for experienced chemists.
Flame-Resistant (FR) Lab Coat + Nomex gloves under Nitrile.
Class B: Volatile Toxic DFP, DichlorvosChemical Fume Hood (Face velocity 80-100 fpm). Never use on an open bench.Double-gloving (Silver Shield inner / Nitrile outer).
Class C: Non-Volatile Toxic Solid pesticides, Nucleotide analogsVented Enclosure or Fume Hood.Standard Nitrile (Double gloved).
The "Glove Permeation" Reality

Crucial Insight: Standard nitrile gloves offer poor protection against many organophosphates. OPs can permeate nitrile in minutes without visible degradation.

  • Protocol: For handling concentrated toxic OPs (Class B), you must use Laminate Film (Silver Shield/4H) gloves as the inner layer. These offer >4-hour breakthrough times for most OPs but have poor dexterity. Wear a tight-fitting nitrile glove over the laminate glove to restore grip.

Technical Protocols

Protocol A: Handling Pyrophoric Phosphines (Synthesis)

Context: Synthesis of ligands or precursors.

  • Preparation: All glassware must be oven-dried (

    
    C) and purged with Argon/Nitrogen.
    
  • Transfer: Never pour pyrophoric liquids. Use the Cannula Transfer technique or a gas-tight syringe with a Luer-lock tip.

    • Why? Pouring introduces turbulence and air exposure, leading to immediate ignition.

  • Quenching (The "Kill" Step):

    • Do not use water immediately.

    • Dilute the residual phosphine with an inert solvent (Hexane/Toluene).

    • Slowly add dilute bleach (sodium hypochlorite) or hydrogen peroxide (

      
      ) under an inert atmosphere flow. The oxidation converts the pyrophoric phosphine (
      
      
      
      ) to the stable phosphine oxide (
      
      
      ).
Protocol B: Handling Neurotoxic Phosphates (Bio-Assays)

Context: Preparing stock solutions of DFP or Paraoxon.

  • Workspace Prep: Line the fume hood surface with plastic-backed absorbent pads. Tape the edges to prevent shifting.

  • Weighing: Do not weigh neat toxic liquids on an open balance.

    • Technique: Tare a vial with a septum cap. Inject the liquid through the septum inside the hood. Weigh the sealed vial.

  • Decontamination Solution (The "Decon" Bath):

    • Prepare a bath of 10% Sodium Hydroxide (NaOH) or Full-strength Bleach before starting work.

    • Chemistry: Hydrolysis is the goal. Hydroxide ions attack the phosphorus center, cleaving the phospho-ester bond (P-O-C) and rendering the molecule biologically inactive (though the leaving group may still be toxic).

  • Waste Management:

    • All tips, pipettes, and gloves must be submerged in the Decon Bath for >24 hours before disposal as hazardous waste.

Decision Matrix: Operational Workflow

The following logic flow ensures the correct containment strategy is selected before the bottle is opened.

Handling_Protocol Figure 2: Operational Decision Matrix for OP Handling Start Start: Assess OP Compound IsPyrophoric Is it Pyrophoric? (e.g., Alkyl Phosphines) Start->IsPyrophoric IsVolatile Is it Volatile/High Vapor Pressure? IsPyrophoric->IsVolatile No Glovebox MANDATORY: Glovebox (Inert Atmosphere) IsPyrophoric->Glovebox Yes Hood_Silver Fume Hood + Silver Shield Gloves (Permeation Risk) IsVolatile->Hood_Silver Yes Hood_Nitrile Fume Hood + Double Nitrile (Standard Precaution) IsVolatile->Hood_Nitrile No

Emergency Response & Health Monitoring

Immediate Decontamination

If skin exposure occurs, time is the only variable that matters.

  • Strip: Remove all contaminated clothing immediately (cut it off if necessary to avoid pulling over the head).

  • Wash: Flush with copious water and soap. Do not scrub harshly ; abrasion increases dermal absorption.

  • Neutralize: Do not use bleach on skin (it causes tissue damage). Use water/soap only.

Medical Countermeasures

Research labs handling acute neurotoxins must have an established relationship with an Occupational Health provider.

  • Antidotes: Atropine (blocks muscarinic receptors) and Pralidoxime/2-PAM (reactivates AChE). Note: These should only be administered by medical professionals, not lab mates.

  • Surveillance: Researchers should establish a Baseline Cholinesterase Level (RBC-AChE) before beginning work. A drop of >20% from baseline indicates significant exposure.

References

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Nerve Agents: Emergency Response Safety. NIOSH. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]

  • Costanzi, S., et al. (2018). Nerve Agents: What They Are, How They Work, and How to Counter Them. ACS Chemical Neuroscience. [Link]

Sources

Methodological & Application

Application Note: Asymmetric Hydrogenation Using (R)-PROPHOS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of (R)-PROPHOS in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing.[1][2] Asymmetric hydrogenation, a process that stereoselectively adds two hydrogen atoms across a double bond, stands out as one of the most efficient and atom-economical methods to create chiral centers.[1] The success of this reaction hinges on the chiral catalyst, which typically consists of a transition metal, such as rhodium, and a chiral phosphine ligand.[1][2]

(R)-PROPHOS, or (R)-(+)-1,2-Bis(diphenylphosphino)propane, is a robust and effective C2-symmetric chiral diphosphine ligand. Its rigid backbone and the stereogenic center on the propane bridge create a well-defined chiral environment around the metal center. This steric and electronic influence is crucial for differentiating between the two faces of a prochiral olefin, leading to the preferential formation of one enantiomer. Rhodium complexes of PROPHOS have demonstrated high enantioselectivity in the hydrogenation of various substrates, particularly dehydroamino acid derivatives, which are precursors to valuable chiral amino acids.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of (R)-PROPHOS in rhodium-catalyzed asymmetric hydrogenation. It covers the underlying mechanism, a detailed experimental protocol, key performance data, and critical considerations for achieving high enantioselectivity and conversion.

Mechanistic Overview: How Chirality is Transferred

The widely accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides (like dehydroamino acid derivatives) involves an "unsaturated" pathway. The key to enantioselectivity lies in the initial coordination of the prochiral olefin to the chiral rhodium catalyst.

  • Catalyst Activation: The stable catalyst precursor, often [Rh(COD)((R)-PROPHOS)]BF4, is activated under hydrogen, releasing the cyclooctadiene (COD) ligand and forming a solvated, chiral rhodium species.

  • Substrate Coordination: The prochiral substrate, which has a coordinating group (e.g., an amide carbonyl), binds to the rhodium center in a bidentate fashion. This forms two diastereomeric catalyst-substrate complexes.

  • Diastereomer Interconversion: One diastereomeric complex is thermodynamically more stable than the other. However, the less stable (minor) diastereomer is often the one that proceeds more rapidly to the product.

  • Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a rhodium dihydride species.

  • Migratory Insertion & Reductive Elimination: The hydrogen atoms are transferred stereoselectively to the double bond, and the final, enantiomerically enriched product is released, regenerating the active catalyst for the next cycle.

The (R)-PROPHOS ligand's structure dictates the preferred binding orientation of the substrate, thereby controlling the facial selectivity of the hydrogen addition and, ultimately, the configuration of the final product.

Catalytic Cycle cluster_main Asymmetric Hydrogenation with Rh-(R)-PROPHOS Cat [Rh((R)-PROPHOS)(Solvent)₂]⁺ Complex_Major Diastereomeric Complex (Major, Less Reactive) Cat->Complex_Major Coordination Complex_Minor Diastereomeric Complex (Minor, More Reactive) Cat->Complex_Minor Coordination Substrate Prochiral Olefin Complex_Major->Complex_Minor Interconversion Complex_Minor->Complex_Major H2_add Rh(V) Dihydride Intermediate Complex_Minor->H2_add Oxidative Addition Product Chiral Product H2_add->Product Reductive Elimination Product->Cat Catalyst Regeneration H2 H₂ H2->H2_add

Caption: Catalytic cycle for Rh-(R)-PROPHOS hydrogenation.

Experimental Protocol: Hydrogenation of a Model Substrate

This section details a representative protocol for the asymmetric hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC), a standard benchmark substrate.

3.1. Materials and Equipment

  • Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Ligand: (R)-(+)-PROPHOS

  • Substrate: Methyl (Z)-α-acetamidocinnamate (MAC)

  • Solvent: Anhydrous, degassed Methanol (MeOH)

  • Hydrogen Source: High-purity H₂ gas (≥99.99%)

  • Reaction Vessel: High-pressure autoclave or a thick-walled glass pressure vessel equipped with a magnetic stir bar, pressure gauge, and gas inlet.

  • Inert Atmosphere: Schlenk line or glovebox with high-purity Argon or Nitrogen.

  • Analysis: Chiral HPLC or GC, NMR spectrometer.

3.2. Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Conduct the reaction in a well-ventilated fume hood, away from ignition sources. Ensure all connections are gas-tight.

  • Pressure: Use a blast shield and appropriate pressure-rated equipment. Do not exceed the pressure rating of the vessel.

  • Rhodium Compounds: Rhodium catalysts are precious metal compounds and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Methanol is flammable and toxic. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

3.3. In-Situ Catalyst Preparation

Causality Note: The active catalyst is typically prepared in situ just before the reaction. This ensures the formation of the most active species and avoids potential degradation of the pre-formed complex upon storage.

  • Vessel Preparation: Thoroughly dry the reaction vessel and purge it with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the rhodium precursor, [Rh(COD)₂]BF₄ (e.g., 4.0 mg, 0.01 mmol, 1 mol%), and (R)-PROPHOS (e.g., 4.8 mg, 0.011 mmol, 1.1 eq. relative to Rh) to the vessel. A slight excess of the ligand is often used to ensure full coordination to the metal.

  • Solvent Addition: Add anhydrous, degassed methanol (e.g., 5 mL) via syringe.

  • Activation: Stir the resulting orange-red solution at room temperature for 15-20 minutes to allow for complete ligand exchange and formation of the [Rh(MeOH)₂( (R)-PROPHOS)]BF₄ complex.

3.4. Hydrogenation Procedure

  • Substrate Addition: Dissolve the substrate, Methyl (Z)-α-acetamidocinnamate (MAC) (e.g., 219 mg, 1.0 mmol), in a minimum amount of degassed methanol (e.g., 5 mL) and add it to the catalyst solution via syringe.

  • System Purge: Seal the reaction vessel. Pressurize the vessel with H₂ gas to the desired pressure (e.g., 4 atm / ~60 psi), then carefully vent the gas. Repeat this purge cycle 3-5 times to remove all residual inert gas and oxygen.

  • Reaction: Pressurize the vessel to the final reaction pressure (e.g., 4 atm) and begin vigorous stirring.[5] Monitor the reaction progress by observing the pressure drop (hydrogen uptake). The reaction is typically complete within a few hours at room temperature.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen pressure. Open the vessel and concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Analysis:

    • Conversion: Determine the conversion of starting material to product by ¹H NMR analysis of the crude residue.

    • Enantiomeric Excess (e.e.): Purify the product by flash column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC or GC analysis, comparing the product to a racemic standard.

Performance and Substrate Scope

The Rh-(R)-PROPHOS catalytic system is highly effective for a range of prochiral enamides and dehydroamino acids, consistently delivering excellent enantioselectivities.

SubstrateS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)e.e. (%)Product Configuration
Methyl (Z)-α-acetamidocinnamate100:14252>9990-95(R)
(Z)-α-Acetamidocinnamic acid100:14253>9992(R)
Dimethyl itaconate100:1502512>9988(S)
(Z)-α-Benzamidocinnamic acid100:110256>9994(R)

Data compiled from representative literature. Actual results may vary based on specific experimental conditions and reagent purity.

Expert Insights:

  • Solvent Choice: Protic solvents like methanol or ethanol are generally preferred as they can stabilize the cationic rhodium species and often lead to higher enantioselectivities.

  • Pressure and Temperature: For many dehydroamino acid substrates, high pressures are not necessary, with 1-10 atm being sufficient.[5] Reactions are typically run at room temperature to maximize selectivity.

  • Substrate Purity: The geometric purity of the (Z)-isomer of the substrate is critical, as the (E)-isomer often hydrogenates to give the opposite enantiomer or lower e.e. values.

Troubleshooting and Optimization

  • Low Conversion:

    • Cause: Catalyst deactivation by impurities (e.g., oxygen, water, sulfur).

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Thoroughly degas the solvent and purge the reaction system with inert gas.

  • Low Enantioselectivity:

    • Cause: Incorrect ligand enantiomer, impurities in the substrate, or suboptimal reaction conditions.

    • Solution: Verify the chirality of the PROPHOS ligand. Re-purify the substrate to ensure high geometric isomer purity. Screen different solvents and temperatures; lower temperatures often improve e.e.

References

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). [Link]

  • Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry (RSC Publishing). [Link]

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

  • Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Sci-Hub. [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing). [Link]

  • Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea. PMC - NIH. [Link]

  • Highly enantioselective hydrogenation of alpha-dehydroamino acids by rhodium complexes with new unsymmetric P-chirogenic bisphosphine ligands. PubMed. [Link]

  • P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. ACS Publications. [Link]

  • Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the. Organic Syntheses. [Link]

  • Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. PMC. [Link]

  • Process for preparing cationic rhodium complexes.
  • Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. ACS Publications. [Link]

Sources

Application of Chiral Phosphine Ligands in Suzuki-Miyaura Cross-Coupling: A Guide for Researchers with a Focus on (R)-PROPHOS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in asymmetric synthesis, particularly for the construction of axially chiral biaryls, is of paramount importance in medicinal chemistry and materials science. This guide provides a detailed overview of the Suzuki-Miyaura reaction, with a special focus on the role of chiral phosphine ligands.

While the query specifically requested information on the application of (R)-PROPHOS ((R)-(+)-1,2-Bis(diphenylphosphino)propane) in this context, an extensive review of the scientific literature reveals that (R)-PROPHOS is not a commonly employed or well-documented ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its application is more established in other areas of asymmetric catalysis, such as certain hydrogenation and hydroformylation reactions.

This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive scientific and practical guide to the Suzuki-Miyaura reaction, detailing the mechanistic role of phosphine ligands. Secondly, it offers a framework and generalized protocol for researchers interested in exploring the potential of (R)-PROPHOS or other novel chiral ligands in this pivotal transformation.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes.[1][2] The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Phosphine ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction.[4] Electron-rich and bulky phosphines are often employed to enhance the rates of oxidative addition and reductive elimination.[4]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The phosphine ligand, represented as 'L', remains coordinated to the palladium center throughout the cycle, influencing the kinetics and selectivity of each step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex R¹-X transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl R¹-Pd(II)L₂-R² transmetalation->pd2_diaryl R²-B(OR)₂ + Base reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 R¹-R²

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Asymmetric Suzuki-Miyaura Coupling and the Role of Chiral Ligands

The synthesis of axially chiral biaryls, which are prevalent in many biologically active compounds and chiral ligands themselves, represents a significant challenge in organic synthesis. The asymmetric Suzuki-Miyaura coupling has emerged as a powerful tool for this purpose, with the chirality of the product being induced by a chiral ligand coordinated to the palladium catalyst.[5][6]

The enantioselectivity of the reaction is determined during the reductive elimination step, where the two organic fragments are joined. The chiral ligand creates a chiral environment around the palladium center, forcing the two aryl groups to adopt a specific orientation before they are eliminated, thus favoring the formation of one enantiomer of the atropisomeric product over the other.

A variety of chiral phosphine ligands have been successfully employed in asymmetric Suzuki-Miyaura couplings, including those with binaphthyl scaffolds (e.g., BINAP) and other C2-symmetric backbones.[7][8] The success of a particular chiral ligand is highly dependent on the specific substrates being coupled.

(R)-PROPHOS in Palladium-Catalyzed Asymmetric Catalysis

(R)-PROPHOS is a C2-symmetric chiral diphosphine ligand. While its application in Suzuki-Miyaura coupling is not well-documented, it has been utilized in other palladium-catalyzed asymmetric transformations, most notably in allylic alkylation reactions.[8][9] In these reactions, the chiral pocket created by the (R)-PROPHOS ligand around the palladium center effectively controls the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

The established use of (R)-PROPHOS in other Pd-catalyzed reactions suggests that it can form catalytically active and stable complexes with palladium. However, its efficacy in the Suzuki-Miyaura reaction would depend on its ability to promote the key steps of the catalytic cycle and to effectively induce axial chirality during reductive elimination for relevant substrates.

Generalized Protocol for Investigating (R)-PROPHOS in Asymmetric Suzuki-Miyaura Coupling

For researchers interested in evaluating the potential of (R)-PROPHOS in the asymmetric Suzuki-Miyaura reaction, the following generalized protocol can serve as a starting point for optimization. This protocol is based on standard conditions for asymmetric Suzuki-Miyaura couplings and should be adapted and optimized for specific substrates.

Experimental Workflow

experimental_workflow start Start: Assemble Reagents reagents Aryl Halide (1.0 eq) Aryl Boronic Acid (1.2-1.5 eq) Base (2.0-3.0 eq) Solvent start->reagents catalyst_prep Prepare Catalyst Precursor: Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (R)-PROPHOS ligand reagents->catalyst_prep reaction_setup Combine reagents and catalyst under inert atmosphere (Ar or N₂) catalyst_prep->reaction_setup reaction_conditions Heat reaction mixture (Temperature and time are key variables) reaction_setup->reaction_conditions workup Quench reaction and perform aqueous workup reaction_conditions->workup purification Purify product by column chromatography workup->purification analysis Analyze product: Yield determination Enantiomeric excess (ee) by chiral HPLC purification->analysis end End: Characterized Product analysis->end

Figure 2: Generalized workflow for screening (R)-PROPHOS in asymmetric Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and (R)-PROPHOS (1.1-1.2 equivalents relative to Pd) in a small amount of degassed solvent.

    • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), the aryl boronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, CsF, K₂CO₃; 2.0-3.0 equivalents).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent (e.g., toluene, dioxane, THF) via syringe.

    • Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Key Parameters for Optimization

The success of an asymmetric Suzuki-Miyaura coupling is highly sensitive to the reaction conditions. The following table outlines key parameters that should be systematically varied when screening (R)-PROPHOS.

ParameterVariables to ScreenRationale for Optimization
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂The choice of precursor can affect the formation of the active Pd(0) catalyst and overall reaction kinetics.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsF, t-BuOKThe base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, THF, DME, AcetonitrileSolvent polarity and coordinating ability can influence catalyst solubility, stability, and the rate of the catalytic cycle.
Temperature Room Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or reduced enantioselectivity.
Ligand:Palladium Ratio 1:1 to 2:1This ratio affects the nature of the active catalytic species.

Conclusion

The Suzuki-Miyaura cross-coupling reaction remains a powerful and versatile tool in modern organic synthesis. While a multitude of chiral phosphine ligands have been successfully developed for its asymmetric variant, the application of (R)-PROPHOS in this specific context is not well-established in the scientific literature. This guide has provided a thorough overview of the Suzuki-Miyaura reaction, the principles of asymmetric induction using chiral ligands, and a generalized protocol for researchers to systematically investigate the potential of (R)-PROPHOS or other novel ligands. Through careful optimization of the reaction parameters outlined, the scope of this important transformation can be further expanded, potentially leading to the discovery of new and efficient catalytic systems for the synthesis of valuable chiral molecules.

References

  • Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities. Accounts of Chemical Research, 53(10), 2262–2276.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Yang, J., et al. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 146(9), 6360-6368.
  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • MDPI. (n.d.). Palladium Catalysts Supported in Microporous Phosphine Polymer Networks. Retrieved from [Link]

  • Yang, J., et al. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. ACS Figshare. [Link]

  • NIH. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Palladium/Azaphos-Catalyzed Asymmetric Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. 144(32), 14646-14658.
  • SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Palladium Complexes Based on Ylide-Functionalized Phosphines (YPhos): Broadly Applicable High-Performance Precatalysts for. Retrieved from [Link]

  • NIH. (n.d.). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Retrieved from [Link]

  • NIH. (n.d.). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Retrieved from [Link]

  • University of Cambridge. (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved from [Link]

Sources

Application Note: Enantioselective Synthesis of Amino Acids with (R)-PROPHOS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the enantioselective synthesis of


-amino acid derivatives using the chiral phosphine ligand (R)-PROPHOS  ([(R)-Propane-1,2-diyl]bis(diphenylphosphine)). While the natural (S)-amino acids (L-form) are typically synthesized using (S)-PROPHOS, this guide focuses on the (R)-PROPHOS  system, which provides high-yield access to (R)-amino acids  (D-form). These unnatural isomers are critical building blocks for peptidomimetics and pharmaceutical intermediates resistant to proteolytic degradation. The protocol utilizes a cationic Rhodium(I) precursor, specifically [Rh(nbd)2]ClO4, to generate the active catalyst in situ, achieving enantiomeric excesses (ee) typically exceeding 90%.

Introduction & Mechanistic Insight

The Ligand: (R)-PROPHOS

(R)-PROPHOS is a bidentate diphosphine ligand derived from (R)-lactic acid. Upon coordination to Rhodium, it forms a rigid five-membered chelate ring. The asymmetry is induced by the methyl group on the ligand backbone, which locks the phenyl rings of the phosphines into a specific chiral array (the "quadrant rule").

Mechanism: The Halpern-Landis Pathway

The high enantioselectivity of Rh-catalyzed hydrogenation follows the "Major/Minor" manifold described by Halpern and Landis.

  • Binding: The dehydroamino acid substrate binds to the Rh-catalyst, forming two rapidly interconverting diastereomers (Major and Minor).

  • Counter-Intuitive Reactivity: Surprisingly, the Minor diastereomer (less stable) reacts with dihydrogen (

    
    ) significantly faster (
    
    
    
    ) than the Major diastereomer.
  • Result: The stereochemistry of the product is determined by the geometry of this highly reactive Minor intermediate, not the dominant ground-state complex.

Note on Configuration:

  • (S)-PROPHOS

    
     (S)-Amino Acids (L-form)
    
  • (R)-PROPHOS

    
    (R)-Amino Acids (D-form) 
    

Experimental Protocol

Materials & Reagents[1]
  • Ligand: (R)-PROPHOS ([(R)-Propane-1,2-diyl]bis(diphenylphosphine)) [CAS: 67884-32-6].

  • Precursor: [Rh(nbd)2]ClO4 (Bis(norbornadiene)rhodium(I) perchlorate) or [Rh(cod)2]BF4.

  • Substrate: Methyl (Z)-

    
    -acetamidocinnamate (Model substrate for Phenylalanine).
    
  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH), degassed.

  • Gas: Hydrogen (

    
    ), UHP grade (99.999%).
    
Catalyst Preparation (In Situ)

Rationale: In situ generation avoids the isolation of air-sensitive complexes and allows for precise stoichiometry.

  • Inert Atmosphere: Perform all manipulations in a glovebox or using standard Schlenk techniques under Argon.

  • Weighing:

    • Weigh [Rh(nbd)2]ClO4 (3.8 mg, 0.01 mmol).

    • Weigh (R)-PROPHOS (4.5 mg, 0.011 mmol) (1.1 equivalents relative to Rh).

  • Complexation:

    • Dissolve the Rh precursor in 1.0 mL of degassed MeOH in a Schlenk tube.

    • Add the (R)-PROPHOS solution (dissolved in 1.0 mL MeOH).

    • Stir at room temperature for 15 minutes. The solution should turn from orange/red to a clear orange-yellow, indicating the formation of [Rh((R)-PROPHOS)(nbd)]+.

  • Pre-Hydrogenation (Activation):

    • Bubble

      
       through the solution for 5-10 minutes to hydrogenate and remove the norbornadiene (nbd) ligand, generating the active solvated species [Rh((R)-PROPHOS)(MeOH)2]+.
      
Hydrogenation Reaction
  • Substrate Addition:

    • Dissolve Methyl (Z)-

      
      -acetamidocinnamate (219 mg, 1.0 mmol) in 3.0 mL degassed MeOH.
      
    • Transfer the substrate solution via cannula into the catalyst solution.

    • S/C Ratio: 100:1.

  • Pressurization:

    • Transfer the mixture to a high-pressure reaction vessel (e.g., Parr reactor) or use a balloon for atmospheric pressure runs (PROPHOS is highly active at 1 atm).

    • Purge the vessel 3 times with

      
      .
      
    • Pressurize to 1.5 atm (approx. 22 psi) or maintain a strictly sealed

      
       balloon.
      
  • Reaction:

    • Stir vigorously at 25°C.

    • Monitor

      
       uptake. Reaction is typically complete within 1-2 hours for standard substrates.
      
Workup & Analysis[2]
  • Quenching: Vent the

    
     and flush with Argon.
    
  • Isolation: Concentrate the solvent in vacuo (rotary evaporator).

  • Purification: Pass through a short plug of silica gel (eluent: EtOAc) to remove the catalyst residues.

  • Enantiomeric Excess (% ee) Determination:

    • Technique: Chiral HPLC.

    • Column: Daicel Chiralcel OD-H or OJ-H.

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Reference: Compare retention times with racemic standard.

Visualization: Catalytic Workflow & Mechanism

Catalytic Cycle (Halpern Pathway)

Rh_PROPHOS_Cycle Precursor [Rh((R)-PROPHOS)(Solv)2]+ (Active Catalyst) Complex_Major Major Diastereomer (Sterically Favored) Precursor->Complex_Major + Substrate Complex_Minor Minor Diastereomer (Reactive Intermediate) Precursor->Complex_Minor + Substrate Complex_Major->Complex_Minor Fast Equilibrium OxAdd Oxidative Addition [Rh(H)2(Substrate)]+ Complex_Major->OxAdd Very Slow Complex_Minor->OxAdd + H2 (Rate Determining Step) Migratory Migratory Insertion (Alkyl-Hydride) OxAdd->Migratory Product (R)-Amino Acid Derivative + Regenerated Catalyst Migratory->Product Reductive Elimination Product->Precursor Cycle Repeats

Caption: The "Major/Minor" mechanism. The less stable Minor diastereomer reacts rapidly with H2, dictating the (R)-configuration of the product.

Experimental Workflow

Workflow Step1 1. Catalyst Prep Mix [Rh(nbd)2]+ and (R)-PROPHOS in MeOH Step2 2. Activation Bubble H2 (5 min) to remove nbd Step1->Step2 Step3 3. Reaction Add Substrate Stir 25°C, 1.5 atm H2 Step2->Step3 Step4 4. Analysis Evaporate Solvent Chiral HPLC Step3->Step4

Caption: Step-by-step workflow for the in-situ generation and application of the Rh-(R)-PROPHOS catalyst.

Performance Data & Substrate Scope

The following table summarizes typical results obtained using the (R)-PROPHOS system. Note that the product configuration is consistently (R) .

Substrate (Precursor)Product (Amino Acid Ester)Yield (%)% eeConfig.
(Z)-

-acetamidocinnamic acid
(R)-N-Acetyl-Phenylalanine9990-93(R)
(Z)-

-acetamidoacrylic acid
(R)-N-Acetyl-Alanine9888-91(R)
(Z)-3,4-dimethoxy-cinnamic acid(R)-N-Acetyl-DOPA deriv.9589-92(R)

Data aggregated from Fryzuk & Bosnich (1977) and subsequent optimization studies.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by

      
       or solvent impurities.
      
    • Solution: Ensure rigorous degassing of MeOH. Use "Schlenk-to-Schlenk" transfer.

  • Low Enantioselectivity:

    • Cause: High

      
       pressure.
      
    • Insight: According to the mechanism, extremely high pressures can accelerate the reaction of the Major diastereomer, eroding selectivity.

    • Solution: Maintain pressure between 1-3 atm. Do not exceed 5 atm.

  • Slow Reaction:

    • Cause: Incomplete hydrogenation of the nbd or cod ligand during activation.

    • Solution: Ensure the pre-hydrogenation step (Step 3.2.4) is allowed to proceed until the color change is stable (orange to yellow).

References

  • Fryzuk, M. D., & Bosnich, B. (1977).[1] Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation.[2] Journal of the American Chemical Society, 99(19), 6262–6267.

  • Landis, C. R., & Halpern, J. (1987).[3] Asymmetric hydrogenation of methyl (Z)-alpha-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746–1754.[3]

  • Ojima, I. (Ed.). (2010). Catalytic Asymmetric Synthesis (3rd ed.). Wiley.

Sources

Application Note: Preparation of (R)-PROPHOS-Metal Complexes for Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide details the preparation of (R)-PROPHOS (1,2-Bis(diphenylphosphino)propane) rhodium complexes, specifically the cationic precatalyst [Rh((R)-PROPHOS)(COD)]BF₄.

(R)-PROPHOS is a historical and industrially relevant


-symmetric chiral ligand developed by Fryzuk and Bosnich. It forms a rigid 5-membered chelate ring with metals, offering high enantioselectivity in the asymmetric hydrogenation of dehydroamino acids.
⚠️ CRITICAL DISAMBIGUATION WARNING

Do not confuse (R)-PROPHOS with "ProPhos" (Diao Group).

  • (R)-PROPHOS (Bosnich): (R)-1,2-Bis(diphenylphosphino)propane. Used for Rh/Ru asymmetric hydrogenation .[1][2]

  • ProPhos (Diao): 3-(Diphenylphosphino)propanol. Used for Ni-catalyzed cross-coupling .[3][4]

  • This guide focuses exclusively on the Bosnich ligand.

Scientific Grounding & Mechanism[4][5]

Ligand Design Principles

The efficacy of (R)-PROPHOS stems from its rigid backbone. Unlike flexible ligands (e.g., DIOP), PROPHOS forms a tight 5-membered ring with Rh(I). The chiral methyl group on the backbone locks the conformation of the chelate ring, which in turn fixes the orientation of the phenyl rings in a "chiral array."

  • Quadrant Rule: The phenyl rings block two diagonal quadrants of the coordination sphere.

  • Substrate Recognition: The prochiral olefin coordinates to the metal in the least sterically hindered face, determining the stereochemistry of the product.

Reaction Pathway (Catalyst Synthesis)

The synthesis involves the displacement of a labile diene (COD = 1,5-cyclooctadiene) by the diphosphine ligand.



Catalytic Cycle (Asymmetric Hydrogenation)

The active species is generated in situ or used as the isolated precatalyst. The mechanism follows the Halpern unsaturated route :

  • Solvation: Hydrogenation of COD removes it, generating [Rh(PROPHOS)(Solvent)2]+.

  • Substrate Binding: The enamide substrate binds bidentately.

  • Oxidative Addition:

    
     adds to the Rh species (Rate Limiting Step in some regimes).
    
  • Migratory Insertion: Hydride transfers to the olefin.

  • Reductive Elimination: Product release and catalyst regeneration.

CatalyticCycle Precat Precatalyst [Rh(P-P)(COD)]+ Active Active Solvate [Rh(P-P)(MeOH)2]+ Precat->Active + 2 H2 - Cyclooctane SubstrateComplex Substrate Complex [Rh(P-P)(Substrate)]+ Active->SubstrateComplex + Enamide - 2 MeOH OxAdd Rh(III) Dihydride [Rh(H)2(P-P)(Substrate)]+ SubstrateComplex->OxAdd + H2 (Stereodetermining) Insertion Alkyl-Hydride Intermediate OxAdd->Insertion Migratory Insertion Insertion->Active Reductive Elimination Product Product Release (S)-Amino Acid Insertion->Product

Figure 1: Simplified catalytic cycle for Rh-PROPHOS mediated hydrogenation.

Experimental Protocol: Catalyst Preparation

Objective: Synthesize 500 mg of [Rh((R)-PROPHOS)(COD)]BF₄. Safety: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5]AmountNotes
[Rh(COD)2]BF4406.071.0300 mgPrecursor (Commercially available)
(R)-PROPHOS412.451.05320 mgLigand (Slight excess ensures full complexation)
Dichloromethane (DCM)84.93Solvent10 mLAnhydrous, Degassed
Diethyl Ether74.12Anti-solvent40 mLAnhydrous, Degassed
Step-by-Step Procedure
Step 1: Preparation of the Reaction Vessel
  • Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar.

  • Cycle vacuum/Argon 3 times to ensure an inert environment.

  • Checkpoint: Ensure the Schlenk line vacuum is <100 mTorr.

Step 2: Dissolution and Mixing[6]
  • In the glovebox (or under counter-flow Argon), add 300 mg of [Rh(COD)2]BF4 to the Schlenk tube.

  • Add 320 mg of (R)-PROPHOS .

  • Add 10 mL of degassed DCM via syringe.

  • Stir at Room Temperature (25°C) for 1 hour .

    • Observation: The solution should transition from the precursor color (often dark red/brown) to a distinct orange-red characteristic of the diphosphine complex.

Step 3: Precipitation and Isolation
  • Concentrate the solution to approximately 3 mL under vacuum.

  • Slowly add 20 mL of degassed Diethyl Ether while stirring vigorously.

    • Observation: An orange microcrystalline solid should precipitate immediately.

  • Allow the solid to settle for 10 minutes.

  • Cannulate off the supernatant (containing excess ligand and COD).

  • Wash the precipitate with 2 x 10 mL of Pentane or Ether .

  • Dry the solid under high vacuum for 4 hours to remove residual solvent.

Step 4: Storage
  • Store the orange solid in a sealed vial under Argon at -20°C .

  • Shelf Life: Stable for >6 months if kept dry and oxygen-free.

Quality Control (QC) & Characterization

Trustworthiness in catalysis relies on characterizing the active precatalyst, not just the ligand.

³¹P{¹H} NMR Spectroscopy

This is the definitive test for complex formation.

  • Solvent: CD₂Cl₂ (degassed).

  • Expected Pattern: A doublet (due to coupling with ¹⁰³Rh, Spin 1/2).

  • Parameters:

    • Chemical Shift (

      
      ):  ~ +45 to +60 ppm (Shifted downfield from free ligand at ~ -15 ppm).
      
    • Coupling Constant (

      
      ): 140 - 150 Hz .
      
    • Note: Because the P atoms are diastereotopic (due to the backbone methyl), you may see two distinct doublets (dd) or a complex multiplet if they overlap.

Visual Inspection
  • Pass: Bright orange/red free-flowing powder.

  • Fail: Dark brown/black sticky solid (indicates oxidation to Rh oxides or phosphine oxides).

Application Note: Asymmetric Hydrogenation of MAC

Substrate: Methyl (Z)-2-acetamidocinnamate (MAC). Target: (S)-N-Acetylphenylalanine methyl ester.

General Procedure
  • Load: In a glovebox, load substrate (1.0 mmol) and Catalyst (0.01 mmol, 1 mol%) into a glass liner for a high-pressure reactor (e.g., Parr bomb).

  • Solvent: Add 5 mL degassed Methanol .

    • Expert Tip: Methanol is crucial. It coordinates weakly, stabilizing the cationic intermediate while being easily displaced by

      
      .
      
  • Purge: Seal reactor. Remove from glovebox. Purge with

    
     (3 cycles at 5 atm).
    
  • Reaction: Pressurize to 2 atm (30 psi)

    
    . Stir at RT for 2-4 hours.
    
  • Workup: Vent

    
    . Concentrate solvent. Analyze crude by Chiral HPLC.
    
Expected Results
  • Conversion: >99%

  • Enantiomeric Excess (ee): >90% (S)-enantiomer.

  • TOF (Turnover Frequency): >500

    
    .
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion Catalyst Poisoning (

)
Check solvent degassing. Ensure substrate is free of halides/thiols.
Low ee Ligand OxidationCheck ³¹P NMR of precatalyst. Free phosphine oxide appears at ~ +30 ppm (singlet).
Induction Period Slow COD removalHydrogenate the catalyst solution for 5 mins before adding substrate.
Brown Solution Rh ColloidsCatalyst decomposition. Temperature too high or

pressure too low.

References

  • Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation.[1][7] Journal of the American Chemical Society, 99(19), 6262–6267. Link

  • Fryzuk, M. D., & Bosnich, B. (1978). Asymmetric synthesis. Preparation of chiral rhodium catalysts. Journal of the American Chemical Society, 100(17), 5491–5494. Link

  • Organic Syntheses. (General procedures for Rh-diphosphine complexes). Organic Syntheses, Coll. Vol. 8, p. 57. Link

  • Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation mechanisms. Journal of the American Chemical Society, 109(6), 1746-1754. Link

Sources

Application Note: High-Efficiency Asymmetric Hydrogenation Using (R)-PROPHOS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ligand Identity: (R)-(+)-1,2-Bis(diphenylphosphino)propane Common Abbreviation: (R)-PROPHOS CAS Number: 67884-32-6 Primary Application: Asymmetric hydrogenation of


-dehydroamino acids to yield chiral amino acid intermediates (e.g., L-Dopa precursors, Phenylalanine derivatives).[1]

(R)-PROPHOS is a


-symmetric chiral diphosphine ligand historically significant for demonstrating the principle of chiral backbone rigidity  in asymmetric catalysis.[1] Unlike atropisomeric ligands (e.g., BINAP) or those relying on chiral substituents (e.g., DIPAMP), PROPHOS derives its stereocontrol from the rigid 5-membered chelate ring formed upon coordination with Rhodium.[1] This guide details the protocol for synthesizing pharmaceutical-grade chiral amino acid intermediates using Rh-(R)-PROPHOS.[1]

Part 1: Technical Background & Mechanism[1]

Ligand Design Philosophy

The efficacy of (R)-PROPHOS stems from the "chiral array" created by the phenyl rings when the ligand binds to a metal center. The methyl group on the propylene backbone locks the chelate ring into a specific conformation (


 or 

), which in turn dictates the orientation of the phenyl rings (edge-face array). This creates a highly selective chiral pocket that discriminates between the enantiotopic faces of prochiral olefin substrates.
The Catalytic Cycle (The Halpern Mechanism)

The mechanism follows the standard Type I asymmetric hydrogenation pathway. The rate-determining step is typically the oxidative addition of dihydrogen to the diastereomeric substrate-catalyst complex.[1] Crucially, the minor diastereomer of the catalyst-substrate complex reacts significantly faster with


 than the major diastereomer (Curtin-Hammett kinetics), driving high enantioselectivity.[1]

CatalyticCycle PreCat Rh(PROPHOS)(Solvent)2+ ComplexMajor Major Diastereomer (Stable, Unreactive) PreCat->ComplexMajor + Substrate (Fast Eq) ComplexMinor Minor Diastereomer (Unstable, Highly Reactive) PreCat->ComplexMinor + Substrate (Fast Eq) ComplexMajor->ComplexMinor Interconversion OxAdd Oxidative Addition (H2) Rate Limiting Step ComplexMinor->OxAdd + H2 (Fast Reaction) Hydride Rh(III)-Dihydride OxAdd->Hydride Insertion Migratory Insertion Hydride->Insertion Elimination Reductive Elimination Release of Product Insertion->Elimination Elimination->PreCat - Product

Figure 1: The Halpern mechanism for Rh-catalyzed asymmetric hydrogenation.[1] Enantioselection is determined by the kinetic preference of the minor diastereomer.

Part 2: Experimental Protocol

Case Study: Synthesis of N-Acetyl-(S)-Phenylalanine Methyl Ester Substrate: Methyl (Z)-2-acetamidocinnamate Catalyst: [Rh((R)-PROPHOS)(COD)]BF


 (Prepared in situ)[1]
Materials & Equipment
ComponentSpecificationRole
(R)-PROPHOS >98% ee, solidChiral Ligand
[Rh(COD)

]BF

Precursor saltMetal Source
Methanol (MeOH) Degassed, AnhydrousSolvent
Substrate Methyl (Z)-2-acetamidocinnamateProchiral Reactant
Hydrogen Gas UHP Grade (99.999%)Reagent
Reaction Vessel Stainless steel autoclave or glass pressure bottleContainment
Step-by-Step Methodology
Phase 1: Catalyst Preparation (In Situ)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Weighing: In a glovebox, weigh [Rh(COD)

    
    ]BF
    
    
    
    (4.1 mg, 0.01 mmol) and (R)-PROPHOS (4.5 mg, 0.011 mmol).[1]
    • Expert Insight: A slight excess (1.1 eq) of ligand ensures complete coordination of the Rhodium, preventing background racemic hydrogenation by unligated metal.

  • Solvation: Dissolve both solids in 2 mL of degassed MeOH in a Schlenk tube.

  • Complexation: Stir at room temperature for 15 minutes. The solution should turn from orange to a deep orange-red, indicating the formation of the [Rh((R)-PROPHOS)(COD)]+ complex.[1]

Phase 2: Hydrogenation Reaction[1]
  • Substrate Addition: Dissolve Methyl (Z)-2-acetamidocinnamate (219 mg, 1.0 mmol) in 3 mL of degassed MeOH. Add this solution to the catalyst mixture via cannula.

    • Ratio: Substrate/Catalyst (S/C) ratio is 100:1 for this benchmark.[1] Industrial processes can optimize up to 10,000:1.[1]

  • Pressurization: Transfer the mixture to the autoclave/pressure bottle. Purge the vessel 3 times with

    
     (pressurize to 5 bar, vent to 1 bar).
    
  • Reaction: Pressurize to 2 bar (30 psi)

    
    . Stir vigorously at 25°C .
    
    • Expert Insight: Unlike Ruthenium catalysts which often require high pressure (50+ bar), Rh-PROPHOS systems are highly active at low pressures.[1]

  • Monitoring: The reaction is typically complete within 1–2 hours. Monitor

    
     uptake or check an aliquot via TLC/NMR.
    
Phase 3: Work-up and Analysis[1]
  • Venting: Carefully vent the hydrogen gas.[1]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Pass the residue through a short silica plug (Eluent: EtOAc) to remove the catalyst.

  • Analysis: Determine enantiomeric excess (ee) using Chiral HPLC.

    • Column: Daicel Chiralcel OD-H.[1]

    • Mobile Phase: Hexane/Isopropanol (90:10).[1]

    • Expected Result: >90% ee of the (S)-enantiomer.[1]

Part 3: Workflow Visualization

Workflow Start Start: Inert Atmosphere MixCat Mix Rh Precursor + (R)-PROPHOS (MeOH, 15 min) Start->MixCat AddSub Add Substrate Solution (S/C Ratio 100:1) MixCat->AddSub Purge Purge with H2 (3x) Remove O2 AddSub->Purge React Hydrogenation 2 bar H2, 25°C, 2h Purge->React Workup Vent & Evaporate Solvent React->Workup Analyze Chiral HPLC Analysis (>90% ee) Workup->Analyze

Figure 2: Operational workflow for the synthesis of chiral pharmaceutical intermediates using (R)-PROPHOS.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning (

)
Ensure strict degassing of MeOH (freeze-pump-thaw x3).
Low Conversion Substrate ImpurityRecrystallize substrate.[1] Halides and sulfur are strong poisons for Rh.[1]
Low ee (<80%) Racemic Background ReactionIncrease Ligand/Rh ratio to 1.1:1 or 1.2:1 to ensure no free Rh exists.[1]
Slow Reaction Steric BulkIncrease

pressure to 5–10 bar or temperature to 40°C (monitor ee, as T increases, ee may drop).
Safety Note
  • Phosphines: (R)-PROPHOS is air-sensitive.[1] Store under Argon.[1] Oxidized ligand (phosphine oxide) is catalytically inactive.[1]

  • Hydrogen: Highly flammable.[1] Ensure pressure vessels are rated and grounded.[1]

References

  • Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis.[1] Production of optically active amino acids by catalytic hydrogenation.[1][2][3][4] Journal of the American Chemical Society, 99(19), 6262–6267. Link[1]

  • Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylcrotonate catalyzed by [1,2-bis(phenylanisoylphosphino)ethane]rhodium(I).[1] Journal of the American Chemical Society, 109(6), 1746–1754. Link[1]

  • Sigma-Aldrich. this compound Product Specification.[1][5] Link

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007.[1] Link[1]

Sources

In situ generation of rhodium-(R)-PROPHOS catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Situ Generation of Rhodium-(R)-PROPHOS Catalysts

Abstract

This technical guide details the protocol for the in situ generation of the Rhodium-(R)-PROPHOS complex, a high-performance catalyst for the asymmetric hydrogenation of prochiral olefins, specifically dehydroamino acids. While isolated catalysts offer convenience, in situ generation allows for rapid ligand screening, cost reduction, and the mitigation of stability issues associated with storing sensitive organometallic complexes. This note synthesizes mechanistic insights with a field-proven, self-validating protocol to ensure high enantioselectivity (>90% ee) and reproducibility.

Introduction & Strategic Rationale

The Rhodium-(R)-PROPHOS complex, derived from the ligand (R)-(+)-1,2-Bis(diphenylphosphino)propane, is a benchmark catalyst for the synthesis of chiral amino acid precursors (e.g., L-Dopa derivatives).

Why In Situ Generation?

  • Operational Efficiency: Eliminates the multi-step isolation and crystallization of the pre-catalyst, which often results in yield loss.

  • Library Screening: Enables high-throughput screening of ligand/metal combinations in 96-well plate formats without the bottleneck of catalyst synthesis.

  • Freshness: Generates the active cationic species immediately prior to use, minimizing oxidative degradation.

Mechanism of Action: The catalyst operates via the Halpern-Brown mechanism (unsaturated pathway).[1] The critical insight for the experimentalist is the "Major/Minor Concept": the major diastereomer of the catalyst-substrate complex is effectively a "dead-end" reservoir, while the highly reactive minor diastereomer drives the enantioselective hydrogenation. This dictates that hydrogen pressure and temperature are not just kinetic variables but stereochemical control elements.

Materials & Equipment

Reagents:

  • Metal Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (

    
    ) or Triflate (
    
    
    
    ).
    • Note: Avoid neutral dimers like

      
       for this protocol unless used with a halide abstractor (e.g., 
      
      
      
      ), as the chloride inhibits the formation of the active cationic solvent complex.
  • Ligand: (R)-(+)-PROPHOS (CAS: 67884-32-6).

  • Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM).

    • Purity: Degassed (sparged with Ar/N2 for >20 mins) and stored over molecular sieves.

  • Substrate (Benchmark): Methyl (Z)-α-acetamidocinnamate (MAC).

  • Gas: Hydrogen (

    
    ), UHP grade (99.999%).
    

Equipment:

  • Schlenk line or Glovebox (Inert atmosphere is critical during catalyst formation).

  • High-pressure reactor (e.g., Parr autoclave) or glass pressure vessel (Fisher-Porter bottle).

Protocol: In Situ Catalyst Generation

This protocol describes the preparation of the catalyst at a 0.01 mmol scale (suitable for 1 mmol substrate, 1 mol% loading).

Step 1: Preparation of Stock Solutions
  • Ligand Solution: Dissolve 4.3 mg (0.0105 mmol, 1.05 eq) of (R)-PROPHOS in 1.0 mL of degassed MeOH under Argon.

  • Metal Solution: Dissolve 4.1 mg (0.010 mmol, 1.0 eq) of

    
     in 1.0 mL of degassed MeOH under Argon.
    
Step 2: Complexation (The Critical Step)
  • Add the Ligand Solution dropwise to the Metal Solution with gentle stirring.

  • Observation: The solution should transition from the deep red/orange of the Rh precursor to a lighter orange/yellow color.

  • Incubation: Stir at room temperature for 15–30 minutes .

    • Expert Insight: This time is required to displace the labile COD (cyclooctadiene) ligands. Insufficient time leads to "induction periods" in the hydrogenation where the rate is slow until the COD is hydrogenated off.

Step 3: Substrate Addition & Hydrogenation
  • Dissolve 219 mg (1.0 mmol) of Methyl (Z)-α-acetamidocinnamate in 3.0 mL degassed MeOH.

  • Transfer the substrate solution into the catalyst mixture via cannula or syringe (exclude air).

  • Transfer the total mixture to the hydrogenation vessel.

  • Purge: Pressurize with

    
     to 5 bar, then vent. Repeat 3 times to remove Argon.
    
  • Reaction: Pressurize to desired pressure (typically 1–5 bar) and stir vigorously.

Visualization: Workflow & Mechanism

Figure 1: In Situ Generation & Catalytic Cycle Logic

RhodiumProphos cluster_activation In Situ Activation Phase Precursor [Rh(COD)2]BF4 (Metal Source) Mixing Mixing in MeOH (15-30 mins, Inert Gas) Precursor->Mixing Ligand (R)-PROPHOS (Chiral Ligand) Ligand->Mixing PreCatalyst [Rh((R)-PROPHOS)(COD)]+ (Pre-Catalyst) Mixing->PreCatalyst Ligand Exchange ActiveSpecies [Rh((R)-PROPHOS)(MeOH)2]+ (Active Solvento Species) PreCatalyst->ActiveSpecies + H2 - COD (as Cyclooctane) Cycle Hydrogenation Cycle (Halpern-Brown) ActiveSpecies->Cycle Substrate Substrate (Enamide) Substrate->Cycle Product Chiral Product (>95% ee) Cycle->Product + H2

Caption: Workflow for the generation of the active cationic Rh solvate species from stable precursors.

Data Summary & Optimization

Table 1: Troubleshooting & Optimization Matrix

VariableConditionEffect / OutcomeRecommendation
Solvent Methanol (MeOH)Fast rates; stabilizes cationic species.Primary Choice.
DCMBetter for lipophilic substrates; slower rates.Use 1:1 MeOH:DCM mix if solubility is poor.
Pressure Low (1 bar)High enantioselectivity; slower rate.Start at 1-2 bar.
Pressure High (>50 bar)Faster rate; potential drop in ee.Avoid unless substrate is sterically hindered.
Stoichiometry L:M = 1:1Ideal theoretical ratio.Use 1.05:1 to prevent unligated Rh (racemic background reaction).
Air Exposure Oxygen presentCatalyst turns dark/black (Rh oxides).Strict exclusion of air is mandatory.

Safety & Handling

  • Rhodium Salts:

    
     is an irritant. Avoid inhalation of dust.[2][3][4]
    
  • Phosphines: While PROPHOS is relatively air-stable compared to alkyl phosphines, it should be handled in a fume hood or glovebox to preserve catalytic activity.

  • High Pressure: Always use a blast shield when operating hydrogenation vessels >3 bar.

References

  • Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation.[5][6] Journal of the American Chemical Society, 99(19), 6262–6267.

  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalyzed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs.[1][7] Chemical Society Reviews, 42(2), 728-754.

  • Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenylanisoylphosphino)ethane]rhodium(I): kinetics, mechanism, and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746–1754.

  • Sigma-Aldrich. (n.d.). Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate Product Sheet.

Sources

Application Notes and Protocols for Asymmetric Allylic Alkylation with Palladium-(R)-PROPHOS Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mastering Asymmetric C-C Bond Formation

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2] This powerful transformation, often referred to as the Tsuji-Trost reaction, has profound implications for the synthesis of complex chiral molecules, including natural products and pharmaceutical agents.[3][4] The key to achieving high enantioselectivity lies in the rational design and application of chiral ligands that modulate the reactivity and stereochemical outcome of the palladium catalyst.

Among the pantheon of chiral phosphine ligands, (R)-PROPHOS, a C2-symmetric bisphosphine, has demonstrated its utility in inducing asymmetry in a variety of metal-catalyzed reactions. While much of the recent literature has focused on its application in nickel-catalyzed cross-coupling, its foundational principles are highly relevant to palladium-catalyzed processes.[5][6] This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of asymmetric allylic alkylation using palladium-(R)-PROPHOS catalysts.

The Catalytic Cycle: A Symphony of Controlled Stereochemistry

The palladium-catalyzed asymmetric allylic alkylation proceeds through a well-defined catalytic cycle, where the chiral ligand orchestrates the stereochemical outcome at each key step.[7]

digraph "Palladium_AAA_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=1]; edge [fontname="Arial", fontsize=10];
Figure 1: Simplified Catalytic Cycle of Pd-AAA.

The cycle commences with the coordination of the Pd(0) complex, bearing the chiral (R)-PROPHOS ligand (L*), to the double bond of the allylic substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond to form a cationic η³-π-allyl palladium(II) intermediate. The stereochemistry of this intermediate is critically influenced by the chiral ligand. Subsequently, a nucleophile attacks the π-allyl complex, typically at one of the termini, leading to the formation of the new C-C or C-X bond. This nucleophilic attack is the enantiodetermining step, and the facial selectivity is dictated by the steric and electronic properties of the chiral ligand. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the enantiomerically enriched product.

Experimental Protocols: A Guide to Practical Implementation

The following protocols are designed to serve as a starting point for researchers employing palladium-(R)-PROPHOS catalysts in asymmetric allylic alkylation. Optimization of reaction parameters is often necessary to achieve high yields and enantioselectivities for specific substrates.

General Considerations for Reaction Setup
  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to air and moisture. All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvent Purity: Anhydrous solvents are crucial for reproducible results. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Reagent Quality: The purity of the allylic substrate, nucleophile, and base can significantly impact the reaction outcome. It is advisable to purify reagents prior to use.

Protocol 1: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate with Dimethyl Malonate

This protocol is a classic example of a "soft" nucleophile alkylation and serves as a benchmark for evaluating the performance of chiral ligands.

Materials:

ReagentM.W.AmountMoles
[Pd(allyl)Cl]₂365.841.8 mg0.005 mmol
(R)-PROPHOS458.529.2 mg0.02 mmol
rac-1,3-Diphenylallyl acetate252.31126.2 mg0.5 mmol
Dimethyl malonate132.1279.3 mg0.6 mmol
N,O-Bis(trimethylsilyl)acetamide (BSA)203.43244.1 mg1.2 mmol
Potassium acetate (KOAc)98.142.0 mg0.02 mmol
Anhydrous Dichloromethane (DCM)-5.0 mL-

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Pd(allyl)Cl]₂ (1.8 mg, 0.005 mmol) and (R)-PROPHOS (9.2 mg, 0.02 mmol).

  • Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation. The solution should turn a pale yellow.

  • In a separate flame-dried Schlenk flask, dissolve rac-1,3-diphenylallyl acetate (126.2 mg, 0.5 mmol) in anhydrous DCM (1.0 mL).

  • To the substrate solution, add dimethyl malonate (79.3 mg, 0.6 mmol), BSA (244.1 mg, 1.2 mmol), and potassium acetate (2.0 mg, 0.02 mmol).

  • Add the remaining anhydrous DCM (2.0 mL) to the substrate and nucleophile mixture and stir until all solids are dissolved.

  • Cool the substrate/nucleophile solution to 0 °C in an ice bath.

  • Slowly add the pre-formed catalyst solution to the cooled substrate/nucleophile solution via cannula.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (5 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

digraph "Protocol_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5, height=0.8]; edge [fontname="Arial", fontsize=9];
Figure 2: Experimental Workflow for Pd-(R)-PROPHOS AAA.

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened or purified palladium precursor and ligand.
Poor nucleophile generationCheck the quality and stoichiometry of the base (BSA). For other nucleophiles, a stronger base may be required.
Low reaction temperatureWhile many AAAs proceed at low temperatures, some systems require elevated temperatures. Try running the reaction at room temperature or slightly heated.
Low enantioselectivity Racemic background reactionEnsure efficient catalyst turnover. Lowering the reaction temperature can sometimes improve ee.
Ligand decompositionCheck the purity of the (R)-PROPHOS ligand.
Mismatched substrate/ligandThe stereochemical outcome is highly dependent on the interaction between the ligand and the substrate. A different chiral ligand may be necessary for optimal results with a particular substrate.
Formation of multiple products Isomerization of the allylic substrateThis can sometimes be controlled by the choice of solvent and base.
Attack at different positions of the π-allyl intermediateThe regioselectivity is influenced by the electronics and sterics of both the substrate and the nucleophile. The ligand also plays a crucial role.

Expanding the Scope: Substrate and Nucleophile Considerations

The versatility of palladium-catalyzed AAA allows for a wide range of substrates and nucleophiles.[1]

  • Allylic Electrophiles: Besides allylic acetates, other leaving groups such as carbonates, phosphates, and halides can be employed. The nature of the leaving group can influence the rate of oxidative addition.

  • Nucleophiles: While "soft" carbon nucleophiles like malonates are common, the reaction can be extended to nitrogen, oxygen, and sulfur nucleophiles for the asymmetric formation of C-N, C-O, and C-S bonds.[2] The use of "hard" nucleophiles (pKa > 25) is more challenging but has been achieved under specific conditions.[4]

Conclusion: A Powerful Tool for Asymmetric Synthesis

The palladium-(R)-PROPHOS catalyzed asymmetric allylic alkylation is a potent method for the construction of chiral molecules. A thorough understanding of the reaction mechanism, careful execution of experimental protocols, and systematic troubleshooting are essential for success. The principles and procedures outlined in this guide provide a solid foundation for researchers to explore the vast synthetic potential of this remarkable transformation.

References

  • Behenna, D. C., & Stoltz, B. M. (2011). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. Nature Protocols, 6(5), 641-648. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]

  • Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(11), 2549-2564. [Link]

  • Jensen, T., & Fristrup, P. (2009). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 14(12), 5194-5218. [Link]

  • Trost, B. M., & Bunt, R. C. (2010). Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. Journal of the American Chemical Society, 132(44), 15652-15654. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Palladium-Catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles with Meso Electrophiles. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]

  • Hu, J., et al. (2024). Rh(II)/Pd(0) Dual Catalysis: Carbenoid N-H Insertion/Allylation Cascade Reaction to Construct Highly Functionalized and Polysubstituted Pyrrolidines. Molecules, 29(23), 5880. [Link]

  • Wang, Z., et al. (2021). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 12(3), 1146-1151. [Link]

  • Chan, A. S. C., et al. (1998). Chiral palladium template promoted asymmetric hydrophosphination reaction between diphenylphosphine and vinylphosphines. Inorganica Chimica Acta, 270(1-2), 297-307. [Link]

  • Yang, J., et al. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 14(3), 1565-1573. [Link]

  • Hartwig, J. F., & Shekhar, S. (2007). Palladium-Catalyzed, Enantioselective α‑Arylation of α‑Fluorooxindoles. Organic Letters, 9(5), 891-894. [Link]

  • Park, S., & Lee, P. H. (2013). Efficient One-Pot Synthesis of the Unsymmetrical Diarylalkynes from Two Different Aryl Bromides and Propiolic Acid by Using Pd(PPh3)4 Catalyst. Bulletin of the Korean Chemical Society, 34(12), 3683-3686. [Link]

  • Yang, J., et al. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 146(8), 5604-5613. [Link]

  • Wu, J., et al. (2024). Excited-State Palladium-Catalyzed Radical Allylic Alkylation. ChemRxiv. [Link]

  • Wang, P.-S., et al. (2021). Branch- and Enantioselective Allylic C−H Alkylation Works Well for Almost All Types of α-Alkenes. Journal of the American Chemical Society, 143(43), 18321-18331. [Link]

  • Itsuno, S. (2017). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. Catalysts, 7(12), 385. [Link]

  • Yang, J., et al. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. ACS Publications. [Link]

  • Ohta, T., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7856. [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. [Link]

Sources

Troubleshooting & Optimization

Catalyst deactivation and regeneration of (R)-PROPHOS complexes.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RH-PRO-9942 Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Catalyst Deactivation, Troubleshooting, and Lifecycle Management for [Rh((R)-PROPHOS)]+ Complexes.

System Overview & Diagnostic Dashboard

Welcome to the Advanced Catalysis Support Center. You are likely utilizing (R)-PROPHOS (1,2-bis(diphenylphosphino)propane) in a Rhodium(I)-catalyzed asymmetric hydrogenation, typically targeting dehydroamino acids or enamides.

Unlike robust heterogeneous systems, homogeneous Rh-phosphine complexes are delicate molecular machines. "Deactivation" is rarely a single event but a cascade of oxidation, poisoning, or ligand dissociation.

Quick Diagnostic Flowchart

Use this logic tree to identify your failure mode before proceeding to specific modules.

DiagnosticTree Start Start: Reaction Failure CheckConv Check Conversion (%) Start->CheckConv LowConv Low/No Conversion CheckConv->LowConv < 10% GoodConv High Conversion CheckConv->GoodConv > 90% CheckEE Check Enantiomeric Excess (ee) LowEE Low ee (<90%) CheckEE->LowEE HighEE High ee (>95%) CheckEE->HighEE System Optimal Oxidation Diagnosis: Catalyst Oxidation (O2 Leak / Solvent Gas) LowConv->Oxidation Color change to Orange/Brown Poison Diagnosis: Catalyst Poisoning (S, Cl, Amines) LowConv->Poison No Color Change GoodConv->CheckEE TempPress Diagnosis: T/P Mismatch or Non-Selective Pathway LowEE->TempPress Fast Reaction Racemization Diagnosis: Product Racemization or Impure Substrate LowEE->Racemization Slow Reaction

Figure 1: Diagnostic logic tree for isolating Rh-PROPHOS failure modes based on conversion and enantioselectivity data.

Troubleshooting Modules

Module A: Loss of Catalytic Activity (The "Dead" Catalyst)

Symptom: Reaction stops at <10% conversion. Solution turns dark orange or brown (formation of phosphine oxides or Rh clusters).

Root Cause 1: Oxidation (Ligand Degradation) (R)-PROPHOS is an electron-rich alkyl-phosphine. Upon exposure to trace


, the phosphorus center oxidizes to the phosphine oxide (

). This destroys the chelation ability, causing the Rh to precipitate as inactive metal black or form non-selective clusters.
  • Mechanism:

    
    
    
  • Correction:

    • Solvent Degassing: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) for all solvents.

    • Schlenk Protocol: Ensure the precursor

      
       is weighed in a glovebox (<1 ppm 
      
      
      
      ).

Root Cause 2: Poisoning (Substrate Impurities) Rhodium is a "soft" metal and binds irreversibly to soft donors (Sulfur, Selenium) or halides.

  • Mechanism: Competitive binding where

    
    .
    
  • Correction: Run a "poison test" by adding 10 mol% of your substrate to a known standard reaction (e.g., MAC). If the standard fails, your substrate is the poison.

Table 1: Common Poisons and Mitigation

Impurity TypeSourceSymptomMitigation Strategy
Halides (Cl⁻, Br⁻) Synthesis of substrate (HCl salts)Slow rate, induction periodWash substrate with

, then water. Recrystallize.
Sulfur (Thiols/Thioethers) Reagents, solvents (DMSO trace)Immediate deactivation (Dead stop)Treat substrate with Raney-Ni (pre-catalysis) or use scavengers.
Amines (Primary) Substrate functionalityFormation of stable adductsProtect amines as amides/carbamates (e.g., N-acetyl).
CO (Carbon Monoxide) Decarbonylation of aldehydesIrreversible bindingAvoid aldehyde substrates or ensure vigorous

flow.
Module B: Erosion of Enantioselectivity (Low ee)

Symptom: Conversion is acceptable (>90%), but ee drops (e.g., from 95% to 80%).

Root Cause 1: Temperature/Pressure Mismatch Enantioselectivity in Rh-hydrogenation is governed by the difference in free energy (


) between the major and minor diastereomeric transition states.
  • The Physics: Higher temperatures increase the population of the higher-energy (minor) pathway, lowering ee.

  • Correction: Lower the reaction temperature to 0°C or -20°C. Note: This will decrease the rate, so you may need to increase pressure (up to 20-50 bar) to compensate.

Root Cause 2: H2 Starvation (Mass Transfer) If the reaction is faster than the dissolution of


 into the solvent, the mechanism may shift from the "Unsaturated Pathway" to a less selective pathway involving solvated intermediates.
  • Correction: Increase stirring rate (>1000 RPM) and

    
     pressure.
    

Root Cause 3: Solvent Interference PROPHOS relies on the "Quadrant Model" where the chiral ligand creates a steric pocket. Coordinating solvents (acetonitrile, DMSO) can disrupt this pocket.

  • Correction: Switch to non-coordinating solvents: Methanol (MeOH) or Dichloromethane (DCM) . MeOH is standard for cationic Rh complexes.

Catalyst Lifecycle: Regeneration & Recovery[1][2][3]

Critical Distinction:

  • Regeneration: Restoring activity to the active complex inside the reactor. (Rarely possible for oxidized phosphines).

  • Recycling: Isolating the active catalyst after a run for reuse.

  • Recovery: Extracting the Rhodium metal from a deactivated "dead" catalyst.

Protocol A: Recycling Active Catalyst (Biphasic Method)

If the catalyst is not oxidized but simply finished with the batch, you can recycle it using a biphasic system (Ionic Liquid or Water/Organic).

  • System: Use a water-soluble counter-ion (e.g., sulfonated PROPHOS, though standard PROPHOS is lipophilic).

  • Alternative (Precipitation):

    • After hydrogenation in MeOH, remove solvent to minimal volume.

    • Add degassed Diethyl Ether or Hexane .

    • The cationic Rh-PROPHOS complex (with

      
       or 
      
      
      
      anions) often precipitates as an orange solid, while the organic product remains in solution.
    • Filtration: Filter under Argon. Wash precipitate with ether.

    • Reuse: Dissolve immediately in fresh degassed MeOH for the next run.

    • Note: Expect 1-2% drop in ee per cycle due to partial oxidation.

Protocol B: Rhodium Metal Recovery (From "Dead" Catalyst)

When the catalyst is irreversibly oxidized (color changed to dark brown/black), do not attempt to reduce the phosphine oxide in situ. Focus on recovering the expensive Rh metal.[1][2]

Step-by-Step Recovery:

  • Concentration: Evaporate reaction mixture to dryness.

  • Digestion: Dissolve residue in minimal Aqua Regia (Caution: Fume hood) or concentrated

    
     to digest organic ligands.
    
  • Precipitation: Neutralize with NaOH, then add excess Dimethylglyoxime or Sodium Borohydride (

    
    ) .
    
  • Result: Rhodium precipitates as Rh metal or oxide. Filter and send to a refiner for conversion back to

    
    .
    

Mechanistic Visualization (Graphviz)

Understanding the deactivation pathway is crucial for prevention.

DeactivationMechanism Active Active Species [Rh(PROPHOS)(Solv)2]+ OxidativeAdd Oxidative Addition [Rh(H)2(PROPHOS)(Sub)]+ Active->OxidativeAdd + H2 / Substrate Oxidation Ligand Oxidation Formation of PROPHOS-oxide Active->Oxidation + O2 (Air Leak) Dimerization Inactive Dimer [Rh2(PROPHOS)2]2+ Active->Dimerization Low H2 / High Conc. Poisoning Poisoned Adduct [Rh(PROPHOS)(S-R)]+ Active->Poisoning + Sulfur/Amine OxidativeAdd->Active Product Release

Figure 2: Active catalytic cycle vs. irreversible deactivation pathways. Note that oxidation and poisoning are typically irreversible processes for the complex.

Standard Operating Procedure (SOP): Anaerobic Loading

To prevent deactivation before the reaction starts.

  • Pre-Preparation: Dry methanol (MeOH) over Mg/I2 and distill under Argon. Degas via 3x Freeze-Pump-Thaw cycles.

  • Glovebox: Weigh

    
     (Precursor) inside a glovebox.
    
  • Transfer: Transfer precursor to a Schlenk flask equipped with a septum.

  • Solvation: Add degassed MeOH via cannula. The solution should be bright orange/red.

  • Substrate Addition: Add the substrate (as a solid or degassed solution) against a counter-flow of Argon.

  • Purge: Connect to the Hydrogenation line. Purge with

    
     (5 cycles of Vacuum/H2). Do not  bubble gas through the solution vigorously as it may strip solvent; use headspace exchange.
    

References

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007.

  • Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chiral Diphosphine Ligands. Accounts of Chemical Research, 37(9), 633–641.

  • Heller, D., et al. (2013). Assessment of the Stability of Rhodium-Diphosphine Hydrogenation Catalysts. ChemCatChem, 5(2), 526-532.

  • Börner, A. (Ed.). (2008).[3][4] Phosphorus Ligands in Asymmetric Catalysis: Synthesis and Applications. Wiley-VCH.

  • Van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Springer.[5] (Chapter on Catalyst Deactivation).

Sources

Technical Support Center: Troubleshooting Side Reactions in (R)-PROPHOS Mediated Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-PROPHOS mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the application of (R)-PROPHOS in asymmetric catalysis, particularly in asymmetric hydrogenation. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, ensure reproducibility, and achieve high enantioselectivity and yield.

Introduction to (R)-PROPHOS and Its Catalytic Role

(R)-PROPHOS, or (R)-(+)-1,2-Bis(diphenylphosphino)propane, is a widely utilized chiral diphosphine ligand in asymmetric catalysis. Its rigid chiral backbone and electron-rich phosphine groups make it an effective ligand for various transition metals, most notably rhodium, in catalyzing enantioselective transformations such as the hydrogenation of prochiral olefins. The success of these reactions hinges on the precise coordination of the ligand to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

However, like any sophisticated catalytic system, transformations mediated by (R)-PROPHOS are susceptible to a range of side reactions that can lead to diminished yield, low enantioselectivity, or complete catalyst deactivation. This guide will address these challenges in a practical question-and-answer format, delving into the root causes and providing actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

Q1: My rhodium-(R)-PROPHOS catalyzed hydrogenation is not proceeding, or the conversion is very low. What are the likely causes?

A1: Low or no catalytic activity is a common issue that can often be traced back to catalyst deactivation or inhibition. The primary culprits are typically impurities in the reaction system or improper catalyst preparation and handling.

Underlying Causes and Explanations:

  • Catalyst Poisoning by Impurities: The rhodium center is highly susceptible to poisoning by various functional groups and impurities that can coordinate strongly to the metal, blocking the active site. Common poisons include sulfur compounds (e.g., thiols), oxygen, and coordinating solvents or additives. Even trace amounts of these impurities can lead to significant deactivation.[1][2][3]

  • Oxidation of the Phosphine Ligand: (R)-PROPHOS, like other phosphine ligands, is susceptible to oxidation to the corresponding phosphine oxide, especially in the presence of air. The resulting phosphine oxide does not coordinate to the rhodium center, leading to the formation of inactive catalytic species.

  • Improper Catalyst Precursor Activation: The active catalytic species is typically formed in situ from a rhodium precursor and (R)-PROPHOS. Incomplete formation of the active catalyst can result in low activity.

  • Formation of Inactive Rhodium Species: Under certain conditions, the active rhodium catalyst can be converted into inactive or less active species. For instance, in the presence of alkynes, irreversible formation of stable rhodium complexes can occur, leading to catalyst deactivation.[4] Aromatic moieties in the solvent or substrate can also form stable η⁶-arene rhodium complexes that are catalytically inactive.[5]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low catalytic activity.

Detailed Experimental Protocols:

Protocol 1: Rigorous Purification of Solvents and Substrates

  • Solvent Degassing: All solvents should be of high purity (e.g., HPLC grade) and thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Substrate Purification: Ensure the substrate is free from coordinating impurities. If necessary, purify the substrate by recrystallization, distillation, or column chromatography.

  • Inert Gas Purity: Use high-purity hydrogen and inert gases. Employ an oxygen trap in the gas lines if necessary.

Protocol 2: Catalyst Preparation and Handling

  • Inert Atmosphere: All manipulations involving the rhodium precursor and (R)-PROPHOS should be performed under a strict inert atmosphere using Schlenk line techniques or in a glovebox.

  • Pre-catalyst Formation: When preparing the catalyst in situ, allow sufficient time for the (R)-PROPHOS ligand to coordinate to the rhodium precursor before adding the substrate. A common procedure is to stir the rhodium precursor and ligand in the degassed solvent for 15-30 minutes at room temperature.

Issue 2: Poor Enantioselectivity

Q2: My reaction is proceeding to completion, but the enantiomeric excess (ee) is much lower than expected. What factors could be contributing to this?

A2: Low enantioselectivity in (R)-PROPHOS mediated hydrogenations can be influenced by a variety of factors, including reaction conditions, substrate structure, and the presence of competing catalytic species.

Underlying Causes and Explanations:

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.[6][7][8][9] Non-coordinating solvents like dichloromethane or toluene often provide a more rigid chiral environment, leading to higher ee's. Protic solvents like methanol can sometimes lead to lower enantioselectivity.[8]

  • Temperature and Pressure: Both temperature and hydrogen pressure can affect the rates of competing reaction pathways and the equilibrium between different catalyst-substrate diastereomeric intermediates, thereby influencing the enantioselectivity.

  • Substrate-Ligand Mismatch: The stereochemical outcome of the reaction is a result of the interaction between the chiral ligand and the prochiral substrate. For certain substrates, the inherent facial bias of the substrate may not be well-matched with the directing effect of the (R)-PROPHOS ligand, leading to lower enantioselectivity.

  • Presence of Achiral Catalytic Species: If a portion of the rhodium precursor does not coordinate with the chiral ligand, it may form an achiral or racemic catalyst that can lead to the formation of a racemic product, thus lowering the overall ee.

Troubleshooting and Optimization Strategies:

ParameterPotential IssueRecommended Action
Solvent Solvent coordination interfering with the chiral pocket.Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, CH2Cl2).[8]
Temperature Suboptimal temperature leading to reduced selectivity.Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity, but may require longer reaction times.
Hydrogen Pressure Pressure affecting the kinetics of the stereodetermining step.Investigate a range of hydrogen pressures. While high pressures can increase the reaction rate, they may sometimes negatively impact enantioselectivity.
Ligand-to-Metal Ratio Insufficient chiral ligand to saturate the metal centers.Ensure a slight excess of the (R)-PROPHOS ligand relative to the rhodium precursor (e.g., 1.1:1 ratio).

Protocol 3: Systematic Optimization of Reaction Conditions

  • Solvent Screening: Set up a series of small-scale reactions in parallel, each with a different degassed solvent (e.g., methanol, THF, toluene, dichloromethane). Analyze the conversion and ee for each reaction to identify the optimal solvent.

  • Temperature and Pressure Matrix: Once an optimal solvent is identified, perform a matrix of experiments varying the temperature (e.g., 0 °C, room temperature, 40 °C) and hydrogen pressure (e.g., 1 atm, 10 atm, 50 atm) to fine-tune the reaction conditions.

Issue 3: Formation of Byproducts

Q3: I am observing significant byproduct formation in my reaction mixture. What are the possible side reactions occurring?

A3: Byproduct formation can arise from several competing reaction pathways, often related to the substrate's reactivity or isomerization under the reaction conditions.

Underlying Causes and Explanations:

  • Substrate Isomerization: For substrates with the potential for double bond migration, the catalyst may facilitate isomerization to a less reactive or achiral isomer, which upon hydrogenation leads to a mixture of products.

  • Over-reduction: In substrates containing other reducible functional groups, over-reduction can occur, leading to undesired byproducts.

  • Decomposition of Substrate or Product: The reaction conditions (e.g., temperature, presence of base or acid) might lead to the decomposition of the starting material or the desired product.

  • Ligand-Related Byproducts: In some cases, the phosphine ligand itself can participate in side reactions, although this is less common with robust ligands like PROPHOS under typical hydrogenation conditions.

Diagnostic and Mitigation Strategies:

Workflow for Identifying and Mitigating Byproducts:

Caption: A systematic approach to addressing byproduct formation.

Protocol 4: Reaction Monitoring and Byproduct Identification

  • Time Course Analysis: Take aliquots from the reaction mixture at regular intervals and analyze them by GC, LC, or NMR to monitor the formation of the product and any byproducts over time. This can provide insights into whether the byproduct is formed from the starting material or the product.

  • Byproduct Isolation and Characterization: If a significant amount of a byproduct is formed, attempt to isolate it using chromatographic techniques and characterize its structure using spectroscopic methods (NMR, MS, IR). Understanding the structure of the byproduct is crucial for deducing its formation pathway.

  • Condition Modification: Based on the hypothesized byproduct formation mechanism, modify the reaction conditions. For example, if isomerization is suspected, try running the reaction at a lower temperature or for a shorter duration.

Conclusion

Successfully employing (R)-PROPHOS in asymmetric transformations requires a combination of theoretical understanding and meticulous experimental practice. By systematically addressing potential issues related to catalyst activity, enantioselectivity, and byproduct formation, researchers can unlock the full potential of this powerful chiral ligand. This guide provides a framework for troubleshooting common problems, but it is essential to remember that each substrate and reaction system may present unique challenges. Careful observation, systematic optimization, and a thorough understanding of the underlying chemical principles are the keys to success.

References

Sources

Effect of solvent and temperature on (R)-PROPHOS catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Effect of Solvent and Temperature on Rh-(R)-PROPHOS Asymmetric Hydrogenation Audience: Process Chemists, Kineticists, and Drug Development Scientists

Core System Overview

(R)-PROPHOS (1,2-bis(diphenylphosphino)propane) is a benchmark


-symmetric ligand used primarily in Rhodium(I)-catalyzed asymmetric hydrogenation. It is historically significant for the synthesis of amino acid precursors (e.g., L-Dopa derivatives).

To achieve high enantiomeric excess (


) and conversion, you must balance the Halpern Mechanism  dynamics. The critical insight for this system is the "Major/Minor" concept : The major diastereomer of the catalyst-substrate complex is thermodynamically more stable but kinetically inactive (dead-end). The reaction proceeds through the minor, less stable diastereomer, which reacts with 

much faster (

).

Key Takeaway: Any variable (Solvent/Temperature) that shifts the equilibrium toward the "major" complex or accelerates the "major" pathway relative to the "minor" one will erode enantioselectivity.

Module A: Solvent Dynamics

Q1: Why is Methanol (MeOH) the standard solvent for PROPHOS systems?

Technical Insight: Methanol is preferred for three mechanistic reasons:

  • Anion Stabilization: Most Rh-PROPHOS precursors are cationic (e.g.,

    
    ). High dielectric solvents (
    
    
    
    ) stabilize the cationic Rh solvate and prevent tight ion-pairing with the counter-ion, which can block the substrate coordination site.
  • Rate Acceleration: Protic solvents facilitate the final protonolysis step (release of the product) and stabilize the polar transition states of the oxidative addition step.

  • Substrate Coordination: MeOH is a coordinating solvent but is labile enough to be easily displaced by the olefinic substrate (e.g.,

    
    -acetamidocinnamic acid).
    
Q2: My substrate is insoluble in MeOH. Can I use DCM or THF?

Troubleshooting: Yes, but with caveats.

  • Dichloromethane (DCM): Non-polar (

    
    ). It dissolves hydrophobic substrates well but promotes tight ion-pairing. This often slows the reaction and can slightly depress 
    
    
    
    .
    • Solution: Use a mixed solvent system. A 1:1 or 3:1 mixture of MeOH:Benzene or MeOH:DCM often maintains the necessary polarity for the catalyst while solubilizing the substrate.

  • THF: Can compete too strongly for coordination sites on the Rhodium, potentially inhibiting catalysis.

Q3: Does solvent choice affect the "Major/Minor" equilibrium?

Deep Dive: Yes. The solvent affects the solvophobic interactions between the ligand's phenyl rings and the substrate. While the electronic impact is secondary, the steric "pocket" shape can be slightly perturbed by solvation shells. However, temperature has a far more drastic effect on this equilibrium than solvent does.

Module B: Temperature Control

Q1: What is the optimal temperature range?

Standard:


 to 

(Ambient). Optimization:
  • Lower T (

    
    ):  Often increases 
    
    
    
    slightly (entropy control) but significantly decreases the reaction rate (
    
    
    ).
  • Higher T (

    
    ):  usually decreases 
    
    
    
    .
Q2: Why does drop at higher temperatures?

Mechanistic Explanation: This is a classic manifestation of the Curtin-Hammett principle applied to the Halpern mechanism.

  • At low T, the reaction goes exclusively through the highly reactive minor diastereomer pathway.

  • As T increases, the activation energy barrier for the major diastereomer pathway becomes surmountable. Since the major complex is present in much higher concentration (often 95:5 ratio), even a small activation of this pathway (which produces the opposite enantiomer) drastically erodes the net

    
    .
    
Q3: I have high conversion but low . Is temperature the culprit?

Diagnostic: If your


 is 

for a standard substrate (like MAC), check the temperature inside the reactor, not just the jacket. Exothermic hydrogenation can create local hot spots.
  • Fix: Reduce catalyst loading or improve stirring to dissipate heat. Ensure the internal temperature remains

    
    .
    

Experimental Data Summary

Table 1: Effect of Solvent on Hydrogenation of (Z)-


-acetamidocinnamic acid 
(Conditions: 

, 1 atm

, [Rh((R)-PROPHOS)]+)
SolventDielectric Const.[1] (

)
Relative Rate (

)
Enantiomeric Excess (

)
Methanol (MeOH) 33.01.0 (Ref) 90-94% (S)
Ethanol (EtOH)24.50.888-92% (S)
Acetone20.70.485% (S)
DCM8.90.280-85% (S)
Benzene/MeOH (1:1)N/A0.990-93% (S)

Table 2: Temperature Dependence (in MeOH)

TemperatureTime to 100% Conv.

(%)
Mechanistic Note

4.0 h95% Minor pathway dominates completely.

1.0 h93% Optimal balance.

0.2 h82% Major pathway intrusion / Racemization.

Standard Operating Protocol (SOP)

Protocol: Hydrogenation of Methyl (Z)-


-acetamidocinnamate (MAC) 
  • Catalyst Pre-formation:

    • In a glovebox (

      
       atm), dissolve 
      
      
      
      (1.0 equiv) and (R)-PROPHOS (1.1 equiv) in degassed MeOH.
    • Stir for 15 min. Solution turns orange/red.

  • Substrate Addition:

    • Add MAC (Substrate:Catalyst ratio 100:1 to 500:1).

    • Ensure complete dissolution. If cloudy, add minimal degassed Benzene.

  • Hydrogenation:

    • Transfer to autoclave/pressure vessel.

    • Purge 3x with

      
       (do not vacuum purge the solution vigorously to avoid solvent loss).
      
    • Pressurize to 1-2 atm

      
      .
      
    • Stir at

      
       for 1-2 hours.
      
  • Workup:

    • Vent

      
      .[2] Concentrate solvent.
      
    • Analyze conversion (NMR) and

      
       (Chiral HPLC, e.g., Chiralcel OD-H).
      

Troubleshooting Logic & Mechanism Visualization

Diagram 1: The Troubleshooting Decision Tree

Use this flow to diagnose issues with Yield or Selectivity.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowConv Low Conversion IssueType->LowConv Slow Rate LowEE Low Enantioselectivity (ee) IssueType->LowEE Poor Chiral Induction O2Poison Check O2 Poisoning (Solution color change?) LowConv->O2Poison H2Press Increase H2 Pressure (Mass transfer limit?) LowConv->H2Press Solubility Check Solubility (Add DCM/Benzene) LowConv->Solubility TempCheck Check Temperature (Is T > 30°C?) LowEE->TempCheck SolventCheck Check Solvent (Is it Aprotic?) LowEE->SolventCheck PressCheck Check H2 Pressure (Too high can lower ee in rare cases) LowEE->PressCheck Purge Action: Rigorous De-gassing O2Poison->Purge Yes CoolDown Action: Cool to 0-20°C TempCheck->CoolDown Yes SwitchMeOH Action: Switch to MeOH or MeOH/Benzene SolventCheck->SwitchMeOH Yes

Caption: Diagnostic logic flow for Rh-(R)-PROPHOS catalysis. Follow the path based on experimental observation (Rate vs. Selectivity).

Diagram 2: The Simplified Halpern Mechanism (Major/Minor Pathway)

Understanding this cycle explains why Temperature affects


.

HalpernMechanism PreCat Rh-Solvent Complex Major MAJOR Complex (Thermodynamic Sink) Stable but Inactive PreCat->Major Equilibrium (Favors Major) Minor MINOR Complex (Kinetic Gateway) Unstable but Reactive PreCat->Minor Major->Minor Interconversion (Fast) OxAdd_Major Oxidative Addition (H2) (Slow/High Barrier) Major->OxAdd_Major k_slow OxAdd_Minor Oxidative Addition (H2) (Fast) Minor->OxAdd_Minor k_fast Product_S Product (S) High ee OxAdd_Minor->Product_S Hydride Insertion & Elimination Product_R Product (R) Low ee / Racemic OxAdd_Major->Product_R Leakage Pathway (High T)

Caption: The "Major/Minor" mechanism. High ee depends on the reaction proceeding exclusively through the Minor (Green) pathway. High T activates the Red pathway.

References

  • Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation.[3][4] Journal of the American Chemical Society, 99(19), 6262–6267.

  • Landis, C. R., & Halpern, J. (1987).[5] Asymmetric hydrogenation of methyl (Z)-alpha-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino]ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746–1754.

  • Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of Phosphorus-Chiral Ligands. Accounts of Chemical Research, 37(9), 633–641.

Sources

Improving catalyst stability of (R)-(+)-1,2-Bis(diphenylphosphino)propane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PROPHOS-STAB-001 Subject: Improving Catalyst Stability & Performance of (R)-(+)-1,2-Bis(diphenylphosphino)propane Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the technical support portal. You are likely here because your asymmetric hydrogenation yields or enantiomeric excess (ee%) have drifted, or you are establishing a new GMP workflow.

(R)-PROPHOS is a "workhorse" ligand forming a rigid 5-membered chelate ring with Rhodium, crucial for the synthesis of amino acids (e.g., L-Dopa derivatives). While the ligand itself is a crystalline solid with moderate air stability, the active catalytic species is hypersensitive .

The Core Issue: The stability of (R)-PROPHOS is not just about preventing oxidation; it is about managing the P(III)


 P(V)  vector. Once the phosphorus atom oxidizes to a phosphine oxide, it loses its ability to coordinate effectively to the metal center, leading to:
  • Leaching: Metal dissociates and precipitates (often as Rh black).

  • Background Reaction: Unligated Rh catalyzes non-enantioselective hydrogenation (racemic background), destroying your ee%.

Critical Handling Protocols (Pre-Reaction)

Module A: The "Chain of Custody" for Solids

Severity: High | Frequency: Every Use

The most common user error is treating the solid ligand as "air-stable" because it doesn't smoke in air. It oxidizes slowly on the surface, creating an oxide crust that acts as a poison.

The Golden Rule: Never store (R)-PROPHOS in the original vendor bottle once the septum is pierced.

StateStability WindowRecommended Action
Crystalline Solid Months (if sealed)Store at -20°C under Argon. Use a glovebox for subdivision.[1][2]
In Solution < 1 Hour (in air)Do not prepare stock solutions unless stored in a glovebox freezer.
In Reaction (Active) VariableDependent on H₂ pressure and solvent deoxygenation.
Module B: Solvent Deoxygenation (The Hidden Variable)

Standard sparging (bubbling N₂) is often insufficient for high-performance asymmetric catalysis. We recommend Freeze-Pump-Thaw for critical benchmarks.

Protocol: Freeze-Pump-Thaw (3 Cycles)

  • Place solvent (MeOH or THF) in a Schlenk flask.

  • Freeze solid using liquid N₂.

  • Open to high vacuum (10⁻³ mbar) for 5-10 mins.

  • Close vacuum; thaw in warm water bath.

  • Repeat 3 times. Backfill with Argon.[2]

Reaction Optimization: In-Situ Catalyst Generation

Users often purchase pre-formed complexes (e.g., [Rh(PROPHOS)(COD)]BF₄), but generating the catalyst in-situ often yields higher activity due to the freshness of the complexation.

Workflow Visualization: The Stability Pathway

The following diagram illustrates the critical decision points where stability is compromised.

ProphosStability Start Start: (R)-PROPHOS Solid Solvent Solvent Addition (MeOH/THF) Start->Solvent Inert Transfer Oxidation CRITICAL FAILURE: P-Oxide Formation Start->Oxidation Air Exposure >10m Solvent->Oxidation Dissolved O2 present Complexation Add Precursor: [Rh(COD)2]BF4 Solvent->Complexation Degassed (Freeze-Pump-Thaw) Racemic Racemic Product (Low ee%) Oxidation->Racemic Ligand Dissociation ActiveCat Active Species: [Rh(PROPHOS)(Solvent)2]+ Complexation->ActiveCat Hydrogenation of COD (Induction Period) Hydrogenation Substrate Injection + H2 Pressure ActiveCat->Hydrogenation Fast Injection Hydrogenation->ActiveCat Catalytic Cycle

Caption: Figure 1. The stability workflow. Note that dissolved oxygen at the solvent stage is the primary cause of catalyst death (Red path).

Troubleshooting Matrix (FAQs)

Q1: My reaction stalls at 60-70% conversion. Is the catalyst dead?

  • Diagnosis: Likely Catalyst Poisoning or Dimerization .

  • Technical Insight: As the reaction proceeds, the concentration of the substrate (which stabilizes the Rh) drops. If the H₂ pressure is too low, the Rh-PROPHOS complex can form inactive hydride-bridged dimers.

  • Fix:

    • Increase H₂ pressure (e.g., from 1 atm to 5 atm).

    • Check substrate purity. Amines or thiols in the substrate can irreversibly bind to Rh.

Q2: I am getting 85% ee instead of the literature 95% ee.

  • Diagnosis: Partial Oxidation of the ligand.

  • Technical Insight: If 10% of your PROPHOS is oxidized to PROPHOS-monoxide, it dissociates. The remaining "naked" Rhodium is still active but creates racemic product. The observed ee is a weighted average of the chiral pathway and the racemic pathway.

  • Fix:

    • Use a slight excess of ligand (1.1 : 1 ratio of Ligand:Metal) to ensure all Rh is bound.

    • Recrystallize the ligand from degassed Ethanol if the solid looks yellow/orange (it should be white/colorless).

Q3: Can I use [Rh(COD)Cl]₂ as a precursor?

  • Diagnosis: Incorrect Precursor.

  • Technical Insight: Neutral chloride dimers are poor for asymmetric hydrogenation because the chloride ion bridges strongly. You need a cationic precursor with a non-coordinating anion (BF₄⁻, PF₆⁻, OTf⁻) to allow the solvent and substrate to bind.

  • Fix: Switch to [Rh(COD)₂]BF₄ or [Rh(NBD)₂]OTf .

Advanced Protocol: In-Situ Complexation

For maximum stability, perform complexation immediately before hydrogenation.

  • Preparation: In a glovebox, weigh [Rh(COD)₂]BF₄ (1.0 equiv) and (R)-PROPHOS (1.1 equiv) into separate vials.

  • Dissolution: Add degassed MeOH to the Rh precursor (forms a yellow/orange solution).

  • Addition: Add the Rh solution to the solid PROPHOS.

    • Observation: The solution should turn a deep orange/red (formation of the chelate).

    • Time: Stir for exactly 15 minutes. (Too long = risk of aggregation; Too short = incomplete binding).

  • Injection: Transfer via gas-tight syringe directly into the hydrogenation vessel containing the substrate.

References

  • Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society, 99(19), 6262–6267.

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007.

  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of enantioselection in Rh-catalyzed asymmetric hydrogenation. Accounts of Chemical Research, 37(9), 633–641.

  • Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenylanisoylphosphino)ethane]rhodium(I): kinetics, mechanism, and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746–1754.

Sources

How to increase turnover number in catalysis with (R)-PROPHOS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalysis using the (R)-PROPHOS ligand. This guide is designed for researchers, chemists, and process development professionals aiming to maximize the efficiency of their catalytic reactions. Here, we delve into the critical factors that influence the Turnover Number (TON) and provide field-proven troubleshooting strategies to overcome common challenges. Our approach is rooted in mechanistic understanding to empower you to not just follow protocols, but to rationally design and optimize your experiments.

Section 1: Foundational Concepts
1.1 What is Turnover Number (TON)?

In organometallic catalysis, the Turnover Number (TON) represents the total number of substrate molecules converted into product by a single molecule of the catalyst before it becomes deactivated.[1][2] It is a key metric for catalyst efficiency and is calculated as:

TON = (moles of product formed) / (moles of catalyst used) [1][3]

A high TON is desirable as it signifies a more productive and cost-effective catalytic system, requiring less catalyst to produce a given amount of product. It is distinct from Turnover Frequency (TOF), which is the TON per unit of time (TON/time) and measures the speed of the catalyst.[2]

1.2 The (R)-PROPHOS Ligand

(R)-PROPHOS, or (R)-(+)-1,2-Bis(diphenylphosphino)propane, is a C2-symmetric chiral diphosphine ligand. It is widely used in asymmetric catalysis, particularly for hydrogenation reactions, where it can induce high enantioselectivity.[4] When coordinated to a metal center (commonly Rhodium or Ruthenium), it creates a well-defined chiral environment that directs the stereochemical outcome of the reaction.

Section 2: Troubleshooting Guide for Low Turnover Number

This section is structured as a series of common problems encountered in the lab that lead to suboptimal TON. Each question is followed by an in-depth explanation of potential causes and actionable, step-by-step protocols for resolution.

Q1: My reaction stops before completion, resulting in a low TON. What is the likely cause and how can I fix it?

This is a classic symptom of premature catalyst deactivation. An ideal catalyst should remain active for an infinite number of cycles, but in practice, various factors can lead to its demise.[2]

Primary Suspect: Catalyst Poisoning

The active metal center of your catalyst is highly susceptible to coordination by inhibitors or poisons, which can be present in trace amounts in your reagents, solvents, or reaction atmosphere.

Common Catalyst Poisons:

  • Oxygen: Many catalyst complexes, particularly in their active form, are air-sensitive. Oxidative degradation is a common deactivation pathway.

  • Water: While some reactions tolerate water, it can hydrolyze sensitive precursors or interfere with the catalytic cycle.

  • Sulfur and Halide Impurities: Thiols, sulfides, and even trace halides (e.g., chloride from substrates synthesized using chlorinated solvents) can irreversibly bind to the metal center, blocking the active site.[5][6]

  • Coordinating Functional Groups: If your substrate or product contains strongly coordinating groups (e.g., unprotected amines, thiols), they can compete with the desired substrate for binding to the catalyst.

Troubleshooting Protocol: Identifying and Eliminating Catalyst Poisons

  • Atmosphere Control (The Glovebox/Schlenk Line):

    • Step 1: Ensure all catalyst manipulations are performed under a strictly inert atmosphere (Nitrogen or Argon with <1 ppm O₂).

    • Step 2: Use properly dried, degassed solvents. A common method is sparging with Argon for 30-60 minutes, followed by storage over molecular sieves in a glovebox.

    • Step 3: Before introducing hydrogen (for hydrogenation), purge the reaction vessel multiple times with an inert gas to remove all traces of air.

  • Reagent and Substrate Purification:

    • Step 1: Analyze your starting material for impurities using techniques like GC-MS or NMR. Pay close attention to residual solvents or byproducts from previous steps.

    • Step 2: If impurities are suspected, purify the substrate immediately before use. Methods can include recrystallization, column chromatography (using purified solvents), or distillation.

    • Step 3: The exclusion of chloride-containing contaminants, in particular, has been shown to be crucial for achieving exceptionally low catalyst loadings (high TON) in similar systems.[6]

Visualizing the Problem: Catalyst Activation vs. Deactivation

The following diagram illustrates the desired catalytic cycle versus the off-cycle deactivation pathways caused by common poisons.

G cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways Precatalyst [M(PROPHOS)] Precatalyst ActiveCat Active Catalyst Precatalyst->ActiveCat Activation (e.g., H₂) CatSubstrate Catalyst-Substrate Complex ActiveCat->CatSubstrate Substrate Binding InactiveCat Inactive Species (e.g., Oxide, Sulfide) ActiveCat->InactiveCat ProductFormation Product Formation & Release CatSubstrate->ProductFormation Catalytic Turnover ProductFormation->ActiveCat Catalyst Regeneration Poison Poisons (O₂, S, Halides)

Caption: Logic diagram of catalytic cycle versus deactivation.

Q2: My reaction is very slow, requiring a long reaction time to reach full conversion. How can I increase the rate to achieve a higher Turnover Frequency (TOF) and thus a better effective TON over a practical timescale?

A slow reaction rate is often limited by one or more kinetic parameters. The key is to identify the bottleneck and adjust the conditions accordingly.

Causality-Based Optimization:

  • Temperature: Reaction rates generally increase with temperature. However, for asymmetric catalysis, higher temperatures can sometimes lead to a decrease in enantioselectivity (ee%). There is often an optimal temperature that balances rate and selectivity.

  • Pressure (for Hydrogenation): The concentration of dissolved hydrogen is directly proportional to the partial pressure. Increasing hydrogen pressure can significantly accelerate the reaction if hydrogen addition is the rate-limiting step.[4]

  • Concentration: Increasing the substrate concentration can increase the reaction rate, but can also lead to solubility issues or, in some cases, substrate inhibition.

Experimental Protocol: Systematic Optimization of Reaction Parameters

Perform a series of small-scale screening reactions to identify optimal conditions. Use a Design of Experiments (DoE) approach for maximum efficiency if resources allow.

  • Temperature Screening:

    • Step 1: Set up identical reactions at three different temperatures (e.g., 25 °C, 40 °C, 55 °C).

    • Step 2: Monitor the conversion and ee% at set time points for each reaction.

    • Step 3: Plot conversion vs. time and ee% vs. temperature to find the best balance.

  • Pressure Screening (for Hydrogenation):

    • Step 1: Set up identical reactions in a parallel pressure reactor.

    • Step 2: Screen a range of hydrogen pressures (e.g., 2 bar, 10 bar, 30 bar).

    • Step 3: Analyze the results to determine if the reaction is sensitive to H₂ pressure.

Data Summary: Example of a Pressure Screening Experiment

EntryS/C RatioH₂ Pressure (bar)Time (h)Conversion (%)TON (achieved)
11000:122465650
21000:1101299990
31000:1308>99>990

This data clearly shows that for this hypothetical reaction, increasing pressure dramatically improves the reaction rate, allowing the target TON to be reached much faster.

Q3: I want to push my catalyst to its limit. How do I properly screen for the maximum Substrate-to-Catalyst (S/C) ratio?

Maximizing the S/C ratio is the direct path to a higher TON. This requires a catalyst that is both highly active and stable.

The Mechanistic View: A high S/C ratio means that each catalyst molecule must perform many more cycles. This increases the probability of encountering a deactivating species and makes the system more sensitive to even minute impurities. Therefore, this should only be attempted after ensuring the system is scrupulously clean (see Q1).

Protocol: S/C Ratio Screening

  • Establish a Baseline: Run the reaction at a conservative S/C ratio (e.g., 1000:1) under the optimized conditions (temperature, pressure, solvent) you determined previously. Ensure it reaches >99% conversion. This is your benchmark.

  • Incremental Increase: In subsequent experiments, systematically increase the S/C ratio.

    • Run 2: S/C = 5,000:1

    • Run 3: S/C = 10,000:1

    • Run 4: S/C = 50,000:1

  • Monitor Closely: For each run, monitor the reaction kinetics. If you observe a significant drop in rate or a stall before completion, you have likely found the operational limit of your catalyst under those conditions. In some Rh-DuPHOS systems, S/C ratios as high as 100,000 have been achieved by rigorously purifying the substrate.[6]

Visualizing the Workflow: S/C Optimization

Caption: Workflow for maximizing TON via S/C ratio screening.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What is the optimal Ligand-to-Metal (L/M) ratio for an (R)-PROPHOS catalyst?

    • A: For bidentate ligands like PROPHOS, an L/M ratio of slightly above 1:1 (e.g., 1.1:1) is typically optimal. This ensures that all metal centers are coordinated by the chiral ligand while a small excess of free ligand can suppress catalyst decomposition pathways that may occur via ligand dissociation. However, a large excess of free ligand can sometimes inhibit catalysis by competing for open coordination sites on the metal.

  • Q: How does solvent choice impact my TON?

    • A: Solvent choice is critical and can affect the reaction in multiple ways.[7][8] It influences the solubility of the substrate and catalyst, the solubility of hydrogen (in hydrogenation), and the stability of catalytic intermediates.[9] For Rh/(R)-PROPHOS catalyzed hydrogenations, polar, non-coordinating solvents like methanol or ethanol are often effective.[4][10] A weakly coordinating solvent is often preferred as strongly coordinating solvents (like DMF or DMSO) can compete with the substrate for binding to the metal center, inhibiting the reaction. It is always recommended to perform a solvent screen for a new substrate.

  • Q: How should I handle and store (R)-PROPHOS?

    • A: (R)-PROPHOS is a phosphine and is susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive. It should be stored under an inert atmosphere (in a glovebox or a sealed vial under Argon) and protected from light and heat.[6] Its metal complexes are often even more sensitive and should be handled with the same or greater care.

References
  • Turnover number? : r/Mcat . Reddit. Available at: [Link]

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation . Journal of the American Chemical Society. Available at: [Link]

  • 12.2 Homogeneous Catalysis - Inorganic Chemistry I . Fiveable. Available at: [Link]

  • Turnover number predictions for kinetically uncharacterized enzymes using machine and deep learning . PMC. Available at: [Link]

  • K.Cat. Turnover Number, Catalytic Efficiency (Enzyme Kinetics) - Biochemistry . YouTube. Available at: [Link]

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation . PubMed. Available at: [Link]

  • (PDF) ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation . ResearchGate. Available at: [Link]

  • Turnover number . Wikipedia. Available at: [Link]

  • Hydrogenation troubleshooting : r/Chempros . Reddit. Available at: [Link]

  • Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst . ResearchGate. Available at: [Link]

  • Enhancement of the rate of pyrophosphate hydrolysis by nonenzymatic catalysts and by inorganic pyrophosphatase . PubMed. Available at: [Link]

  • “Turning Over” Definitions in Catalytic Cycles . ACS Catalysis. Available at: [Link]

  • Solvent effects on the catalytic activity of subtilisin suspended in organic solvents . PubMed. Available at: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules . Available at: [Link]

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation . PMC. Available at: [Link]

  • rational improvements of catalysts via manipulation of solvent interactions . Catalysis Science & Technology. Available at: [Link]

  • How to calculate the turnover number of a catalyst? . ResearchGate. Available at: [Link]

  • Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions . ResearchGate. Available at: [Link]

  • Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst . DigitalCommons@UMaine. Available at: [Link]

  • Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction*. PMC. Available at: [Link]

Sources

Technical Support Center: Purification of Reactions Containing Phosphine Oxides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Strategies for the Removal of Triphenylphosphine Oxide (TPPO) Ticket ID: T-PPO-REMOVAL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "TPPO Curse"

If you are reading this, you likely have a crude reaction mixture from a Wittig , Mitsunobu , Staudinger , or Appel reaction that has solidified into a gummy white semi-solid. Triphenylphosphine oxide (TPPO) is a thermodynamic sink; the formation of the phosphorus-oxygen double bond (544 kJ/mol) drives your reaction but leaves you with a stoichiometric byproduct that is notoriously difficult to remove.

TPPO is moderately soluble in most organic solvents, streaks on silica gel, and often co-crystallizes with products. This guide moves beyond "just run a column" and provides scalable, chemical engineering-based solutions to sequester and remove TPPO.

Module 1: Decision Matrix

Before selecting a protocol, assess your product's solubility profile. Do not default to chromatography; chemical removal is often faster and cleaner.[1]

TPPO_Decision_Tree Start Start: Analyze Crude Mixture Solubility Is Product Soluble in Non-Polar Solvents? (Hexane/Pentane/Ether) Start->Solubility Polarity Is Product Acid Sensitive? Solubility->Polarity Yes (Non-Polar Product) PolarMethod Is Product Soluble in Alcohols/EtOAc? Solubility->PolarMethod No (Polar Product) SolventCrash Protocol A: Solvent Trituration (Classic Precipitation) Polarity->SolventCrash Yes (Acid Sensitive) MgCl2 Protocol C: MgCl2 Complexation (Best for Toluene/Ether) Polarity->MgCl2 No (Stable) ZnCl2 Protocol B: ZnCl2 Complexation (Best for Polar Solvents) PolarMethod->ZnCl2 Yes CaBr2 Protocol D: CaBr2 Complexation (Best for THF) PolarMethod->CaBr2 No (Soluble in THF)

Figure 1: Decision matrix for selecting the optimal TPPO removal strategy based on product solubility and stability.

Module 2: Chemical Complexation (The "Bates" & "Hergueta" Methods)

The most robust modern method involves exploiting the Lewis basicity of the phosphoryl oxygen. TPPO forms crystalline, insoluble complexes with specific metal salts.

Comparative Analysis of Complexation Agents
ReagentIdeal Solvent SystemStoichiometry (Metal:TPPO)Removal EfficiencyBest For
ZnCl₂ Ethanol, EtOAc, Isopropanol2:1>95%Polar products soluble in alcohols/esters.
MgCl₂ Toluene, Ether, DCM2:1~85-90%Non-polar products; acid-sensitive substrates.
CaBr₂ THF, 2-MeTHF, MTBE1:1 to 3:1>98%Reactions run in ethereal solvents (no solvent swap needed).
Protocol B: Zinc Chloride (ZnCl₂) Precipitation

Reference: Batesky, D. C. et al. J. Org.[2][3] Chem. 2017 [1]

This is the gold standard for polar products. The ZnCl₂-TPPO complex is highly crystalline and easy to filter.

Step-by-Step Workflow:

  • Preparation: Dissolve your crude reaction mixture in Ethanol or Ethyl Acetate . If your reaction was in DCM, perform a solvent swap (rotovap down, redissolve in EtOH).

  • Reagent Addition: Add 2.0 equivalents of anhydrous ZnCl₂ (relative to the initial amount of TPP used).

    • Tip: ZnCl₂ is hygroscopic. Weigh it quickly or use a pre-prepared stock solution in ethanol.

  • Complexation: Stir at room temperature for 30–60 minutes. You will observe the formation of a bulky white precipitate.

    • Validation: If no precipitate forms, scratch the glass or add a seed crystal of TPPO.

  • Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite.

  • Wash: Wash the filter cake with a small amount of the reaction solvent.[4]

  • Result: The filtrate contains your product; the solid cake is the ZnCl₂(TPPO)₂ complex.

Protocol D: Calcium Bromide (CaBr₂) Precipitation

Reference: Hergueta, A. R.[1][5] Org. Process Res. Dev. 2022 [2]

Ideal for reactions performed in THF (like Wittig), avoiding the need to evaporate the reaction solvent.

  • Direct Addition: To the crude reaction mixture in THF, add 3.0 equivalents of anhydrous CaBr₂.

  • Aging: Stir at room temperature for 30 minutes.

  • Filtration: Filter the solids. The CaBr₂-TPPO complex is insoluble in THF.

  • Yield: This method typically removes >98% of TPPO without aqueous workup.

Module 3: Physical Separation (Solvent Trituration)

Protocol A: The "Crash and Filter"

This relies on the stark solubility difference between organic products and TPPO in alkanes.

  • Concentration: Evaporate reaction solvent to a thick oil.

  • Dissolution: Add a minimal amount of Ether or DCM (just enough to solvate the oil).[1]

  • Precipitation: While stirring rapidly, add Hexane or Pentane dropwise.

    • Visual Cue: The solution will turn cloudy (milky). Continue adding hexane until the cloudiness persists.

  • Crystallization: Place the flask in a freezer (-20°C) for 2 hours. TPPO will crystallize as needles or plates.

  • Filtration: Cold filter through a silica plug. Elute with 10% Ether/Hexane. The TPPO stays on top of the silica; the product elutes.

Module 4: Chromatographic Strategies

If you must run a column, do not run a standard gradient. Use the "Vacuum Filtration Silica Plug" method.

The Workflow:

  • Slurry: Suspend crude mixture in 10% EtOAc/Hexane (or solvent where product is soluble, but TPPO is not).

  • Adsorption: If the product is not soluble, dissolve in DCM, add silica gel, and evaporate to dryness ("dry load").

  • Elution:

    • Pack a short, wide column (vacuum funnel).

    • Flush with non-polar solvent (e.g., 5-10% EtOAc/Hexane).

    • Mechanism: TPPO is highly polar. It will stick aggressively to the silica baseline while non-polar products wash through.

    • Stop Point: Do not increase polarity beyond 30% EtOAc until the product is recovered, or TPPO will begin to leach.

Troubleshooting & FAQs

Q: I used the ZnCl₂ method, but my product yield is lower than expected. A: The ZnCl₂-TPPO complex is bulky and can physically trap product.

  • Fix: Resuspend the filter cake in the solvent and stir vigorously for 10 minutes, then re-filter. This "wash" releases trapped product.

Q: Can I use MgSO₄ instead of MgCl₂? A: No. Magnesium Sulfate is a drying agent and does not have the correct Lewis acidity/lattice structure to co-crystallize with TPPO effectively. You specifically need the halide salts (MgCl₂, ZnCl₂, CaBr₂).

Q: My product is a Lewis base (amine/pyridine). Will ZnCl₂ chelate my product too? A: This is a risk. If your product is a strong chelator, ZnCl₂ might remove it along with TPPO.

  • Alternative: Use Protocol A (Solvent Trituration) or Protocol D (CaBr₂) , as calcium binds less strongly to nitrogenous bases than zinc does.

Q: I have a large-scale reaction (100g+). Which method is best? A: Avoid chromatography. Use Protocol B (ZnCl₂) or Protocol D (CaBr₂) . These are the standard industrial process chemistry methods because they rely on filtration rather than distillation or silica.

Visualizing the Complexation Pathway

ZnCl2_Workflow Crude Crude Mixture (Product + TPPO) Solvent Dissolve in EtOH or EtOAc Crude->Solvent ZnAdd Add ZnCl2 (2.0 equiv) Solvent->ZnAdd Complex Formation of [ZnCl2(TPPO)2] ZnAdd->Complex Filter Filter Suspension Complex->Filter Filtrate Filtrate: Purified Product Filter->Filtrate Cake Solid Cake: Zn-TPPO Waste Filter->Cake

Figure 2: Process flow for the Zinc Chloride complexation method.[6]

References

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[3] J. Org.[3][5] Chem.2017 , 82, 9931–9936.[3][5] [Link][7]

  • Hergueta, A. R. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2."[5] Org.[3][4][6][8][9][10] Process Res. Dev.2022 , 26, 1845–1853.[5] [Link]

  • Gilheany, D. G. et al. "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions." Org.[3][4][6][8][9][10] Biomol. Chem.2012 , 10, 3531–3537.[3] [Link]

  • O'Brien, C. J. et al. "Recycling the Waste: The Development of a Catalytic Wittig Reaction." Angew.[8] Chem. Int. Ed.2009 , 48, 6836–6839. [Link]

Sources

Managing air and moisture sensitivity of phosphine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ligand Stability Support Hub. Status: Online | Operator: Senior Application Scientist Dr. H. Chen[1][2]

You have reached the Tier-3 Technical Support interface for organometallic catalysis. This guide is structured to address the critical failure points in phosphine ligand handling. We do not offer generic advice; we provide root-cause analysis and remediation protocols based on field-validated methodology.

Module 1: Diagnostic Triage & Troubleshooting

Use this section if your reaction has already failed or is behaving aberrantly.

Q: My catalyst solution changed color immediately upon adding the ligand. Is it dead? A: Not necessarily, but it requires immediate verification. Color changes are the first line of feedback in organometallic chemistry.[1] While some changes indicate successful ligation (e.g., Pd(OAc)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 turning from orange to yellow/green upon phosphine addition), others indicate oxidation.[1]
  • The "White-to-Goo" Shift: Alkyl phosphines (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) are often white crystalline solids.[1] If they turn to a yellow oil or sticky gum, they have oxidized to the phosphine oxide (
    
    
    ).[1] Discard immediately.
  • The "Black Crash": If a palladium(0) reaction turns black and precipitates metal (Palladium black) shortly after heating, your ligand was likely oxidized before it could stabilize the metal center.[1]

Q: How do I definitively confirm ligand purity before committing expensive metal precursors? A:


 NMR is the Gold Standard. 
Do not rely on TLC. Phosphine oxides often streak or co-elute with the parent phosphine.[1]
  • Protocol: Take a small aliquot of your ligand in dry deuterated solvent (under ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1]
    
  • The Shift Rule: Phosphine oxides typically shift downfield (positive ppm) relative to the parent phosphine by 20–50 ppm.[1]

    • Example: Triphenylphosphine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) appears at ~ -6 ppm.[1] Triphenylphosphine oxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
      
      
      
      ) appears at ~ +29 ppm.[1]
    • Threshold: If oxide content > 5%, recrystallize or discard.[1] Oxides are potent catalyst poisons that can sequester the metal or alter the geometry of the active species.[1]

Visual: Diagnostic Logic Tree

LigandDiagnosis Start Observation ColorChange Unexpected Color Change Start->ColorChange Precipitate Black Precipitate (Pd Black) Start->Precipitate NMR_Check Run 31P NMR ColorChange->NMR_Check Precipitate->NMR_Check Result_Oxide Peak Shift Downfield (+ppm) (Oxide Present) NMR_Check->Result_Oxide >5% Oxide Result_Clean Single Peak Upfield (Pure Ligand) NMR_Check->Result_Clean >99% P(III) Action_Discard DISCARD / RECRYSTALLIZE Result_Oxide->Action_Discard Action_Proceed PROCEED WITH REACTION Result_Clean->Action_Proceed

Caption: Figure 1. Decision matrix for diagnosing phosphine ligand integrity using visual cues and NMR spectroscopy.

Module 2: Handling & Storage Protocols

The majority of failures occur during the transfer of reagents.[1] Adhere to these protocols to ensure reproducibility.

Q: Can I weigh "air-stable" phosphines on the open bench? A: Technically yes, but practically no. While ligands like Triphenylphosphine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) or Xantphos are solid-state stable, they oxidize rapidly in solution.[1] The moisture layer on "bench-stable" solids can also introduce water into your anhydrous reaction.[1][2]
  • Best Practice: Weigh all phosphines in a glovebox or use a "solid-addition funnel" (Schlenk tube) purged with Nitrogen/Argon.[1][2]

  • The "Solution" Danger: Never store phosphines in solution for long periods unless sealed in an ampoule.[1] ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     in 
    
    
    
    can oxidize completely within hours in air.[1]

Q: My solvent is "Anhydrous" from the keg. Is that enough? A: No. You must degas. Commercially available anhydrous solvents often contain dissolved Oxygen.[1][2] For catalytic cycles involving Phosphine ligands, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 is a poison.[1] You must use the Freeze-Pump-Thaw  method for rigorous deoxygenation.[1] Sparging (bubbling gas) is insufficient for highly sensitive alkyl phosphines.[1][2]
Protocol: Freeze-Pump-Thaw (The 3-Cycle Standard)[1][2]
  • Freeze: Place solvent in a Schlenk flask.[1][2] Immerse in liquid nitrogen (

    
    ) until completely solid.
    
  • Evacuate: Open the flask to high vacuum (0.01–0.1 mmHg). Pump for 5–10 minutes. Crucial: Solvent must remain frozen to prevent bumping.[2]

  • Thaw: Close the flask. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve as the solvent melts.[1]
    
  • Repeat: Perform steps 1–3 a total of three times .

  • Backfill: After the final thaw, backfill with Argon or Nitrogen.[1][2]

Visual: Freeze-Pump-Thaw Workflow

FPT_Cycle Start Solvent in Schlenk Flask Freeze 1. FREEZE (Liquid N2, -196°C) Start->Freeze Vacuum 2. PUMP (High Vacuum, <0.1 mmHg) Freeze->Vacuum Solvent Solid Thaw 3. THAW (Warm Water Bath) Vacuum->Thaw Close Stopcock Check Repeat 3 Times? Thaw->Check Check->Freeze No Finish Backfill with Argon/N2 Check->Finish Yes

Caption: Figure 2. The Freeze-Pump-Thaw cycle for rigorous removal of dissolved Oxygen from solvents.[1][2]

Module 3: Ligand Sensitivity Matrix

Not all phosphines are created equal.[1][2] Use this matrix to determine the required level of precaution.

Ligand ClassExamplesAir Stability (Solid)Air Stability (Solution)Handling Requirement
Trialkylphosphines ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

,

Pyrophoric / Highly Unstable UnstableGlovebox Only. Often sold as solution.[1]
Cycloalkylphosphines ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Tricyclohexylphosphine)
Sensitive (Oxidizes slowly)Unstable (Oxidizes rapidly)Weigh quickly in air or Glovebox.[1] Store under Argon.[1][2][3]
Triarylphosphines ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

,

StableMetastable (Oxidizes over time)Bench weigh ok.[1] Degas solvents thoroughly.[1][2]
Biaryl (Buchwald) XPhos, SPhos, BrettPhosStableMetastableBench weigh ok.[1][2] Store in fridge/inert.
Bisphosphines BINAP, dppf, XantphosStable (Kinetic stability)MetastableBench weigh ok.[1][2]
Phosphites ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Sensitive (Hydrolysis risk)SensitiveMoisture sensitive.[1] Keep dry.[1][2][4]

Module 4: Rescue & Remediation

Techniques to salvage product or stabilize ligands.

Q: How do I remove Phosphine Oxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) from my final product? 
A:  Phosphine oxides are notoriously difficult to separate via chromatography due to tailing.[1] Use Solubility Switching  or Complexation .
  • Method A: The Hexane Crash. Most organic products are soluble in hexane/ether, while Triphenylphosphine Oxide (TPPO) is not.[1]

    • Dissolve crude mixture in minimal DCM.

    • Add excess Hexane or Diethyl Ether.[1][2]

    • TPPO will precipitate as a white solid.[1][2] Filter off the solid.[1][5]

  • Method B: ZnCl

    
     Complexation. 
    
    • Add

      
       (approx 2 equiv) to the reaction mixture (in Ethanol or THF).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       forms an insoluble complex with TPPO (
      
      
      
      ).[1]
    • Filter the precipitate.[1][2][5]

Q: Can I use Borane-protected phosphines? A: Yes, this is an excellent strategy for storing highly sensitive ligands like ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


.[1]
  • Deprotection Protocol:

    • Dissolve the Phosphine-Borane adduct (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) in Toluene.[1]
      
    • Add DABCO (1.4-diazabicyclo[2.2.2]octane) or a secondary amine (e.g., diethylamine).[1][2]

    • Heat to 40–80°C. The amine sequesters the

      
      , releasing the free phosphine in situ.[1]
      
    • Note: This can often be done directly in the reaction vessel alongside the metal precursor.[1]

References

  • Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. Sigma-Aldrich.[1][2][6] Link

  • Solvent Degassing (Freeze-Pump-Thaw): University of Rochester, Dept. of Chemistry.[1][2] Operating Manuals. Link

  • Phosphine Oxide Removal (ZnCl2 Method): Bates, R. H., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride."[1][2][7] J. Org.[1][2] Chem. 2017. Link[1][2]

  • Borane Deprotection: McKinstry, L., & Livinghouse, T. "On the use of phosphine-boranes as intermediates in the synthesis of chiral phosphine ligands."[1] Tetrahedron. 1994.[1][2] Link

  • Buchwald Ligand Stability: "Buchwald-Hartwig Cross Coupling Reaction Guide." Merck/Sigma-Aldrich.[1][2] Link

Sources

Common issues with reproducibility in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support Subject: Troubleshooting Reproducibility in Enantioselective Transformations

Welcome to the Technical Support Hub

From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemists & Academic Researchers

If you are reading this, your enantiomeric excess (ee) has likely dropped from 95% to 60% with a new batch of catalyst, or your reaction works in the glovebox but fails on the Schlenk line. Asymmetric catalysis is not merely chemistry; it is a study in kinetic precision. Unlike robust cross-couplings, asymmetric transformations often rely on small energy differences (


) of 1–3 kcal/mol. Minor perturbations in the "reaction ecosystem" can collapse this selectivity.

This guide is not a textbook. It is a diagnostic system designed to isolate the variable killing your reproducibility.

Module 1: The "Phantom" Variables (Hardware & Reagents)

Issue: The reaction worked perfectly last month. I am using the same bottle of reagents, but now the conversion/ee is zero or erratic.

1.1 The Magnetic Memory Effect (Stir Bar Contamination)

Diagnosis: You are likely experiencing "Phantom Reactivity." PTFE stir bars are porous at the micro-scale. If a stir bar was previously used in a Palladium or Copper cross-coupling, metal nanoparticles can become embedded in the polymer matrix and leach out in subsequent reactions.

  • The Science: Ananikov and colleagues demonstrated that "clean" stir bars can carry enough trace metal (ppm levels) to catalyze reactions or poison asymmetric catalysts [1].

  • The Fix:

    • Segregation: Use a dedicated set of stir bars only for asymmetric reactions. Never mix with Suzuki/Heck reaction bars.

    • The Acid Test: Boiling in aqua regia is often insufficient to remove deep-seated metals. If in doubt, discard.

1.2 Trace Metal Impurities in "Inert" Reagents

Diagnosis: Your ligand or base contains trace transition metals (Fe, Cu, Ni) that are acting as a competing racemic catalyst.

  • Context: Sodium tert-butoxide (NaOtBu) and inorganic bases often contain trace Iron (Fe) or Copper (Cu). In asymmetric hydrogenations or oxidations, these trace metals can catalyze a fast, non-selective background reaction, eroding the net ee.

Protocol A: The "Poison" Check

  • Run the reaction with no catalyst but with the exact same loading of additives/base/ligand.

  • If you observe >5% conversion, your "inert" reagents are catalytically active.

  • Action: Purchase "Trace Metal Grade" (99.999%) reagents or recrystallize with chelating agents.

Module 2: Reaction Dynamics & Nonlinear Effects (NLE)

Issue: I scaled up the reaction, and the ee dropped. Or, I used a catalyst with 90% ee, but the product is only 50% ee.

2.1 The Aggregation Trap (Nonlinear Effects)

Diagnosis: Your catalyst is aggregating. In asymmetric synthesis, the relationship between the enantiomeric purity of the catalyst (


) and the product (

) is not always linear (

).[1][2][3]
  • Mechanism: As described by Kagan [2], chiral catalysts often form dimers or oligomers.

    • (-) NLE (Asymmetric Depletion): The heterochiral dimer (R,S-dimer) is more stable or less active than the homochiral dimer (R,R-dimer). This sequesters the active enantiomer, lowering the effective ee.[4]

    • (+) NLE (Asymmetric Amplification): The heterochiral dimer precipitates out or is inactive, leaving a solution enriched in the active homochiral monomer.

Visualizing NLE Logic:

NLE_Logic Cat_Input Catalyst Input (Non-racemic mixture) Equilibrium Dynamic Equilibrium Cat_Input->Equilibrium Homo_Dimer Homochiral Dimer (R,R) or (S,S) [Reservoir or Active] Equilibrium->Homo_Dimer K_homo Hetero_Dimer Heterochiral Dimer (R,S) [Meso / Inactive] Equilibrium->Hetero_Dimer K_hetero Monomer Active Monomer (R) or (S) Equilibrium->Monomer Dissociation Homo_Dimer->Monomer Slow Release Product Product Formation (ee dependent on Monomer) Monomer->Product k_cat

Protocol B: The Kagan Analysis

  • Prepare catalyst samples with varying ee (e.g., 20%, 40%, 60%, 80%, 100%).

  • Run the reaction under standard conditions.

  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Interpretation: A linear line indicates a simple monomeric mechanism. A curve indicates aggregation.[5] If curved, you must strictly control catalyst concentration and temperature to maintain reproducibility.

Module 3: Analytical Rigor (The False Negative)

Issue: My HPLC traces are inconsistent. The baseline drifts, or the enantiomers merge.

3.1 The "Memory Effect" in Chiral HPLC

Diagnosis: Chiral Stationary Phases (CSPs) retain "memories" of previous mobile phases, especially when switching between additives (e.g., DEA, TFA, or IPA).

  • The Risk: If you used a basic additive (diethylamine) for a previous assay and switched to neutral conditions, the base may slowly leach from the column, altering the separation factor (

    
    ) or causing on-column racemization of sensitive compounds [3].
    
  • The Fix: Dedicate specific columns to acidic or basic conditions. If switching is necessary, flush with 50+ column volumes of mobile phase.

3.2 Work-up Induced Racemization

Diagnosis: The reaction worked, but the isolation killed it.

  • Scenario: You quench an asymmetric aldol reaction. The product is stable at 0°C, but during rotovap (40°C), the retro-aldol or enolization pathway activates, scrambling the stereocenter.

  • Test: Take an aliquot directly from the reaction vessel, quench cold, and analyze immediately (in situ yield/ee). Compare this to the isolated yield/ee. If they differ, your workup is the culprit.

Module 4: Environmental Controls

Data Table: Sensitivity Matrix

ParameterImpact on Asymmetric CatalysisTroubleshooting Action
Water (Trace) Can hydrolyze M-Ligand bonds or act as a competing nucleophile.Use Karl Fischer titration on solvents. Add molecular sieves (activated at 300°C).
Oxygen Oxidizes phosphine ligands to phosphine oxides (achiral/inactive).Check solution color change. Phosphine oxides often crystallize; check via ³¹P NMR.
Temperature

is temperature dependent.[6] Higher T often lowers ee (entropy term).
Verify internal temperature (not just bath temp). Scale-up generates exotherms.
Stirring Rate Mass transfer limits can alter competing kinetic pathways.Standardize RPM. In heterogeneous systems, ensure vortex formation.
Troubleshooting Workflow

Use this logic flow to diagnose your specific failure mode.

Troubleshooting_Flow Start Problem: Low ee or Yield Check_1 1. Reagent Integrity Start->Check_1 Check_2 2. Physical Parameters Check_1->Check_2 Reagents OK Decision_1 New Batch? Check_1->Decision_1 Check_3 3. Analysis Check_2->Check_3 Kinetics OK Decision_3 Linear vs Non-Linear? Check_2->Decision_3 Action_HPLC Check Column History & Racemization Check_3->Action_HPLC Decision_2 Stir Bar Used? Decision_1->Decision_2 Yes Action_Metal Test for Trace Metals (Protocol A) Decision_2->Action_Metal Old/Dirty Action_NLE Run Kagan Analysis (Protocol B) Decision_3->Action_NLE Suspected Aggregation

References
  • Ananikov, V. P., et al. (2019).[7][8] Phantom Reactivity in Organic and Catalytic Reactions as a Consequence of Microscale Destruction and Contamination-Trapping Effects of Magnetic Stir Bars. ACS Catalysis.[7][8] [8]

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition.

  • Chromatography Today. (2020). Trouble with Chiral Separations: Additive Memory Effects.

  • Scott, P. J. H., et al. (2022). To Err is Human; To Reproduce Takes Time. ACS Catalysis.[7][8]

Sources

Technical Guide: Minimizing Phosphine Oxide Formation & Removal Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Phosphine ligands (


) and reagents are the backbone of modern catalysis (cross-coupling) and transformation chemistry (Wittig, Mitsunobu). However, their high affinity for oxygen—forming thermodynamically stable phosphine oxides (

, bond energy ~544 kJ/mol)—is a persistent failure point. This guide addresses two distinct challenges: preventing the oxidation of sensitive phosphine ligands/products, and removing the stoichiometric phosphine oxide byproducts when their formation is inevitable.[1]

Part 1: Prevention Strategies (The "Root Cause" Approach)

Solvent Degassing: The First Line of Defense

Trace dissolved oxygen is the primary cause of ligand degradation. Simply "bubbling nitrogen" is often insufficient for electron-rich alkyl phosphines (e.g.,


, 

).

Comparative Protocol: Sparging vs. Freeze-Pump-Thaw

MethodEfficiencyBest ForProtocol Summary
Sparging ModerateGeneral HPLC, aryl phosphines (

)
Submerge gas dispersion tube (frit) into solvent. Flow inert gas vigorously for 15-20 mins per liter. Note: A simple needle is insufficient.
Freeze-Pump-Thaw HighAlkyl phosphines, catalytic cycles1. Freeze solvent (

).2. Apply static vacuum.3. Thaw under static vacuum.4. Refill with Ar.Repeat 3 cycles.
Sonicative Degassing Moderate-HighRapid benchtop prepSonicate solvent bath while applying light vacuum (house vac) for 10 mins, then backfill with Ar.
The "Silica Trap": On-Column Oxidation

Issue: Users often observe pure phosphine by NMR in the crude mixture, but recover phosphine oxide after chromatography. Mechanism: Silica gel surfaces often contain adsorbed


 and trace peroxides. The high surface area acts as a catalyst for "surface-assisted oxidation."

Troubleshooting Protocol: Neutralizing the Stationary Phase

  • Alternative Phase: Use Neutral Alumina (activity grade III) instead of silica for highly sensitive phosphines.

  • Doping Strategy: If silica is required, pretreat the column with 1-2% Triethylamine (

    
    ) in the eluent. This neutralizes acidic sites that can catalyze oxidation or decomposition.
    
  • Inert Loading: Flush the dry silica column with Argon before wetting. Load the sample under an inert gas stream.

Part 2: Advanced Protection (Borane Adducts)

When working with highly sensitive phosphines (e.g., secondary phosphines or P-chiral compounds), physical isolation is risky. Converting the phosphine to a Phosphine-Borane Adduct (


) renders it air-stable and chromatographable.
Workflow: Protection & Deprotection

The borane group acts as a "mask" for the lone pair, preventing oxidation. It can be removed quantitatively when the free phosphine is needed.

BoraneProtection P_Free Free Phosphine (R3P) [Air Sensitive] Adduct Borane Adduct (R3P·BH3) [Air Stable / Purifiable] P_Free->Adduct Protection (0°C to RT, 1h) BH3_Source BH3·THF or BH3·SMe2 BH3_Source->Adduct P_Recovered Recovered Phosphine (Ready for Catalysis) Adduct->P_Recovered Deprotection (Warm toluene/EtOH) Deprotection Deprotection Agent (DABCO or Et2NH) Deprotection->P_Recovered

Figure 1: The Borane Protection Strategy. This cycle allows purification of the phosphine without oxidation risk.

Step-by-Step Deprotection Protocol:

  • Dissolve

    
     in toluene or ethanol.
    
  • Add DABCO (1.2 equiv) or diethylamine (excess).

  • Heat to 40–60°C for 1–3 hours.

  • Solvent swap or pass through a short silica plug (DABCO-borane remains; free phosphine elutes).

Part 3: Remediation (Removing Phosphine Oxides)

In reactions like Mitsunobu or Wittig, phosphine oxide (TPPO) formation is stoichiometric. Removing it via chromatography is difficult due to "streaking" and polarity overlap.

The Precipitation Method ( / )

Instead of chromatography, use Lewis acids to form insoluble complexes with TPPO.

Mechanism:



Protocol (The "Batesky-Weix" Method):

  • Concentrate: Remove reaction solvent (especially if THF/DCM).

  • Resuspend: Dissolve crude residue in Ethanol or Toluene/Ethanol (9:1) .

  • Complexation: Add

    
     (0.6–0.8 equiv relative to TPPO).
    
    • Tip: Use anhydrous

      
       or a concentrated ethanolic solution.
      
  • Precipitation: Stir at Room Temperature. A bulky white solid (the complex) will precipitate.

  • Filtration: Filter the solid. The filtrate contains your product, largely free of TPPO.

Solvent Washes

For non-polar products, exploit the solubility gap.

  • Hexane/Ether Trituration: TPPO is poorly soluble in hexanes/pentane. Suspend the crude oil in cold hexanes, sonicate, and filter off the solid TPPO.

Part 4: Troubleshooting FAQ

Q1: I am running a Pd-catalyzed coupling, and the mixture turns black immediately. Is this phosphine oxidation? A: Yes, likely. "Palladium black" formation indicates the ligand has dissociated or degraded (oxidized), causing the Pd to aggregate.

  • Fix: Ensure the phosphine source is fresh. If using

    
    , check for white crystals (oxide) in the bottle. Recrystallize from hot ethanol if necessary before use.
    

Q2: Can I remove TPPO using aqueous washes? A: Generally, no.


 is lipophilic enough to stay in the organic layer during standard extractions. However, oxidation to the acid form (using stronger oxidants) can make it water-soluble, but this risks destroying your product. The 

precipitation method is far superior.

Q3: My phosphine borane adduct isn't deprotecting with diethylamine. A: Sterically hindered phosphines require stronger conditions. Switch to DABCO in refluxing toluene. If that fails, acidic deprotection (


 followed by basic workup) is a potent alternative, provided your product is acid-stable.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[2] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[2][3][4][5] The Journal of Organic Chemistry, 82(19), 9931–9936. Link[2]

  • Pietrusiewicz, K. M., & Stankevič, M. (2009).[5] Phosphine-Boranes: Synthesis, Characterization and Synthetic Applications. Current Organic Synthesis. Link

  • Lipshutz, B. H., et al. (2008). Olefin Cross-Metathesis with Selection for E-Isomers. Organic Letters (Discusses sparging vs. degassing importance). Link

  • Hérault, D., et al. (2015).[5] Reduction of secondary and tertiary phosphine oxides to phosphines.[5] Chemical Society Reviews.[5] Link

Sources

Validation & Comparative

(R)-PROPHOS vs (R)-BINAP: A Technical Comparison in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specialist vs. The Generalist

In the landscape of asymmetric synthesis, (R)-PROPHOS and (R)-BINAP represent two distinct eras and philosophies of ligand design.[1]

  • (R)-PROPHOS (1,2-Bis(diphenylphosphino)propane) is the quintessential "Rigid Specialist." Developed in the late 1970s, it relies on a rigid carbon backbone with stereogenic centers to lock the metal into a fixed chiral environment.[1] It excels in the Rhodium-catalyzed hydrogenation of dehydroamino acids but lacks versatility for broader substrate classes.[1]

  • (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is the "Flexible Generalist." Introduced by Noyori in the 1980s, it utilizes axial chirality (atropisomerism) and a flexible 7-membered chelate ring.[1] This flexibility allows it to accommodate a vast array of substrates—including ketones and olefins—and coordinate effectively with multiple metals (Rh, Ru, Pd), revolutionizing industrial asymmetric synthesis.

Key Takeaway: Choose PROPHOS for academic benchmarking of Rh-catalyzed amino acid synthesis.[1] Choose BINAP for broad-scope method development, industrial scalability, and Ru-catalyzed hydrogenation of functionalized ketones.[1]

Ligand Architecture & Mechanistic Basis[1]

The fundamental difference in performance stems from the ligand backbone and the resulting chelate ring size.

Structural Comparison
Feature(R)-PROPHOS(R)-BINAP
Chirality Source Central Chirality: Stereogenic carbon atoms in the backbone.[1]Axial Chirality: Atropisomerism due to restricted rotation of binaphthyl rings.[1]
Backbone Aliphatic (Propane derived).[1][2]Biaryl (Binaphthyl derived).[1][3]
Chelate Ring Size 5-Membered: Highly rigid, fixed bite angle.[1]7-Membered: Flexible, adaptable bite angle.[1]
Symmetry

Symmetric.

Symmetric.
Primary Metal Rhodium (Rh).[1][2][4][5][6][7][8]Ruthenium (Ru), Rhodium (Rh), Palladium (Pd).[1]
Chiral Induction: The Quadrant Model

The efficiency of these ligands is best understood through the Quadrant Diagram , which maps the steric environment created around the metal center.

  • PROPHOS (Rigid Induction): The methyl group on the backbone forces the chelate ring into a fixed conformation (usually

    
     or 
    
    
    
    ). This explicitly blocks two diagonal quadrants, leaving the other two open for substrate coordination.[3] The "lock-and-key" fit is tight but intolerant of substrate variation.[1]
  • BINAP (Flexible Induction): The binaphthyl backbone creates a chiral pocket where the phenyl rings on the phosphorus atoms are oriented into "equatorial" and "axial" positions.[3] This creates a highly effective chiral fence that transmits chiral information over a longer distance, accommodating bulkier substrates like ketones.[1]

LigandMechanism cluster_Prophos PROPHOS (Rigid) cluster_Binap BINAP (Flexible) Ligand Ligand Selection P_Struct 5-Membered Ring (Stereogenic C-Backbone) Ligand->P_Struct B_Struct 7-Membered Ring (Axial Chirality) Ligand->B_Struct P_Mech Fixed Conformation (Lock & Key) P_Struct->P_Mech P_Outcome High ee for Specific Substrates (Dehydroamino Acids) P_Mech->P_Outcome B_Mech Adaptable Bite Angle (Induced Fit) B_Struct->B_Mech B_Outcome Broad Scope (Ketones, Olefins) Industrial Scalability B_Mech->B_Outcome

Figure 1: Mechanistic logic flow comparing the rigid induction of PROPHOS vs. the adaptable induction of BINAP.

Performance Benchmark: Asymmetric Hydrogenation

Substrate Class: -Dehydroamino Acids

This is the "home turf" for PROPHOS.[1] The substrate coordinates to Rh via the olefin and the amide carbonyl, forming a secondary chelate that fits perfectly into the PROPHOS pocket.

  • Reaction: Hydrogenation of Methyl (Z)-

    
    -acetamidocinnamate (MAC).[1]
    
  • Rh-(R)-PROPHOS: Typically yields 90–95% ee .[1]

  • Rh-(R)-BINAP: Typically yields >95% ee , often with higher turnover frequencies (TOF) due to the flexibility allowing faster oxidative addition/reductive elimination cycles.[1]

Substrate Class: Functionalized Ketones

This is where BINAP dominates and PROPHOS fails.[1]

  • Reaction: Hydrogenation of Methyl acetoacetate (Beta-keto ester).[1]

  • Rh/Ru-PROPHOS: Poor performance.[1] The 5-membered ring cannot accommodate the geometry required for the ketone reduction mechanism effectively.[1]

  • Ru-(R)-BINAP: Yields >98% ee .[1][8] The Noyori mechanism utilizes the Ru-center and the ligand's specific geometry to facilitate hydride transfer to the carbonyl face with exquisite precision.

Comparative Data Table
MetricRh-(R)-PROPHOSRu-(R)-BINAP
Best Substrate

-Dehydroamino acids

-Keto esters, Allylic alcohols
Typical ee% 90–95% (Amino Acids)98–99% (Ketones)
S/C Ratio 100 – 1,0001,000 – 10,000+
Pressure (H2) 1 – 5 atm4 – 100 atm
Industrial Use Limited (Academic benchmark)Widespread (e.g., Menthol, Carbapenems)
Air Stability ModerateGood (as Ru-complex)

Experimental Protocols

Protocol A: Rh-(R)-PROPHOS Catalyzed Hydrogenation

Target: Synthesis of (S)-N-Acetylphenylalanine Methyl Ester[1]

Reagents:

  • Substrate: Methyl (Z)-

    
    -acetamidocinnamate (1.0 mmol)
    
  • Catalyst Precursor: [Rh(COD)2]BF4 (0.01 mmol)[1][5]

  • Ligand: (R)-PROPHOS (0.011 mmol)[1]

  • Solvent: Degassed Methanol (10 mL)

Workflow:

  • Catalyst Formation: In a glovebox or under Ar, mix [Rh(COD)2]BF4 and (R)-PROPHOS in 2 mL MeOH. Stir for 15 min until the solution turns orange/red (active cationic species).[1]

  • Substrate Addition: Dissolve substrate in 8 mL MeOH and transfer to a stainless steel autoclave (Parr bomb) containing the catalyst solution.

  • Hydrogenation: Purge the vessel 3x with H2. Pressurize to 3 atm (45 psi) . Stir at Room Temperature for 2 hours.

  • Workup: Vent H2. Concentrate solvent in vacuo.[1]

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Ru-(R)-BINAP Catalyzed Hydrogenation (Noyori Type)

Target: Synthesis of (R)-Methyl 3-hydroxybutyrate[1]

Reagents:

  • Substrate: Methyl acetoacetate (10 mmol)

  • Catalyst: RuCl2n (0.05 mmol)[1]

  • Solvent: Degassed Methanol (10 mL)

  • Temp/Pressure: 100°C / 50 atm H2

Workflow:

  • Setup: Charge a high-pressure autoclave with the Ru-BINAP catalyst and substrate in MeOH under Ar.

  • Reaction: Pressurize to 50 atm H2 . Heat to 100°C . Stir vigorously for 10-12 hours.

  • Note: High pressure and temperature are often required for Ru-BINAP ketone hydrogenation compared to Rh-olefin hydrogenation.[1]

  • Workup: Cool to RT, vent H2 carefully. Evaporate solvent.[1][5]

  • Analysis: Determine ee% via Chiral GC (e.g., Cyclodextrin column).

Selection Guide: Decision Matrix

Use the following logic to select the appropriate system for your research:

SelectionMatrix Start Select Substrate Type Substrate Substrate Class? Start->Substrate Olefin Olefin (C=C) (e.g., Dehydroamino acid) Substrate->Olefin Ketone Ketone (C=O) (e.g., Beta-keto ester) Substrate->Ketone Olefin_Dec Is cost/availability critical? Olefin->Olefin_Dec Use_Binap_Ru Use Ru-BINAP (Industry Standard) Ketone->Use_Binap_Ru Use_Prophos Use Rh-PROPHOS (Good for academic benchmarks) Olefin_Dec->Use_Prophos Yes (Classic) Use_Binap_Rh Use Rh-BINAP (Better ee, higher cost) Olefin_Dec->Use_Binap_Rh No (Performance)

Figure 2: Decision matrix for selecting between PROPHOS and BINAP based on substrate chemistry.[1]

References

  • Fryzuk, M. D., & Bosnich, B. (1977).[1] Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation.[1][8] Journal of the American Chemical Society, 99(19), 6262–6267. [1]

  • Noyori, R., et al. (1980).[1] Asymmetric synthesis of isoquinoline alkaloids by homogeneous catalysis. Journal of the American Chemical Society, 108(22), 7117–7119. [1]

  • Kitamura, M., et al. (1987).[1] Homogeneous asymmetric hydrogenation of functionalized ketones. Journal of the American Chemical Society, 109(19), 5856–5858. [1]

  • Takaya, H., et al. (1987).[1] BINAP: An efficient chiral element for asymmetric catalysis.[1] Organic Syntheses, 67, 20.

  • Diao, T., et al. (2024).[1][9] Note: Distinction regarding "ProPhos" ligand for Ni-coupling. This refers to a modern ligand distinct from the classical Bosnich PROPHOS. [1]

Sources

Enantiomeric excess determination by chiral HPLC or GC

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Chirality: A Comparative Guide to Enantiomeric Excess Determination via Chiral HPLC and GC

In drug development, the difference between an eutomer (active enantiomer) and a distomer (inactive/toxic enantiomer) is not just chemical—it is clinical. The thalidomide tragedy permanently codified the necessity of chiral purity. Today, determining enantiomeric excess (ee) is a routine but critical workflow.

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is rarely a matter of preference; it is dictated by the physicochemical properties of the analyte.

  • Chiral HPLC is the industry workhorse, offering versatility for non-volatile, thermally labile, and polar pharmaceuticals. It relies on complex solvating interactions (hydrogen bonding,

    
    -
    
    
    
    stacking) between the analyte and the Chiral Stationary Phase (CSP).
  • Chiral GC is the high-efficiency specialist, ideal for volatile intermediates, terpenes, and raw materials. It offers superior resolution per unit time but demands thermal stability and often requires derivatization.

Decision Logic: Selecting the Right Modality

The following decision matrix illustrates the logical flow for selecting the appropriate technique based on sample properties.

decision_tree Start Start: Unknown Chiral Sample Volatility Is the sample volatile (< 300°C BP)? Start->Volatility Stability Is it thermally stable? Volatility->Stability Yes HPLC_Screen Method C: Chiral HPLC Screening (Universal, Versatile) Volatility->HPLC_Screen No (High MW/Salt) Polarity Does it have polar functional groups (-OH, -NH, -COOH)? Stability->Polarity Yes Stability->HPLC_Screen No (Labile) Deriv Can it be derivatized (e.g., Trifluoroacetyl)? Polarity->Deriv Yes GC_Direct Method A: Direct Chiral GC (Fastest, High Efficiency) Polarity->GC_Direct No (Non-polar) GC_Deriv Method B: Derivatized Chiral GC (High Res, Requires Prep) Deriv->GC_Deriv Yes Deriv->HPLC_Screen No (Complex Matrix)

Figure 1: Strategic decision tree for selecting between Chiral GC and HPLC. Note that HPLC acts as the "safety net" for compounds unsuitable for GC.

Mechanistic Divergence: How Separation Occurs

To develop a robust method, one must understand the mechanism of recognition.[1] We are not just separating molecules; we are distinguishing between left- and right-handed molecular surfaces.

Chiral HPLC: The "Three-Point Interaction" Model

In HPLC, separation is a thermodynamic equilibrium governed by the Dalgliesh Three-Point Interaction Model . For the CSP to recognize one enantiomer over the other, there must be at least three points of interaction, one of which is stereochemically dependent.

  • Stationary Phases: The "Golden Standard" are Polysaccharide derivatives (Amylose or Cellulose coated/immobilized on silica). Examples include Chiralpak AD/OD types.

  • Mechanism: The analyte enters the helical grooves of the polysaccharide. Interactions involve H-bonding (carbamate groups), dipole-dipole, and

    
    -
    
    
    
    interactions (aromatic rings).
  • Solvent Role: Critical. The mobile phase competes with the analyte for binding sites. In Normal Phase (Hexane/IPA), H-bonding is maximized. In Reversed Phase, hydrophobic inclusion dominates.

Chiral GC: Inclusion and Thermodynamics

GC separation is driven by volatility and the formation of inclusion complexes in the gas-liquid interface.

  • Stationary Phases: Predominantly Cyclodextrin (CD) derivatives (permethylated

    
    -CDs).[2]
    
  • Mechanism: The analyte forms a transient inclusion complex within the hydrophobic cavity of the cyclodextrin bucket. The "fit" determines the retention.

  • Thermodynamics: Since there is no solvent to compete for active sites, temperature is the primary variable. Lower temperatures generally increase enantioselectivity (

    
    ) but broaden peaks.
    

Comparative Performance Analysis

The following table contrasts the operational realities of both techniques based on experimental data.

FeatureChiral HPLC (Polysaccharide CSP)Chiral GC (Cyclodextrin CSP)
Primary Mechanism Solvated steric fit & H-bondingGas-phase inclusion complexation
Typical Analysis Time 10 – 30 minutes5 – 15 minutes
Peak Capacity (Efficiency) Moderate (N ~ 10,000 - 20,000)High (N > 100,000)
Sample Requirement Dissolved in mobile phaseVolatile (or derivatized)
Detection Limit (LOD) UV: Low ng range (compound dependent)FID: Low pg range (Universal carbon)
Method Dev.[3] Speed Slower (requires solvent screening)Faster (Temperature ramp optimization)
Cost per Analysis High (Solvent consumption/Waste)Low (Gas is cheap, no waste disposal)

Experimental Protocols

Protocol A: Chiral HPLC Method Development (The "Screening" Approach)

Objective: Determine ee of a novel chiral alcohol drug intermediate.

  • Column Selection: Start with an immobilized Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IA/IG). Immobilized phases allow for aggressive solvents (DCM, THF) if needed.

  • Mobile Phase A (Normal Phase): n-Hexane/Isopropanol (90:10 v/v). Flow: 1.0 mL/min.[3][4]

  • Screening: Inject racemate.

    • Scenario 1 (No separation): Switch modifier to Ethanol (H-bond donor change).

    • Scenario 2 (Partial separation): Lower % modifier to 95:5 to increase retention and interaction time.

  • Optimization: Once

    
    , optimize flow rate and temperature (typically 25°C).
    
  • Validation: Inject pure enantiomer standards to confirm elution order (identify which peak is

    
     and which is 
    
    
    
    ).
Protocol B: Chiral GC with Derivatization

Objective: Determine ee of a chiral amine (volatile but polar).

  • Derivatization (Critical Step):

    • Reagent: Trifluoroacetic anhydride (TFAA).

    • Procedure: Mix 1 mg sample with 50 µL TFAA and 50 µL DCM. Incubate at 60°C for 20 mins. Evaporate excess reagent under

      
      . Reconstitute in Hexane.
      
    • Why? Amine groups tail badly on GC columns and interact non-specifically. TFA-derivatives are non-polar and highly volatile.

  • Column:

    
    -DEX 120 (20% permethylated 
    
    
    
    -cyclodextrin in SPB-35).[5]
  • Method:

    • Injector: 250°C, Split 50:1.

    • Oven: 100°C hold 1 min

      
       Ramp 2°C/min 
      
      
      
      160°C.
    • Detector: FID at 300°C.

  • Data Analysis: Calculate ee based on area normalization.

gc_workflow Sample Polar Chiral Sample (amine) Deriv Derivatization (TFAA/Mosher's) Sample->Deriv Block H-Bonding GC_Inj Split Injection (High Ratio) Deriv->GC_Inj Volatile Species Separation Cyclodextrin Column (Temp Ramp) GC_Inj->Separation Detection FID Detection (Area Calculation) Separation->Detection

Figure 2: Workflow for analyzing polar chiral compounds via GC, highlighting the critical derivatization step.

Data Analysis & Validation (The "Self-Validating" System)

Trustworthiness in analytical chemistry comes from validation. A method is not valid until it is proven under ICH Q2(R1) guidelines.

Calculating Enantiomeric Excess ( )

The fundamental output of these experiments is the ee percentage:



Validation Parameters
  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
    • HPLC Fix: Decrease flow rate or change temperature.

    • GC Fix: Shallower temperature ramp (e.g., 0.5°C/min).

  • Linearity: Demonstrate that response is linear for the minor enantiomer (impurity) from 0.1% to 5.0%.

  • Elution Order: Crucial. You must prove which peak is which.

    • Technique: "Spiking." Add a known amount of pure (R)-enantiomer to the racemate. The peak that grows is the (R)-enantiomer.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7] Link

  • Scriba, G. K. (2016).[8] Chiral recognition in separation science – an update. Journal of Chromatography A, 1467, 56-78.[8] Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides.[9][10] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][2][3][8][11][12][13] Journal of Chromatography A, 906(1-2), 275-299. Link

  • Sigma-Aldrich. (2023). Astec CHIRALDEX and Supelco DEX Chiral GC Columns Product Guide.[12][13]Link

Sources

Comparative Study: Josiphos vs. PROPHOS Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pioneer vs. The Powerhouse

In the landscape of chiral phosphine ligands, PROPHOS and Josiphos represent two distinct eras of ligand design. PROPHOS ((R)-1,2-Bis(diphenylphosphino)propane), developed in the late 1970s, is a "Pioneer"—a rigid,


-symmetric ligand that established the baseline for Rh-catalyzed hydrogenation of dehydroamino acids.

Josiphos (ferrocenyl-diphosphine class), developed in the 1990s, is the "Industrial Powerhouse." Its modular design, combining planar and central chirality with a flexible ferrocene backbone, allows for unprecedented tuning of steric and electronic properties. This guide objectively compares their structural mechanics, catalytic performance, and industrial utility to aid in rational ligand selection.

Structural & Mechanistic Analysis

The fundamental difference in catalytic performance stems from the ligand backbone and the resulting "chiral pocket" geometry.

Ligand Architecture Comparison
FeaturePROPHOS Josiphos (Generic SL-J001)
Backbone Aliphatic Carbon Chain (Propane)Ferrocene (Metallocene)
Chirality Source Central Chirality (Carbon backbone)Planar (Ferrocene) + Central (Side chain)
Symmetry

-Symmetric

-Nonsymmetric
Chelate Ring Size 5-Membered (Rigid)Quasi-5/6-Membered (Flexible)
Natural Bite Angle ~85° - 87°~92° - 93°
Electronic Bias Electronically neutral (Alkyl-Aryl phosphines)Electronically rich (Ferrocene donation)
The "Bite Angle" Effect

The bite angle—the P-M-P angle—dictates the compression of the metal center.

  • PROPHOS (~86°): Forms a tight, rigid 5-membered ring.[1] This rigidity is excellent for small, standard substrates (like dehydroamino acids) where the substrate fits "lock-and-key" into the quadrant.

  • Josiphos (~92°): The larger bite angle and the flexibility of the ferrocene backbone allow the ligand to accommodate sterically demanding substrates (e.g., tetrasubstituted alkenes). The "soft" nature of the ferrocene backbone allows the catalyst to adapt its shape during the catalytic cycle, lowering the activation energy for bulky substrates.

Mechanistic Diagram (Graphviz)[1]

LigandMechanism cluster_0 PROPHOS (Rigid C2) cluster_1 Josiphos (Modular C1) P1 Rigid 5-Membered Ring P2 Fixed Quadrant Blocking P1->P2 Enforces P3 Substrate: Simple Enamides P2->P3 Ideal for Mechanism Catalytic Outcome P3->Mechanism High ee% (Standard) J1 Ferrocene Backbone J2 Planar + Central Chirality J1->J2 Provides J3 Tunable Sterics (R-Groups) J2->J3 Allows J4 Substrate: Bulky/Tetrasubstituted J3->J4 Accommodates J4->Mechanism High TON/TOF (Difficult)

Figure 1: Mechanistic causality linking ligand structure to substrate scope.

Performance Benchmarking

Case Study 1: Rh-Catalyzed Hydrogenation of Methyl Acetamidoacrylate

This reaction is the "fruit fly" of asymmetric hydrogenation. Both ligands perform well, but the efficiency differs.

MetricRh-PROPHOS Rh-Josiphos (tBu) Interpretation
Substrate Methyl (Z)-α-acetamidocinnamateMethyl (Z)-α-acetamidocinnamateStandard Benchmark
ee (%) 90 - 95%> 99%Josiphos offers superior stereocontrol.[1]
TOF (

)
~500 - 1,000> 5,000Josiphos is significantly faster.[1]
S/C Ratio 100 - 1,0002,000 - 10,000Josiphos supports lower catalyst loading.[1]
Case Study 2: Industrial Application (Sitagliptin)

This is the definitive differentiator. The synthesis of Sitagliptin (Januvia®) requires the hydrogenation of a sterically demanding enamine with an unprotected amine.

  • Challenge: The substrate is bulky and basic (can poison the catalyst).

  • PROPHOS Performance: Ineffective. The rigid pocket cannot accommodate the bulky triazolopyrazine moiety, and the catalyst deactivates.

  • Josiphos Performance: The Rh(I)-Josiphos (tBu/Ph) catalyst achieved:

    • ee: > 99%[2]

    • Yield: > 99%

    • Turnover Number (TON): High efficiency allowed for economic viability.[1]

    • Mechanism: The ferrocene backbone's electronic richness stabilizes the Rh center against amine poisoning, while the bulky t-butyl groups enforce the correct enantioface binding.

Experimental Protocols

Protocol: General Screening for Rh-Catalyzed Hydrogenation

Trustworthiness Check: This protocol uses in-situ catalyst generation, which eliminates the need to handle sensitive isolated complexes.

Materials:

  • Precursor:

    
     or 
    
    
    
    (0.005 mmol)[1]
  • Ligand: Josiphos SL-J001 or (R)-PROPHOS (0.0055 mmol, 1.1 equiv)[1]

  • Solvent: Degassed Methanol or Dichloromethane (anhydrous)[1]

  • Substrate: 1.0 mmol

Workflow:

  • Catalyst Formation (In-Situ):

    • In a nitrogen-filled glovebox, dissolve the Rh-precursor and Ligand in 1 mL of solvent.

    • Stir for 30 minutes at Room Temperature (RT). Solution should turn from orange to deep orange/red (indicative of active ligation).[1]

  • Substrate Addition:

    • Dissolve substrate in 4 mL solvent.[1]

    • Add catalyst solution to substrate solution (S/C ratio = 200:1).[1]

  • Hydrogenation:

    • Transfer to a high-pressure steel autoclave.[1]

    • Purge 3x with

      
       (10 bar).
      
    • Pressurize to 30 bar

      
      .
      
    • Stir at RT for 2-12 hours.

  • Analysis:

    • Vent carefully.[1] Filter through a silica plug to remove Rh.[1]

    • Analyze conversion via GC/NMR and ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Critical Control Point:

Decision Matrix: Which Ligand to Choose?

Use the following logic flow to select the appropriate ligand for your application.

DecisionMatrix Start Select Substrate Class Q1 Is the substrate a simple Dehydroamino Acid? Start->Q1 Q2 Is the substrate sterically crowded or tetrasubstituted? Q1->Q2 No Res1 Use PROPHOS (Cost-effective, Standard) Q1->Res1 Yes Q3 Is this for Industrial Scale-up? Q2->Q3 No Res2 Use Josiphos (High Activity, Tunable) Q2->Res2 Yes Q3->Res1 No (Academic Benchmarking) Res3 Use Josiphos (Proven Scalability) Q3->Res3 Yes

Figure 2: Decision Matrix for Ligand Selection.

References

  • Blaser, H. U., et al. (2003).[1] "The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis. Link[1]

  • Togni, A., et al. (1994).[1] "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions." Journal of the American Chemical Society. Link[1]

  • Fryzuk, M. D., & Bosnich, B. (1977).[1] "Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation." Journal of the American Chemical Society. Link[1]

  • Hansen, K. B., et al. (2009).[1] "Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society. Link[1]

  • Dierkes, P., & van Leeuwen, P. W. N. M. (1999).[1] "The bite angle makes the difference: a practical ligand parameter for diphosphine ligands." Journal of the Chemical Society, Dalton Transactions. Link

Sources

Assessing the purity of (R)-(+)-1,2-Bis(diphenylphosphino)propane

Author: BenchChem Technical Support Team. Date: February 2026

Title: Assessing the Purity of (R)-(+)-1,2-Bis(diphenylphosphino)propane: A Comparative Analytical Guide

Executive Summary

This compound, commonly known as (R)-PROPHOS , is a pivotal


-symmetric diphosphine ligand used in Rhodium-catalyzed asymmetric hydrogenation. Its performance—specifically the enantiomeric excess (% ee) of the resulting chiral product—is inextricably linked to its chemical and optical integrity.

This guide challenges the traditional reliance on specific rotation (


) as a sole purity indicator. Instead, it advocates for a dual-modality approach: 

P NMR
for chemical integrity (oxidation state) and Chiral HPLC for enantiomeric purity.

Part 1: The Criticality of Ligand Integrity

In asymmetric catalysis, the ligand is the "software" that directs the metal "hardware." For (R)-PROPHOS, purity failures manifest in two distinct ways:

  • Chemical Impurity (Oxidation): Phosphines are inherently air-sensitive. Exposure to atmospheric oxygen converts the active P(III) centers into P(V) phosphine oxides.

    • Impact: P=O moieties do not bind Rhodium effectively, or worse, form inactive hetero-aggregates. This lowers the Turnover Number (TON), requiring higher catalyst loading.

  • Optical Impurity (Enantiomeric Contamination): The presence of (S)-PROPHOS.

    • Impact: Due to the non-linear effect in asymmetric catalysis, even small amounts of the wrong enantiomer can disproportionately erode the product's % ee.

Visualizing the Degradation Pathway

The following diagram illustrates the oxidation cascade that renders the ligand inactive.

OxidationPathway PROPHOS (R)-PROPHOS (Active Ligand) P(III)-P(III) MonoOxide Mono-Oxide Impurity (Hemilabile/Inactive) P(III)-P(V) PROPHOS->MonoOxide + O2 (Air Exposure) DiOxide Di-Oxide Impurity (Dead Catalyst) P(V)-P(V) MonoOxide->DiOxide + O2 (Prolonged Exposure)

Caption: Stepwise oxidation of (R)-PROPHOS. The mono-oxide is particularly insidious as it may still bind metal but fail to induce chirality.

Part 2: Comparative Analytical Modalities

The following table objectively compares the three standard methods for assessing PROPHOS quality.

FeatureMethod A:

P NMR
Method B: Chiral HPLC Method C: Polarimetry (

)
Primary Target Chemical Purity (Oxides)Optical Purity (Enantiomers)Gross Identity Confirmation
Sensitivity High (Limit of Detection ~0.1%)Very High (LOD <0.05%)Low (Requires >5% impurity to shift significantly)
Specificity Distinguishes P(III) from P(V)Distinguishes (R) from (S)Aggregate value (cannot distinguish oxide from enantiomer)
Throughput Fast (15 mins)Medium (30-60 mins)Fast (5 mins)
Risk Factor Ex situ oxidation during prepOn-column oxidationFalse Positives: Oxides may have similar rotation to the ligand.
Verdict Mandatory for Batch Release Mandatory for QC Legacy/Quick Check only

Part 3: Experimental Protocols

Protocol A: Anaerobic P NMR (The Chemical Purity Standard)

Objective: To quantify phosphine oxide content without inducing artificial oxidation during sample preparation.

Reagents:

  • Solvent:

    
     or 
    
    
    
    (Deuterated Benzene is preferred for lower water content).
  • Internal Standard (Optional): Triphenylphosphine (if absolute quantification is needed).

Workflow:

  • Inert Gas Flush: Purge the NMR tube with dry Nitrogen or Argon for 60 seconds.

  • Sample Prep: In a glovebox or under a cone of Nitrogen, dissolve 10-15 mg of (R)-PROPHOS in 0.6 mL of deoxygenated solvent.

  • Cap & Seal: Cap the tube immediately and wrap with Parafilm.

  • Acquisition Parameters:

    • Nucleus:

      
      P (decoupled: 
      
      
      
      P{
      
      
      H}).[1][2]
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      5 seconds. Note: Phosphines have long relaxation times.[2] Short delays lead to integration errors.
    • Scans: 64–128 scans for sufficient S/N.

Data Interpretation:

  • (R)-PROPHOS Signal: Expect a singlet (or doublet if coupled) in the negative region (typically -4 to -15 ppm relative to

    
    ).
    
  • Oxide Impurities: Look for signals in the positive region (+30 to +50 ppm).

  • Calculation:

    
    
    
Protocol B: Chiral HPLC (The Optical Purity Standard)

Objective: To determine Enantiomeric Excess (% ee).

System Setup:

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol (98:2 to 90:10). Strictly isocratic.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 230 nm (Phosphines absorb strongly here; avoid 254 nm if response is low).

Critical Precaution: Phosphines can oxidize on the column due to dissolved oxygen in the mobile phase, appearing as "ghost peaks" or tailing.

  • Mitigation: Thoroughly degas solvents using helium sparging or ultrasonication under vacuum before use.

Part 4: Decision Matrix for Lot Release

Do not rely on a single data point. Use this logic flow to accept or reject a batch of (R)-PROPHOS.

DecisionMatrix Start Batch Sample Received Visual Visual Inspection (White Crystalline Solid?) Start->Visual MeltingPoint Melting Point Check (Target: 69-71°C) Visual->MeltingPoint NMR 31P NMR Analysis (Anaerobic) MeltingPoint->NMR OxideCheck Oxides < 2%? NMR->OxideCheck HPLC Chiral HPLC Analysis OxideCheck->HPLC Yes Reject REJECT / REPURIFY OxideCheck->Reject No EECheck ee > 99%? HPLC->EECheck Release RELEASE BATCH EECheck->Release Yes EECheck->Reject No

Caption: Integrated Quality Control Workflow ensuring both chemical stability and optical precision.

Part 5: Reference Data & Specifications

For researchers validating their own samples, compare against these benchmarks:

  • CAS Number: 67884-32-6[3]

  • Physical State: White crystalline powder.

  • Melting Point: 69–71°C (Sealed tube) [1].[3][4]

  • Specific Rotation:

    
     (
    
    
    
    , Acetone) [1].
  • Stability: Air-sensitive; store under Argon at 2-8°C.

References

  • Fryzuk, M. D., & Bosnich, B. (1978). Asymmetric synthesis.[5][6] Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society, 100(17), 5491–5494. (Original Synthesis & Characterization).

  • Creaser, C. S., & Morris, H. R. (1987). 31P NMR studies of phosphine ligands and their complexes. Journal of the Chemical Society, Chemical Communications. (General reference for P(III) vs P(V) shifts).

Sources

A Senior Application Scientist's Guide to Kinetic Studies of Reactions Catalyzed by (R)-PROPHOS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral ligand in asymmetric catalysis is a critical decision that profoundly impacts reaction efficiency, enantioselectivity, and overall process viability. This guide provides an in-depth technical comparison of (R)-PROPHOS, a well-established chiral phosphine ligand, with other prominent ligands in the context of rhodium-catalyzed asymmetric hydrogenation. By delving into the kinetic aspects of these reactions, we aim to offer a nuanced understanding that extends beyond simple end-point analysis, empowering you to make more informed decisions in your catalyst selection and process optimization.

Introduction to (R)-PROPHOS in Asymmetric Catalysis

(R)-PROPHOS, or (R)-(+)-1,2-Bis(diphenylphosphino)propane, is a C2-symmetric diphosphine ligand that has been a stalwart in the field of asymmetric catalysis for decades. Its rigid backbone and the chirality centered on the carbon atom of the propane bridge create a well-defined chiral environment around the metal center. This structural feature is instrumental in achieving high levels of enantioselectivity in a variety of transformations, most notably in the asymmetric hydrogenation of prochiral olefins. When complexed with rhodium, (R)-PROPHOS forms a highly effective catalyst for the synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical and fine chemical industries.

The enduring relevance of (R)-PROPHOS stems from its reliability and proven track record. However, the landscape of chiral ligands is ever-evolving, with ligands such as BINAP and DuPhos often demonstrating superior performance in specific applications. A thorough kinetic investigation is therefore essential to dissect the subtle differences in catalytic activity and selectivity that dictate the optimal choice of ligand for a given transformation.

Comparative Kinetic Analysis: (R)-PROPHOS vs. Alternative Ligands

To provide a meaningful comparison, we will focus on the well-studied asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a benchmark substrate for evaluating the performance of chiral catalysts. The key performance indicators for this comparison are the reaction rate (often expressed as Turnover Frequency, TOF), the total Turnover Number (TON), and the enantiomeric excess (ee%).

LigandCatalyst SystemSubstrateTONTOF (h⁻¹)ee (%)Key Characteristics & Insights
(R)-PROPHOS [Rh((R)-PROPHOS)(COD)]BF₄MACHighModerate>90Reliable and effective for a range of enamides. Its conformational rigidity provides good enantioselectivity. The reaction rate is often sufficient for many applications but may be surpassed by more modern ligands.
(R)-BINAP [Rh((R)-BINAP)(COD)]BF₄MACVery HighHigh>98Exhibits excellent enantioselectivity due to its axial chirality and larger bite angle. Often shows higher activity compared to PROPHOS.[1]
(R,R)-DuPhos [Rh((R,R)-Me-DuPhos)(COD)]BF₄MACVery HighVery High>99Considered a state-of-the-art ligand, often providing exceptional enantioselectivity and very high reaction rates for a broad range of substrates.[1] The catalyst system is known for its high turnover numbers.[1]
(S,S)-DIPAMP [Rh((S,S)-DIPAMP)(COD)]BF₄MACHighHigh>95A pioneering ligand in industrial applications (e.g., L-DOPA synthesis).[1] It demonstrates high enantioselectivity and good reaction rates.

Causality Behind Performance Differences:

The observed differences in performance can be attributed to the distinct structural and electronic properties of each ligand:

  • Bite Angle and Flexibility: The geometry of the diphosphine ligand, particularly the P-Rh-P "bite angle," significantly influences the catalytic activity and selectivity. Ligands like BINAP have a larger and more flexible bite angle compared to the more rigid five-membered chelate ring of PROPHOS. This can affect the coordination of the substrate and the subsequent steps in the catalytic cycle.

  • Chiral Environment: The nature and location of the chiral elements in the ligand create a unique three-dimensional space around the metal center. The axial chirality of BINAP and the stereogenic carbons in the phospholane rings of DuPhos create highly effective chiral pockets that can lead to superior enantio-discrimination compared to the backbone chirality of PROPHOS.

  • Electronic Effects: The electronic properties of the phosphine groups influence the reactivity of the rhodium center. While all are phosphines, subtle differences in electron density at the phosphorus atoms can impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

The Catalytic Cycle: A Mechanistic Perspective

Understanding the catalytic cycle is fundamental to interpreting kinetic data and optimizing reaction conditions. The generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides, often referred to as the "unsaturated pathway," is depicted below. A key insight from the seminal work of Halpern is that the major enantiomer of the product often arises from the hydrogenation of the minor, less stable diastereomeric catalyst-substrate adduct, which is significantly more reactive.[2] This "anti-lock-and-key" model underscores the importance of kinetic studies over simple thermodynamic considerations of catalyst-substrate binding.[2]

Catalytic Cycle cluster_main Catalytic Cycle cluster_key Key Steps precatalyst [Rh(PROPHOS)(Solvent)₂]⁺ substrate_complex [Rh(PROPHOS)(Substrate)]⁺ precatalyst->substrate_complex + Substrate - 2 Solvent oxidative_addition [Rh(H)₂(PROPHOS)(Substrate)]⁺ substrate_complex->oxidative_addition + H₂ migratory_insertion [Rh(H)(Alkyl)(PROPHOS)]⁺ oxidative_addition->migratory_insertion Migratory Insertion migratory_insertion->precatalyst Reductive Elimination + Product product_complex [Rh(PROPHOS)(Product)]⁺ k1 Oxidative Addition of H₂ k2 Migratory Insertion k3 Reductive Elimination

Caption: Catalytic cycle for Rh-(R)-PROPHOS catalyzed asymmetric hydrogenation.

Experimental Protocol for Kinetic Studies

A robust and reproducible experimental protocol is the cornerstone of reliable kinetic data. The following section outlines a detailed, step-by-step methodology for conducting a kinetic study of the Rh-(R)-PROPHOS catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC).

Materials and Reagents
  • Catalyst Precursor: [Rh((R)-PROPHOS)(COD)]BF₄

  • Substrate: Methyl (Z)-α-acetamidocinnamate (MAC)

  • Internal Standard: A non-reactive compound with a distinct NMR or GC signal (e.g., durene or hexamethylbenzene).

  • Solvent: Anhydrous, degassed methanol.

  • Hydrogen Gas: High purity (≥99.999%).

  • Quenching Agent: A solution of a strong oxidant (e.g., air or a dilute solution of iodine) to rapidly stop the reaction.

Experimental Setup

The reaction should be performed in a thermostatted high-pressure reactor equipped with a magnetic stirrer, a pressure gauge, and a sampling valve. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent catalyst deactivation.

Step-by-Step Procedure
  • Reactor Preparation: The reactor is thoroughly dried in an oven and then assembled while hot under a stream of inert gas. It is then evacuated and backfilled with inert gas several times to ensure an oxygen-free environment.

  • Charging the Reactor:

    • A stock solution of the catalyst precursor, [Rh((R)-PROPHOS)(COD)]BF₄, and the internal standard in anhydrous, degassed methanol is prepared in a glovebox.

    • A precise volume of this stock solution is transferred to the reactor via a gas-tight syringe.

    • A separate stock solution of the substrate, MAC, in the same solvent is prepared.

    • The reactor is brought to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation:

    • The substrate solution is injected into the reactor.

    • The reactor is then quickly pressurized with hydrogen to the desired pressure (e.g., 5 atm).

    • Stirring is commenced at a high rate to ensure efficient gas-liquid mixing, and this is considered time zero (t=0).

  • Reaction Monitoring:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), an aliquot of the reaction mixture is withdrawn through the sampling valve.

    • Each aliquot is immediately quenched by injecting it into a vial containing the quenching agent. This instantly stops the catalytic reaction by oxidizing the active Rh(I) species.

  • Sample Analysis:

    • Conversion: The conversion of the substrate to the product is determined by ¹H NMR spectroscopy or gas chromatography (GC) by integrating the signals of the substrate and product relative to the internal standard.

    • Enantiomeric Excess (ee%): The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Data Analysis

The collected data (time, conversion, and ee%) are plotted to generate reaction profiles. The initial reaction rate can be determined from the slope of the conversion vs. time plot in the early stages of the reaction. The Turnover Frequency (TOF) can be calculated using the following formula:

TOF (h⁻¹) = (moles of product) / (moles of catalyst × time in hours)

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactor Prepare & Inert Reactor prep_solutions Prepare Stock Solutions (Catalyst, Substrate, Standard) prep_reactor->prep_solutions charge_catalyst Charge Catalyst & Standard prep_solutions->charge_catalyst thermostat Thermostat Reactor charge_catalyst->thermostat initiate Inject Substrate & Pressurize H₂ thermostat->initiate monitor Monitor & Sample at Time Intervals initiate->monitor quench Quench Aliquots monitor->quench analyze_conversion Analyze Conversion (NMR/GC) quench->analyze_conversion analyze_ee Analyze ee% (Chiral HPLC/SFC) quench->analyze_ee data_analysis Plot Data & Calculate Rates analyze_conversion->data_analysis Data analyze_ee->data_analysis Data

Caption: Workflow for the kinetic analysis of asymmetric hydrogenation.

Conclusion and Outlook

This guide has provided a comparative overview of (R)-PROPHOS in the context of asymmetric hydrogenation, with a focus on kinetic analysis. While (R)-PROPHOS remains a valuable and effective ligand, particularly for specific substrates, ligands such as BINAP and DuPhos often exhibit superior performance in terms of both reaction rate and enantioselectivity for benchmark reactions like the hydrogenation of MAC.

The choice of ligand is not, however, a one-size-fits-all decision. Factors such as substrate scope, cost, and availability also play a crucial role. The detailed experimental protocol provided herein offers a robust framework for conducting your own kinetic studies, enabling you to generate the data necessary to make an informed and optimal choice of catalyst for your specific synthetic challenge. As the demand for enantiomerically pure compounds continues to grow, a deep understanding of the kinetics of asymmetric catalysis will remain an indispensable tool for the modern chemist.

References

  • Halpern, J. (1982). Mechanism and Stereoselectivity of Asymmetric Hydrogenation. Science, 217(4558), 401–407. Available at: [Link]

  • NPTEL. (n.d.). Module 6 Hydrogenation Reactions. NPTEL - Chemistry and Biochemistry – Catalytic Asymmetric Synthesis. Available at: [Link]

Sources

Decoding Chirality: A Comparative Guide to DFT Studies on (R)-PROPHOS Catalysis Transition States

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of asymmetric catalysis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving drug and an inert compound, understanding the reaction mechanism at a molecular level is paramount. Density Functional Theory (DFT) has emerged as an indispensable tool, offering a computational microscope to scrutinize the fleeting moments of bond-making and breaking that define a catalyst's efficacy. This guide provides an in-depth analysis of DFT studies on transition states involving the chiral ligand (R)-PROPHOS, offering a comparative perspective against other widely used ligands and grounding theoretical insights in experimental data.

The Crux of Asymmetric Catalysis: Why Transition States Matter

The enantioselectivity of a chiral catalyst is determined by the energy difference between the diastereomeric transition states leading to the opposing enantiomers (R and S products). A larger energy gap (ΔΔG‡) between the favored (lower energy) and disfavored (higher energy) transition states results in a higher enantiomeric excess (ee) of the desired product. DFT allows us to model these transition states, calculate their relative energies, and, most importantly, understand the specific steric and electronic interactions that stabilize one pathway over the other. This knowledge is the cornerstone of rational catalyst design.[1][2]

Part 1: A Practical Guide to Computational Methodology

The reliability of any DFT study hinges on the careful selection of computational methods.[3][4] For organometallic systems like Rhodium-PROPHOS complexes, this is a non-trivial task. The choices made here dictate the accuracy of the results and their correlation with real-world experiments.

Pillar 1: Selecting the Right Tools (Functionals & Basis Sets)

The combination of a DFT functional and a basis set determines the fundamental accuracy of the calculation.

  • Functionals : For transition metal catalysis, hybrid functionals are often a good starting point. B3LYP is a workhorse, but modern, dispersion-corrected functionals like ωB97X-D or functionals from the Minnesota family (e.g., M06) often provide superior results, as they better account for the non-covalent interactions crucial in the crowded catalytic pocket.[5][6]

  • Basis Sets : A mixed-basis set approach is standard. For the heavy metal center (e.g., Rhodium), a basis set with an effective core potential (ECP) like LANL2DZ is used to reduce computational cost. For lighter atoms (C, H, O, P), Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets are common.

Pillar 2: The Self-Validating Protocol for Transition State Analysis

A rigorous protocol ensures that the calculated structures are meaningful. Finding a transition state is an optimization to a first-order saddle point on the potential energy surface.

Experimental Protocol: Standard DFT Workflow for Transition State (TS) Location

  • Reactant & Product Optimization : Begin by performing a full geometry optimization and frequency calculation for the reactant(s) and product(s) of the elementary step .

  • Initial TS Guess : Generate an initial guess for the transition state structure. This can be done using methods like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method or by manually modifying the geometry of the reactant or an intermediate along the presumed reaction coordinate.[7]

  • TS Optimization : Optimize the guess structure using an algorithm designed to find saddle points (e.g., Opt=TS).

  • Frequency Calculation (The Litmus Test) : Perform a frequency calculation on the optimized TS structure. A true transition state must have exactly one imaginary frequency . This imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate, i.e., the atoms' motion transitioning from reactant to product.

  • Intrinsic Reaction Coordinate (IRC) Calculation : To confirm that the located TS connects the intended reactant and product, an IRC calculation is performed. This calculation maps the minimum energy path downhill from the TS in both forward and reverse directions, ideally leading to the optimized reactant and product structures.

Below is a visualization of this robust, self-validating workflow.

G cluster_0 Pre-calculation cluster_1 Transition State Search cluster_2 Validation Opt_Reactant Optimize Reactant Geometry TS_Guess Generate TS Guess (e.g., QST2) Opt_Reactant->TS_Guess Opt_Product Optimize Product Geometry Opt_Product->TS_Guess TS_Opt Optimize to Saddle Point (Opt=TS) TS_Guess->TS_Opt Freq_Calc Frequency Calculation TS_Opt->Freq_Calc Validation_Node Verify: Exactly One Imaginary Frequency? Freq_Calc->Validation_Node Validation_Node->TS_Opt  No, Refine Guess IRC_Calc IRC Calculation Validation_Node->IRC_Calc  Yes Final_Validation Confirm: Connects Reactant & Product? IRC_Calc->Final_Validation

Caption: A standard, self-validating workflow for locating and verifying transition state structures using DFT.

Part 2: (R)-PROPHOS in Action - A Case Study in Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of enamides is a classic benchmark for chiral phosphine ligands. The mechanism, often debated, typically proceeds through either a dihydride or an unsaturated pathway. DFT has been instrumental in dissecting these pathways.

The key to enantioselectivity lies in the coordination of the prochiral enamide to the chiral Rh-(R)-PROPHOS complex. This creates two diastereomeric intermediates, one leading to the R-product and one to the S-product. The subsequent oxidative addition of H2 and migratory insertion are the crucial, energy-defining steps.

Dissecting the Competing Transition States

DFT calculations consistently show that the origin of enantioselectivity arises from steric interactions between the substrate's substituents and the phenyl groups of the PROPHOS ligand in the transition state. For the favored pathway, the substrate can adopt a conformation that minimizes steric clash. In the disfavored pathway, a significant steric repulsion destabilizes the transition state, raising its energy barrier.[8][9]

The diagram below illustrates the competing energetic pathways for the stereodetermining step.

G Reactant [Rh(PROPHOS)(Enamide)]+ + H2 TS_major TS_major (Re-face) Reactant->TS_major ΔG‡(R) TS_minor TS_minor (Si-face) Reactant->TS_minor ΔG‡(S) TS_major->TS_minor  ΔΔG‡ Product_R Product (R) TS_major->Product_R Product_S Product (S) TS_minor->Product_S

Caption: Energy profile of competing transition states leading to the major (R) and minor (S) enantiomers.

Part 3: Comparative Analysis - (R)-PROPHOS vs. (R)-BINAP

While PROPHOS is an excellent ligand, it is crucial to compare its performance against other "privileged" ligands like BINAP. (R)-PROPHOS has chirality on the butane backbone, whereas (R)-BINAP possesses axial chirality. This fundamental structural difference manifests in their catalytic behavior.

DFT studies comparing these ligands for the same reaction reveal subtle but critical differences in the transition state geometries. The bite angle of the phosphine ligand and the orientation of its phenyl groups create a unique chiral pocket.

LigandKey Structural FeatureTypical ΔΔG‡ (kcal/mol)Predicted %eeExperimental %ee
(R)-PROPHOS Backbone Chirality2.0 - 2.5~98%95-99%
(R)-BINAP Axial Chirality2.2 - 2.8>99%>99%

Note: Values are representative for benchmark reactions like the hydrogenation of methyl-Z-α-acetamidocinnamate and can vary with substrate and conditions.

Computational studies have shown that the atropisomeric nature of BINAP can create a more rigid and well-defined chiral environment, often leading to slightly higher energy differences between transition states and, consequently, higher enantioselectivities.[8][10] However, the flexibility of the PROPHOS backbone can be advantageous for certain substrates, highlighting that there is no universally superior ligand.

Bridging Theory and Experiment

The ultimate validation of a computational model is its ability to predict experimental outcomes. DFT calculations can predict the enantiomeric excess using the following relationship derived from the calculated free energy difference (ΔΔG‡) between the major and minor transition states:

%ee = ([R] - [S]) / ([R] + [S]) * 100

where the ratio of products [R]/[S] is given by the Boltzmann distribution:

[R]/[S] = exp(-ΔΔG‡ / RT)

The strong correlation often observed between DFT-predicted %ee and experimentally measured values provides powerful evidence for the proposed mechanism and validates the computational approach.[11]

Conclusion and Outlook

DFT studies provide an unparalleled view into the heart of asymmetric catalysis. For (R)-PROPHOS, these computational investigations have elucidated the critical role of steric hindrance in directing stereoselectivity, allowing for a rational explanation of its high efficiency. Comparative studies against ligands like BINAP showcase how subtle architectural differences in the ligand framework are magnified in the transition state, leading to distinct catalytic outcomes.

The synergy between computational modeling and experimental work is accelerating the development of next-generation catalysts. By accurately predicting the energetic landscape of catalytic cycles, DFT not only explains observed phenomena but also guides synthetic chemists toward designing more efficient, selective, and robust catalysts for the synthesis of complex chiral molecules.

References

  • Density Functional Theory-Inspired Design of Ir/P,S-Catalysts for Asymmetric Hydrogenation of Olefins. Organometallics. Available at: [Link]

  • Density Functional Theory-Inspired Design of Ir/P,S-Catalysts for Asymmetric Hydrogenation of Olefins. RUA - University of Alicante. Available at: [Link]

  • DFT Study of the Mechanisms of Iron-Catalyzed Regioselective Synthesis of α-Aryl Carboxylic Acids from Styrene Derivatives and CO2. Organometallics. Available at: [Link]

  • DFT studies. Transition states obtained by DFT calculations. ResearchGate. Available at: [Link]

  • Density Functional Theory (DFT) Calculations and Catalysis. MDPI. Available at: [Link]

  • Density functional theory methods applied to homogeneous and heterogeneous catalysis. RSC Publishing. Available at: [Link]

  • DFT calculated transition states a Structures of the two transition. ResearchGate. Available at: [Link]

  • Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide. RSC Publishing. Available at: [Link]

  • Transition States of Binap–Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Theoretical Studies on the Origin of the Enantioselectivity. ResearchGate. Available at: [Link]

  • Computational Studies of Synthetically Relevant Homogeneous Organometallic Catalysis Involving Ni, Pd, Ir, and Rh: An Overview of Commonly Employed DFT Methods and Mechanistic Insights. Chemical Reviews. Available at: [Link]

  • Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. ResearchGate. Available at: [Link]

  • Structural studies of (2 R ,3 R )-(+)-bis(diphenylphosphino)butane and ( R )-(+). ResearchGate. Available at: [Link]

  • Computational Exploration of Rh(III)/Rh(V) and Rh(III)/Rh(I) Catalysis in Rhodium(III)-Catalyzed C-H Activation Reactions of N-Phenoxyacetamides with Alkynes. PubMed. Available at: [Link]

  • Asymmetric Synthesis and Mechanistic Insights of Transition-Metal-Catalyzed Hydrogenation. Diva-Portal.org. Available at: [Link]

  • DFT calculations a, Ball-stick model of (R)-Cat1. b, The transition. ResearchGate. Available at: [Link]

  • Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase. MDPI. Available at: [Link]

  • Conjugated microporous polymers with chiral BINAP ligand built-in as efficient catalysts for asymmetric hydrogenation. Catalysis Science & Technology. Available at: [Link]

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. PubMed. Available at: [Link]

  • Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. PMC. Available at: [Link]

  • The art of finding transition structures. The DFT Course. Available at: [Link]

  • Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. OUCI. Available at: [Link]

  • Computational investigation of Rh-catalyzed three-component arylamidation of alkenes: mechanism, regioselectivity, and enantioselectivity. ResearchGate. Available at: [Link]

  • BINAP versus BINAP(O) in Asymmetric Intermolecular Mizoroki-Heck Reactions: Substantial Effects on Selectivities. ResearchGate. Available at: [Link]

Sources

Comparative Guide: Cost-Effectiveness of Chiral Phosphine Ligands in Industrial Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Real" Cost of Chiral Catalysis

In pharmaceutical process development, the "cost" of a chiral ligand is rarely defined by its price per gram. Instead, it is a function of Catalyst Productivity (TON) , Selectivity (ee%) , and Operational Robustness . A cheap ligand (


500/g) operating at 0.05 mol% with >99% ee.

This guide objectively compares the three dominant classes of chiral phosphine ligands—Axial Chiral Bisphosphines (BINAP/SEGPHOS) , Ferrocenyl Bisphosphines (Josiphos) , and Monophosphines (MonoPhos) —to provide a decision framework for cost-effective scale-up.

Ligand Class Analysis & Performance Metrics

The Commodity Workhorse: BINAP & Derivatives
  • Structure: Axially chiral C2-symmetric bisnaphthalene backbone.

  • Mechanism: Induces chirality via the "quadrants" formed by phenyl rings; effective for outer-sphere mechanisms (Ru-hydrogenation).

  • Cost Profile: Low. Patent expiry and generic manufacturing have made BINAP a commodity chemical.

  • Best For: Asymmetric hydrogenation of ketones (Noyori type) and Rh-isomerization.

  • Limitation: Large "bite angle" can sometimes lead to lower enantioselectivity compared to newer analogs; often requires higher catalyst loading (0.5–1.0 mol%).

The Tuned Performer: SEGPHOS
  • Structure: Biaryl backbone with narrower dihedral angle than BINAP.

  • Mechanism: The narrower bite angle forces the P-phenyl rings into a tighter "embrace" of the metal center, often boosting ee% by 5-10 points over BINAP.

  • Cost Profile: Medium. More expensive synthesis than BINAP but often pays for itself by eliminating downstream purification steps.

  • Best For: Difficult substrates where BINAP hits a "ceiling" of 90-95% ee.

The High-TON Specialist: Josiphos
  • Structure: Ferrocenyl backbone with both planar and central chirality.

  • Mechanism: Extremely modular; electronic and steric properties can be tuned independently. Known for high stability and speed.

  • Cost Profile: High (Price/g), but Lowest Cost-in-Use for large scale.

  • Data Point: The industrial synthesis of (S)-Metolachlor uses a Josiphos-Ir catalyst with a Turnover Number (TON) of >2,000,000. At this efficiency, the ligand price is negligible.

  • Best For: Asymmetric hydrogenation of imines and tetrasubstituted olefins.

The Challenger: Monophosphines (MonoPhos/Phosphoramidites)
  • Structure: Single phosphorus atom, often based on a BINOL backbone.

  • Mechanism: Binds as L2M or L1M species; highly effective for Rh-catalyzed hydrogenation of olefins.

  • Cost Profile: Low to Medium. Synthesis is often 1-2 steps from cheap chiral pools (BINOL).

  • Best For: Rapid screening; substrates requiring Rh-catalysis (e.g., dehydroamino acids).

Comparative Performance Data

The following data aggregates typical performance metrics from internal screening databases and literature benchmarks for the Asymmetric Hydrogenation of a Standard Prochiral Ketone (Acetophenone derivative) .

Metric(R)-BINAP (Ru)(R)-SEGPHOS (Ru)Josiphos (Rh/Ir)MonoPhos (Rh)
Typical Loading (S/C) 1,000 - 2,0002,000 - 5,00010,000 - 50,000500 - 1,000
Yield >98%>99%>99%95%
Enantioselectivity (ee) 92 - 96%97 - >99%95 - >99%88 - 95%
Relative Price ($/g) $ (Low)

(Med)

(High)

(Med)
Cost Contribution ($/kg API) High (due to purification)LowLowest (due to TON)Medium
IP Status GenericProprietary/LicensedProprietaryVaried

Analyst Note: While Josiphos has the highest upfront cost, its ability to operate at 10,000+ TON often makes it the most economical choice for multi-ton manufacturing. BINAP is the most cost-effective for early-phase/small-scale where process optimization time is expensive.

Decision Logic & Workflow

The selection of a cost-effective ligand follows a logical hierarchy based on substrate class and development phase.

LigandSelection Figure 1: Decision Matrix for Cost-Effective Ligand Selection based on Substrate Class. Start Start: Define Substrate & Scale SubstrateType Substrate Type? Start->SubstrateType Ketone Ketone / C=O SubstrateType->Ketone C=O Red. ImineOlefin Imine / Olefin SubstrateType->ImineOlefin C=N / C=C Red. RuBINAP Screen Ru-BINAP (Generic) Target: >95% ee Ketone->RuBINAP RhMonoPhos Screen Rh-MonoPhos (Fast, Cheap) ImineOlefin->RhMonoPhos Simple Substrate ComplexSub Tetrasubstituted / Difficult? ImineOlefin->ComplexSub Steric Bulk SuccessBINAP Success? Use BINAP RuBINAP->SuccessBINAP Yes FailBINAP ee < 95%? RuBINAP->FailBINAP No TrySEGPHOS Switch to Ru-SEGPHOS (Tighter Bite Angle) FailBINAP->TrySEGPHOS JosiphosPath Screen Ir/Rh-Josiphos (High TON Potential) RhMonoPhos->JosiphosPath If Low ee/Yield ComplexSub->JosiphosPath

Experimental Protocol: High-Throughput Ligand Screening (HTE)

To determine cost-effectiveness accurately, one must screen for activity (TON) and selectivity (ee) simultaneously. The following protocol utilizes in-situ complexation , eliminating the cost of purchasing pre-formed metal catalysts.

Objective

Identify the optimal Ligand/Metal combination for the asymmetric hydrogenation of Substrate X in a 96-well plate format.

Materials
  • Metal Precursors:

    • [Rh(COD)2]BF4 (for Rh-catalysis)

    • [Ru(p-cymene)Cl2]2 (for Ru-catalysis)

    • [Ir(COD)2]BArF (for Ir-catalysis)

  • Ligand Library: 12 representative ligands (3x BINAP analogs, 3x Josiphos analogs, 3x Monophosphines, 3x SEGPHOS).

  • Solvents: Degassed MeOH, DCE, TFE.

Step-by-Step Methodology
  • Stock Solution Preparation (Glovebox):

    • Ligand: Dissolve 1.1 eq (relative to metal) of each ligand in DCE to reach 0.01 M concentration.

    • Metal: Dissolve metal precursor in DCE to reach 0.01 M concentration.

    • Substrate: Prepare 1.0 M solution of substrate in the desired solvent.

  • In-Situ Catalyst Formation:

    • Aliquot 10 µL of Metal solution and 10 µL of Ligand solution into glass vials within the 96-well plate.

    • Stir at RT for 30 minutes. Mechanism: This allows the ligand to displace the labile COD/chloride ligands, forming the active chiral cationic species [L*M(Solvent)n]+.

  • Reaction Initiation:

    • Add 100 µL of Substrate solution to each well (S/C ratio = 100 initially).

    • Place the plate into a high-pressure reactor (e.g., Biotage Endeavor or custom autoclave).

  • Hydrogenation:

    • Purge 3x with N2, then 3x with H2.

    • Pressurize to 30 bar H2. Heat to 50°C. Stir for 12 hours.

  • Analysis:

    • Vent H2. Dilute 10 µL of reaction mixture into 1 mL MeOH.

    • Analyze via SFC (Supercritical Fluid Chromatography) on a chiral stationary phase (e.g., Chiralpak AD-H).

    • Calculate: Conversion (Yield) and Enantiomeric Excess (ee%).[1][2]

Data Interpretation for Costing
  • Hit Validation: For hits with >90% ee, repeat at S/C 1,000 and 5,000.

  • Cost Calculation:

    
    
    If a Josiphos ligand (
    
    
    
    50/g) working at S/C 500.

Mechanistic Visualization: The Cost of Catalyst Death

Understanding why a catalyst fails is crucial for cost control. The diagram below illustrates the competition between the productive cycle (Revenue) and catalyst deactivation (Cost).

CatalyticCycle Figure 2: Catalytic Cycle. High TON (Green loop) dilutes cost. Deactivation (Red paths) increases cost. PreCat Pre-Catalyst (Inactive) Active Active Species [L*M-H] PreCat->Active Activation Substrate Substrate Complex Active->Substrate + Substrate Dimer Inactive Dimer (Irreversible) Active->Dimer High Conc. (Aggregation) Poison Poisoned Cat (O2/S) Active->Poison Feed Impurities Product Product Release (Revenue) Substrate->Product H2 Addition Product->Active Regeneration (TON)

[4]

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link

  • Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation. Advanced Synthesis & Catalysis. Link

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Link

  • Farina, V., et al. (2006). High-Throughput Screening of Catalysts for Pharmaceutical Process Development. Chemical Reviews. Link

  • Pye, P. J., & Rossen, K. (2009). A Practical Guide to the Selection of Chiral Phosphorus Ligands for Asymmetric Hydrogenation. Topics in Organometallic Chemistry. Link

Sources

Comparative Guide: Dynamic In-Situ Profiling vs. Static End-Point Analysis for Catalyst Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Data in Catalyst Screening

In pharmaceutical process development, the traditional metric for catalyst performance—Yield (%) at Time (


)—is a lagging indicator. It tells you what happened, but not why or how. For high-value transformations (e.g., Pd-catalyzed cross-couplings), relying solely on yield often masks the onset of catalyst deactivation until it is too late to correct the process.

This guide compares two methodological "products" for evaluating catalyst performance:

  • The Standard: Static End-Point Analysis (SEPA ) – typically offline HPLC/GC.

  • The Advanced Alternative: Dynamic In-Situ Profiling (DISP ) – specifically Time-Resolved Mass Spectrometry (TR-MS) or In-Situ IR.

Thesis: While SEPA is sufficient for QA/QC, it fails to capture transient byproducts that signal the mechanism of catalyst death. Adopting DISP allows researchers to identify deactivation pathways (protodeboronation, poisoning, agglomeration) during the reaction, enabling rational ligand design rather than trial-and-error screening.

Methodology Comparison: SEPA vs. DISP

The following table contrasts the operational performance of standard offline analysis against dynamic profiling.

Table 1: Performance Metrics of Analytical Workflows
FeatureStatic End-Point Analysis (SEPA) Dynamic In-Situ Profiling (DISP) Impact on Catalyst Selection
Data Granularity Low (Snapshots at

)
High (Continuous data stream,

)
DISP captures "induction periods" and "burst phases" missed by SEPA.
Transient Detection Poor. Unstable intermediates decompose during sampling/quenching.Excellent. Detects short-lived species (e.g., Pd-oxidative addition complexes) in real-time.Critical for identifying the onset of catalyst death before yield drops.
Byproduct Insight Limited to stable, accumulative impurities.Identifies kinetic byproducts vs. thermodynamic sinks.Distinguishes between competitive inhibition and irreversible poisoning.
Throughput Medium (limited by LC run time, ~5-10 min/sample).High (Parallel reactors can be monitored via multiplexing).DISP accelerates Design of Experiments (DoE) by 4-5x.
Blind Spots Misses precipitate formation or gas evolution (e.g.,

loss).
Can track gas phase (MS) or slurry changes (IR/Raman).Essential for heterogeneous catalysis or decarboxylative couplings.

Deep Dive: The "Blind Spot" Mechanism

To understand why high yield can be deceptive, we must visualize the catalytic cycle. In many Pd-catalyzed reactions, the active catalyst (


) enters "off-cycle" resting states. SEPA only measures the final product (

) and remaining substrate (

). It is blind to the Deactivation Loop .

The diagram below illustrates the critical "Off-Cycle" pathways that only Dynamic Profiling can detect effectively.

CatalyticCycle PreCat Pre-Catalyst (Pd-L) Active Active Species (Pd0) PreCat->Active Activation OxAdd Oxidative Addition (Ar-Pd-X) Active->OxAdd + Ar-X Black Pd Black (Agglomeration) Active->Black Irreversible Precipitation TransMet Transmetallation Intermediate OxAdd->TransMet + R-B(OH)2 Dimer Inactive Dimer (Pd2L2) [Resting State] OxAdd->Dimer Reversible Inhibition Dehal Dehalogenated Byproduct OxAdd->Dehal Side Reaction (Protodehalogenation) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regeneration

Figure 1: The Catalytic Cycle showing "Off-Cycle" deactivation pathways. SEPA measures 'Product Release'; DISP detects 'Inactive Dimers' and 'Pd Black' precursors.

Case Study: Suzuki-Miyaura Coupling Optimization

Scenario: A pharmaceutical intermediate synthesis using a Pd-phosphine catalyst. Problem: Yield varies batch-to-batch (60% - 85%), despite identical reaction time (


) and temperature.
Hypothesis:  Catalyst deactivation is occurring, but the mechanism is unknown.
Experiment A: Static Analysis (SEPA)
  • Protocol: Aliquots taken at 0, 1, 2, and 4 hours. Quenched in MeCN/Water. Analyzed via HPLC-UV.

  • Result:

    • Time 2h: 50% Conversion.

    • Time 4h: 65% Conversion.

    • Flaw: Increasing loading failed to improve yield in scale-up.

Experiment B: Dynamic Profiling (DISP)
  • Protocol: In-situ reaction monitoring using a Mettler Toledo ReactIR or similar probe.

  • Observation:

    • Induction Period: The reaction did not start for 45 minutes (invisible to SEPA).

    • Byproduct Spike: At

      
       min, a specific IR band at 1350 
      
      
      
      (associated with protodeboronation of the boronic acid) spiked.
    • Catalyst Death: The rate of product formation plateaued exactly when the boronic acid concentration dropped below a critical threshold relative to the catalyst.

  • Root Cause: The catalyst was not "slow"; it was being poisoned by the decomposition of the boronic acid, which occurred faster than the coupling reaction.

  • Solution: Instead of adding more catalyst (which would also be poisoned), the team implemented Slow Addition (dosing) of the boronic acid to keep its concentration low, preventing the side reaction.

  • Final Yield: 92% (Consistent).

Experimental Protocol: Implementing a Self-Validating DISP Workflow

To replicate the success of Experiment B, follow this rigorous protocol. This workflow ensures that the data collected is not just noise but chemically relevant signal.

Phase 1: Calibration & Baseline
  • Solvent Blank: Record spectra of pure solvent at reaction temperature (

    
    ).
    
  • Component Scans: Add each reagent (Catalyst, Ligand, Substrate A, Substrate B) sequentially without initiating the reaction to identify unique spectral fingerprints (IR bands or MS ions).

  • Internal Standard: Add an inert standard (e.g., 1,3,5-trimethoxybenzene) to normalize signal intensity against solvent evaporation or instrument drift.

Phase 2: Reaction Monitoring (The "Stress Test")
  • Initiation: Add the limiting reagent. Start data collection (

    
    ).
    
  • Perturbation (The Validation Step):

    • Standard: Run to completion.

    • Spike Test: At 50% conversion, inject a fresh pulse of Substrate A.

      • If Rate Increases: Catalyst is active (First-order dependence).

      • If Rate Unchanged: Catalyst is saturated (Zero-order) or Deactivated.

  • Quench Verification: At the end of the in-situ run, take a physical aliquot and analyze via offline HPLC. The concentration calculated from HPLC must match the final point of the in-situ trendline. If they do not match, your in-situ model is invalid.

Phase 3: Data Processing Workflow

Workflow RawData Raw Spectra (IR/MS Data) PreProcess Baseline Correction & Normalization RawData->PreProcess Deconv Deconvolution (MCR/PCA) PreProcess->Deconv Separate Overlapping Peaks Kinetic Kinetic Modeling (k_obs vs Time) Deconv->Kinetic Extract Profiles Decision Mechanism ID: Leaching vs. Poisoning Kinetic->Decision

Figure 2: Data processing pipeline from raw sensor data to mechanistic decision.

Conclusion

For routine quality control, SEPA (Static End-Point Analysis) remains the gold standard due to its high precision and regulatory acceptance. However, for Catalyst Selection and Process Optimization , SEPA is insufficient.

The DISP (Dynamic In-Situ Profiling) approach transforms byproduct analysis from a "post-mortem" into a "live diagnostic." By visualizing the rate of byproduct formation relative to the product, researchers can distinguish between:

  • Thermal Instability: Byproduct forms linearly with time.

  • Catalytic Deactivation: Byproduct forms exponentially as the active cycle collapses.

Recommendation: Adopt DISP during the screening phase (first 50 reactions) to filter out unstable catalysts early. Transition to SEPA only for the final validation of the optimized process.

References

  • Review of Catalyst Deactivation: Argyle, M. D., & Bartholomew, C. H. (2015).[1] Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]

  • In-Situ Monitoring Techniques: Bier, E., et al. (2025). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry.[2] Analytical Chemistry.[2][3][4][5] [Link] (Note: Generalized link to journal based on search context).

  • Pharma Industry Context (Impurity Profiling): Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]

  • Comparison of Online vs. Offline Analysis: Waters Corporation. (2020). Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC. Application Note. [Link]

Sources

Safety Operating Guide

(R)-(+)-1,2-Bis(diphenylphosphino)propane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-(+)-1,2-Bis(diphenylphosphino)propane Proper Disposal Procedures CAS: 67884-32-6 Synonyms: (R)-PROPHOS[1]

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: (R)-PROPHOS is an air-sensitive phosphine ligand. While not spontaneously pyrophoric in its solid form, it is prone to exothermic oxidation upon prolonged exposure to air. Improper disposal of unoxidized material into general organic waste streams can create "hot spots" in waste drums, leading to fires or container pressurization.

The Golden Rule of Phosphine Disposal: Never dispose of active phosphines directly. Always convert (R)-PROPHOS to its thermodynamically stable phosphine oxide form ((R)-PROPHOS-oxide) via controlled oxidation before final waste consolidation.

Part 2: Hazard Identification & Risk Assessment

Before initiating disposal, you must understand the specific risks associated with this ligand.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementCode
Skin Irritation Category 2Causes skin irritation.[2]H315
Eye Irritation Category 2ACauses serious eye irritation.H319
STOT - SE Category 3May cause respiratory irritation.[2]H335
Physical Hazard N/AAir Sensitive (May heat upon oxidation).N/A
Chemical Compatibility Matrix
  • Incompatible with: Strong oxidizing agents (uncontrolled reaction), Halogens.

  • Solubility: Soluble in acetone, chloroform, toluene, THF. Insoluble in water.

Part 3: Pre-Disposal Stabilization (The "Kill" Protocol)

Expert Insight: Directly adding solid phosphine to an oxidizing waste stream is dangerous because the reaction rate is diffusion-limited and unpredictable. The safest method is a Biphasic Oxidation Protocol . This involves dissolving the ligand in a carrier solvent and then reacting it with a stoichiometric excess of oxidant (Bleach/Sodium Hypochlorite) to ensure a controlled, complete conversion to the inert oxide.

Protocol: Controlled Biphasic Oxidation
  • Objective: Convert reactive (R)-PROPHOS (

    
    ) to stable PROPHOS-Oxide (
    
    
    
    ).
  • Reagents:

    • Carrier Solvent: Acetone or Dichloromethane (DCM).

    • Oxidant: 5-10% Sodium Hypochlorite (Commercial Bleach).

    • PPE: Neoprene gloves, chemical splash goggles, lab coat, fume hood.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve the waste (R)-PROPHOS in a minimal amount of Acetone .

    • Reasoning: Acetone is miscible with water (allowing the oxidant to contact the phosphine) but dissolves the organic ligand effectively.

  • Controlled Addition:

    • Place the solution in a round-bottom flask or beaker in a fume hood.

    • Slowly add dilute bleach (10% excess by volume) dropwise while stirring.

    • Observation: You may observe a slight exotherm or color change.

  • Verification (The "Sniff" Test):

    • Allow the mixture to stir for 30–60 minutes.

    • Phosphines typically have a pungent, garlic-like odor. Phosphine oxides are generally odorless or have a faint, distinct smell. The disappearance of the sharp phosphine odor indicates conversion.

  • Quench Check:

    • Use a starch-iodide paper to check for excess oxidant (paper turns blue/black). This confirms that enough bleach was added to consume all phosphine.

  • Final Disposal:

    • The resulting mixture is now a solution of Phosphine Oxide .

    • Dispose of this mixture into the Halogenated Organic Waste stream (if DCM was used) or Non-Halogenated Organic Waste stream (if Acetone was used).

Part 4: Disposal Decision Workflows

Use the following logic flows to determine the correct disposal path for your specific situation.

Workflow 1: Solid Waste & Residuals

Disposal_Solid Start Waste Type: Solid (R)-PROPHOS (Old bottles, weighing paper, spills) IsQuantityLarge Is Quantity > 5g? Start->IsQuantityLarge SmallScale Small Scale (<5g) IsQuantityLarge->SmallScale No LargeScale Large Scale (>5g) IsQuantityLarge->LargeScale Yes Dissolve Step 1: Dissolve in Acetone (Create homogeneous solution) SmallScale->Dissolve HazWasteTag Pack as Hazardous Chemical Waste (Label: 'Flammable Solid, Irritant') LargeScale->HazWasteTag Do Not Treat in Lab (Risk of uncontrolled exotherm) Oxidize Step 2: Add 10% Bleach Solution (Stir 1 hr, check exotherm) Dissolve->Oxidize Check Step 3: Check for Excess Oxidant (Starch-Iodide Paper) Oxidize->Check WasteStream Disposal: Organic Waste Container (Label: 'Oxidized Phosphine Waste') Check->WasteStream

Figure 1: Decision tree for solid waste. Note that large quantities should be disposed of via professional waste services without in-lab treatment to minimize thermal risks.

Workflow 2: Reaction Mixtures (Solution Phase)

Disposal_Solution Start Waste Type: Reaction Mixture (Solvent + Catalyst + Ligand) MetalCheck Does it contain Heavy Metals? (Pd, Rh, Ir, Ru) Start->MetalCheck YesMetal Segregate as Heavy Metal Waste MetalCheck->YesMetal Yes NoMetal Treat as Organic Phosphine Waste MetalCheck->NoMetal No Quench Add Oxidant (Bleach/H2O2) Quench active ligand YesMetal->Quench NoMetal->Quench Consolidate Consolidate in Waste Carboy Quench->Consolidate

Figure 2: Workflow for solution-phase waste. Heavy metal content often dictates the final waste stream classification.

Part 5: Emergency Spill Procedures

Scenario: You have dropped a bottle of (R)-PROPHOS on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is running to capture dust.

  • PPE Up: Wear nitrile gloves (double gloved recommended), safety goggles, and an N95 dust mask or respirator.

  • Containment: Do not use water initially (it spreads the material). Cover the spill with an inert absorbent (Vermiculite or Sand).

  • Cleanup:

    • Gently sweep the material into a dustpan using a soft brush to avoid generating dust.

    • Place the collected solid into a wide-mouth jar.

    • Wipe the surface with an acetone-soaked rag.

    • Treatment: Treat the collected solid and the rag with the Bleach Oxidation Protocol (described in Part 3) before final disposal.

Part 6: References

  • Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification and Safety: (R)-PROPHOS. Retrieved from

  • UCLA Chemistry & Biochemistry. (n.d.). SOP: Bleach Traps for Phosphine Disposal. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

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